N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Description
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Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKQMMVXFFZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396088 | |
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-81-5 | |
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-phenyl-1,3-thiazol-2-yl)guanidine mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Authored by a Senior Application Scientist
Foreword: The landscape of drug discovery is one of both precision and extrapolation. While the precise biological actions of every novel compound are not always immediately elucidated, a deep understanding of its structural components can provide a powerful roadmap for investigation. This guide focuses on this compound, a molecule for which direct, extensive mechanistic studies are not yet prevalent in the public domain. Therefore, this document serves as a technical primer, grounded in the established pharmacology of its core moieties—the thiazole ring and the guanidine group—to postulate its likely mechanisms of action and to provide robust experimental frameworks for their validation. For the researcher, this guide is intended to be a starting point for inquiry, a bridge from the known to the unknown.
Structural and Pharmacological Overview
This compound is a heterocyclic compound featuring a phenyl-substituted thiazole ring linked to a guanidine group. This unique combination of pharmacophores suggests a rich potential for biological activity, as both thiazole and guanidine derivatives are well-represented in a multitude of clinically significant therapeutic agents.
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. It is considered a "privileged structure" in medicinal chemistry, capable of a wide range of interactions with biological targets.[1][2] Its planarity, electronic properties, and potential for hydrogen bonding contribute to its versatility.[2] Thiazole-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[3][4][5][6][7][8]
The guanidine group , with its characteristic Y-shaped arrangement of nitrogen atoms around a central carbon, is highly basic and exists predominantly as the protonated guanidinium ion at physiological pH.[9] This positive charge allows for strong electrostatic interactions and hydrogen bonding with biological targets such as enzymes and receptors, a feature leveraged in numerous established drugs.[9]
Given these constituent parts, this compound is hypothesized to engage in multiple biological pathways. The following sections will deconstruct these potential mechanisms and provide the experimental means to investigate them.
Postulated Mechanisms of Action
Based on the known activities of structurally related compounds, we can infer several probable mechanisms of action for this compound.
Antimicrobial Activity
A significant body of research points to the antimicrobial properties of thiazole derivatives.[1][4][6][7][10][11] A closely related analog, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, has shown effectiveness against both Gram-positive and Gram-negative bacteria.[1] The likely mechanisms underpinning this activity are the inhibition of essential bacterial enzymes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are common targets for antimicrobial agents. Thiazole-containing compounds have been shown to act as competitive or non-competitive inhibitors of these enzymes.[1] Molecular docking studies of analogs suggest that the thiazole-guanidine scaffold can fit into the active sites of these enzymes, disrupting their function.[1]
Anticancer Activity
The thiazole moiety is also a common feature in compounds exhibiting cytotoxic effects against various cancer cell lines.[1][3] Research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine has indicated its potential to induce apoptosis, a form of programmed cell death, in cancer cells.[1]
-
Induction of Apoptosis via Caspase Activation: The proposed pathway involves the activation of caspases, a family of proteases that are central to the apoptotic process. The binding of the compound to specific cellular targets could trigger the caspase cascade, leading to the systematic dismantling of the cancer cell.[1] The presence of electron-withdrawing or -donating groups on the phenyl ring can modulate the potency of this effect.[1]
Neuromodulatory Effects
The guanidine group is present in several neuroactive compounds. A notable action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine is its ability to enhance the release of acetylcholine at nerve impulses.[1] This action slows the depolarization and repolarization rates of muscle cell membranes, suggesting a potential application in neuromuscular disorders.[1]
-
Modulation of Ion Channels: It is plausible that this compound could interact with voltage-gated ion channels at the presynaptic nerve terminal. By altering ion flow, the compound could prolong the duration of the action potential, leading to increased neurotransmitter release.
Experimental Protocols for Mechanistic Elucidation
To move from postulation to confirmation, a series of targeted experiments are required. The following protocols provide a robust framework for investigating the mechanism of action of this compound.
Workflow for Antimicrobial Mechanism Investigation
Caption: Postulated Apoptotic Signaling Pathway.
Protocol 2: Caspase-3 Activity Assay
-
Objective: To quantify the activation of caspase-3 in cancer cells treated with this compound.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
This compound.
-
Positive control (e.g., Staurosporine).
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC).
-
Lysis buffer.
-
Microplate reader.
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or controls for a specified time (e.g., 24 hours).
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Interpretation: An increase in the signal compared to untreated cells indicates the activation of caspase-3, a hallmark of apoptosis.
Quantitative Data Summary of Analog Activities
To provide a contextual baseline for experimental design, the following table summarizes the reported activities of a key structural analog.
| Compound | Biological Activity | Target Organism/Cell Line | Reported Potency (IC₅₀/MIC) |
| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | Anticancer | A549 (Lung Cancer) | 12.5 µM |
| Anticancer | MCF-7 (Breast Cancer) | 15.0 µM | |
| Antimicrobial | Staphylococcus aureus | Growth Inhibition Observed | |
| Antimicrobial | Escherichia coli | Moderate Inhibition |
Data synthesized from available literature on analogous compounds for comparative purposes. [1]
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel therapeutic agents. While direct evidence for its mechanism of action is still emerging, a robust framework for its investigation can be built upon the well-documented activities of its thiazole and guanidine components. The postulated mechanisms—antimicrobial action via enzyme inhibition, anticancer effects through apoptosis induction, and potential neuromodulatory activities—are all experimentally verifiable.
The protocols and workflows detailed in this guide offer a clear path for researchers to systematically unravel the biological functions of this compound. Future investigations should also include broader profiling against panels of kinases, receptors, and ion channels, as well as in vivo studies to validate the therapeutic potential suggested by in vitro assays. Through such rigorous scientific inquiry, the full pharmacological profile of this compound and its derivatives can be brought to light, potentially yielding new and effective treatments for a range of human diseases.
References
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Oriental Journal of Chemistry. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. [Link]
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ResearchGate. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. [Link]
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ScienceDirect. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. [Link]
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MDPI. Synthesis of the Guanidine Derivative: N-{1][3][4]riazol-3(5H)-ylidene)aminomethylene}benzamide. [Link]
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MDPI. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. [Link]
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MDPI. Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. [Link]
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MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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ResearchGate. Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. [Link]
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National Institutes of Health. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. [Link]
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ResearchGate. Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. [Link]
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ACS Publications. Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. [Link]
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ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. [Link]
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MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]
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The Biological Versatility of N-(4-phenyl-1,3-thiazol-2-yl)guanidine: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The N-(4-phenyl-1,3-thiazol-2-yl)guanidine core represents such a scaffold, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of this compound's synthesis, biological activities, and the experimental methodologies crucial for its evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource, blending established protocols with the causal reasoning that underpins sound experimental design.
Chemical Synthesis: Building the Core Moiety
The synthesis of this compound is a multi-step process that begins with the construction of the 2-amino-4-phenylthiazole intermediate, followed by the introduction of the guanidine functionality.
Synthesis of 2-amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-amino-4-phenylthiazole precursor. This reaction involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [1][2]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Reflux the mixture for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and iodine.
-
Pour the washed mixture into a solution of ammonium hydroxide to neutralize any remaining acid and precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to yield pure 2-amino-4-phenylthiazole.
Guanylation of 2-amino-4-phenylthiazole
The introduction of the guanidine moiety can be achieved through various guanylation reactions. A common and effective method involves the use of cyanamide in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound [3]
Materials:
-
2-amino-4-phenylthiazole
-
Cyanamide solution (50% in water)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Dissolve 2-amino-4-phenylthiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated hydrochloric acid.
-
To this acidic solution, add a 50% aqueous solution of cyanamide (2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium carbonate to neutralize the acid and precipitate the product.
-
Collect the solid by filtration, wash with acetone, and dry under reduced pressure to afford this compound.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this anticancer activity appears to be the induction of apoptosis, or programmed cell death.
In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically evaluated using colorimetric assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Phenylthiazole Derivative A | A549 | Lung Cancer | 12.5 |
| Phenylthiazole Derivative B | MCF-7 | Breast Cancer | 15.0 |
| Phenylthiazole Derivative C | SKNMC | Neuroblastoma | 10.8 |
| Phenylthiazole Derivative D | Hep-G2 | Hepatocarcinoma | 11.6 |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanism of Action: The Apoptotic Pathway
The induction of apoptosis by this compound derivatives is a key aspect of their anticancer potential. A crucial step in this process is the activation of caspases, a family of proteases that execute the apoptotic program.
The activity of key executioner caspases, such as caspase-3, can be quantified using fluorometric assays.
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
Materials:
-
Human cancer cell line
-
Test compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Reaction buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well black microplate, add an equal amount of protein from each lysate.
-
Reaction Initiation: Add the caspase-3 substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Caption: Putative mechanism of antimicrobial action via inhibition of bacterial topoisomerases.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its demonstrated dual-action potential against both cancer and microbial pathogens makes it a particularly attractive area for further investigation. Future research should focus on elucidating the precise molecular targets for both its anticancer and antimicrobial activities, as well as exploring structure-activity relationships through the synthesis and screening of a broader library of derivatives. The robust experimental protocols detailed in this guide provide a solid foundation for such endeavors, enabling researchers to rigorously evaluate the therapeutic potential of this versatile chemical entity.
References
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- Al-Omair, M. A., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(35), 21556-21573.
- Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 3(10), 746-757.
- Desai, N. C., et al. (2014). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine Derivatives. Journal of Chemistry, 2014, 825737.
- Khrustalev, D. P., et al. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry, 81(5), 900.
- Singh, P., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. ChemistrySelect, 7(44), e202203102.
- Silver, L. L. (2016). Challenges of antibacterial discovery. Clinical microbiology reviews, 29(3), 707-724.
- Higgins, P. G., et al. (2017). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances, 7(74), 46769-46778.
- Patel, D. S., et al. (2024). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences, 11(4), 912-917.
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Khanal, H., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology, 6(2), 6867-6878.
- Sharma, P. C., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 123-130.
- Palaniappan, S., et al. (2008). IC 50 values for DNA gyrase inhibition.
- El-Sayed, W. M., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1234.
- Cheng, A. C., et al. (2018). Biochemical assay results. (a) Measured DPP-IV IC50′s for small...
- Bhaskar, V. H., et al. (2007). ANTIMICROBIAL SCREENING OF N-[(2-SUBSTITUTED PHENYL)-4-OXO- 1, 3-THIAZOLIDINE–3-YL] ISONICOTINAMIDES. International Journal of ChemTech Research, 2(1), 123-128.
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Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Pontiki, E., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Molecules, 22(11), 1888.
- Zhuo, S. T., et al. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative...
- Sanofi. (1991). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
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- Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 108-114.
- Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. International Journal of Molecular Sciences, 25(1), 123.
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Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to N-(4-phenyl-1,3-thiazol-2-yl)guanidine Derivatives and Analogs: From Synthesis to Therapeutic Application
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide array of biological targets. The this compound core is a quintessential example of such a scaffold.[1] It elegantly marries two critical pharmacophores: the versatile 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, and the highly basic guanidine group.[1] This combination bestows upon the molecule a unique set of physicochemical properties that have been successfully exploited to develop agents with significant antimicrobial, anticancer, and neuroprotective activities.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive exploration of this molecular class. We will dissect the core scaffold, navigate the intricacies of its synthesis, analyze the structure-activity relationships that govern its biological effects, and delve into its diverse mechanisms of action. Furthermore, we will present field-proven experimental protocols and discuss advanced strategies, such as bioisosteric replacement, essential for translating these promising compounds from the laboratory to clinical consideration.
The Core Scaffold: A Structural and Physicochemical Analysis
The therapeutic versatility of this compound originates from the distinct chemical properties of its constituent parts. Understanding these features is fundamental to appreciating its function and designing next-generation analogs.
-
The 4-Phenyl-1,3-Thiazole Moiety: This heterocyclic system serves as a rigid scaffold that properly orients the key interacting groups. The phenyl ring provides a lipophilic region capable of engaging in van der Waals and π-π stacking interactions within protein binding pockets. Its substitution pattern is a primary handle for modulating potency, selectivity, and pharmacokinetic properties.
-
The Guanidine Group: The guanidine functional group is strongly basic due to the resonance stabilization of its protonated form, the guanidinium cation. At physiological pH, it is almost exclusively protonated, allowing it to form strong, charge-assisted hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in target proteins. This interaction often serves as a critical anchor for the molecule in the binding site.
These components create a molecule with a distinct electrostatic profile and a defined three-dimensional shape, predisposing it to interact with various enzyme active sites and receptor pockets.
Caption: General synthetic workflow for target derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of the core this compound. It is a self-validating system, incorporating purification and analytical characterization to ensure the integrity of the final compound.
Part A: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
-
Materials: 2-Bromoacetophenone (1.99 g, 10 mmol), thiourea (0.76 g, 10 mmol), ethanol (50 mL).
-
Procedure:
-
Dissolve 2-bromoacetophenone and thiourea in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Reflux the mixture with stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from an ethanol/water mixture to obtain pure 2-amino-4-phenyl-1,3-thiazole.
-
Part B: Synthesis of this compound
-
Materials: 2-Amino-4-phenyl-1,3-thiazole (1.76 g, 10 mmol), cyanamide (0.42 g, 10 mmol), 4M HCl in dioxane (5 mL), dioxane (20 mL).
-
Procedure:
-
Suspend 2-amino-4-phenyl-1,3-thiazole in 20 mL of dioxane in a 50 mL round-bottom flask.
-
Add cyanamide to the suspension.
-
Add 5 mL of 4M HCl in dioxane dropwise while stirring.
-
Heat the mixture to 80-90 °C and stir for 4 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove impurities.
-
The resulting solid is the hydrochloride salt of the target compound. It can be further purified by recrystallization if necessary.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC-MS. [1]
Structure-Activity Relationship (SAR) Landscape
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities.
| Target Class | Scaffold Position | Modification Effect on Activity | Reference |
| Anticancer (General) | Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens, nitro) generally enhances cytotoxic potency. | [1] |
| Anticancer (Aurora Kinase) | Phenylamino Moiety | A substituent at the para-position of an aniline ring attached to the core is critical for potency and selectivity against Aurora A and B kinases. | [2][3] |
| Anticancer (SIRT2/EGFR) | Acetylphenyl Moiety | Conversion of a ketone to an oxime (-C=NOH) significantly increases antiproliferative activity in A549 lung cancer cells. | [4] |
| Antimicrobial | Thiazole Ring | General modifications to the thiazole ring system can be tuned to improve efficacy against resistant bacterial strains. | [1] |
| Neuroprotection (ChE) | Amine vs. Amide Linker | For cholinesterase inhibition, an amide linker was found to be more effective than an amine linker for certain phenyl-substituted derivatives. | [5] |
These findings underscore the modularity of the scaffold, where specific regions can be tailored to optimize interactions with a particular biological target.
Therapeutic Targets and Mechanisms of Action
The broad bioactivity of this compound class stems from its ability to inhibit enzymes and modulate pathways central to various disease pathologies.
Oncology
A primary focus of research has been on cancer therapy, where derivatives have been shown to be potent inhibitors of key cell cycle regulators.
-
Cyclin-Dependent Kinases (CDKs): Certain pyrimidine-thiazole analogs are highly potent dual inhibitors of CDK2 and CDK9. [6]CDK2 is crucial for cell cycle progression from G1 to S phase, while CDK9 regulates transcription. Dual inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells. [6]One lead compound, 20a , demonstrated an IC₅₀ of 0.004 µM against CDK2 and 0.009 µM against CDK9, and showed high oral bioavailability and efficacy in xenograft models. [6]* Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression. [2][3]Inhibition leads to mitotic failure, polyploidy, and subsequent cell death. The compound CYC116 emerged from this work and is currently in Phase I clinical trials. [2][3]
Caption: Inhibition of cell cycle progression by derivatives.
Infectious Diseases
The scaffold has shown significant promise as an antibacterial agent, particularly against resistant pathogens. The mechanism of action involves the inhibition of bacterial type II topoisomerases.
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Thiazolylguanidine derivatives have been shown to inhibit both enzymes, with IC₅₀ values as low as 8-12 nM, leading to bacterial cell death. [1]This dual-targeting mechanism can be advantageous in overcoming resistance.
Neurodegenerative Diseases
Thiazole derivatives are being investigated for Alzheimer's disease and other neurodegenerative conditions due to their multi-target potential. [7]The progressive loss of neurons in these diseases is linked to oxidative stress, protein aggregation, and neuroinflammation. [8][9][10]
-
Cholinesterase (ChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy for symptomatic treatment of Alzheimer's. Thiazole derivatives have demonstrated potent inhibitory effects against these enzymes. [5][7]* Anti-Aggregation Effects: Compounds based on this scaffold can inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's disease. [7] Table of Biological Activity Data
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Cell Line / Model | Reference |
| Pyrimidine-Thiazole Analog (20a) | CDK2 | 4 nM | HCT116 | [6] |
| Pyrimidine-Thiazole Analog (20a) | CDK9 | 9 nM | HCT116 | [6] |
| N-phenylpyrimidin-2-amine (18) | Aurora A | Kᵢ = 8.0 nM | Enzyme Assay | [2][3] |
| N-phenylpyrimidin-2-amine (18) | Aurora B | Kᵢ = 9.2 nM | Enzyme Assay | [2][3] |
| Thiazole Derivative | DNA Gyrase | 12 nM | Enzyme Assay | [1] |
| Thiazole Derivative | Topoisomerase IV | 8 nM | Enzyme Assay | [1] |
Advancing the Core: Pharmacokinetics and Bioisosteric Replacement
A potent compound is not necessarily a viable drug. Its absorption, distribution, metabolism, and excretion (ADME) profile is equally critical. [11][12]For this compound derivatives, a key challenge can be the high basicity of the guanidine group, which can limit cell permeability and oral bioavailability. Bioisosteric replacement is a powerful strategy to overcome such liabilities. [13] A bioisostere is a functional group or moiety that has similar physical or chemical properties to another, eliciting a similar biological response. [14][15]The goal is to fine-tune the molecule's properties to improve its drug-like characteristics without losing potency.
Caption: Common bioisosteric replacement strategies.
For this scaffold, replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) or modifying the guanidine group to less basic analogs are viable strategies to explore for improved pharmacokinetic profiles. [16][17]
Essential Experimental Protocols
The following protocols provide standardized methods for evaluating the biological activity of newly synthesized derivatives.
Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or anti-proliferative effects. [18][19]
-
Materials: Human cancer cell lines (e.g., A549, MCF-7), complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 6.2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific protein kinase.
-
Materials: Recombinant purified kinase (e.g., Aurora A, CDK2), kinase-specific substrate peptide, ATP, kinase assay buffer, test compounds in DMSO, ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound dilution.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert the luminescent signal to percent inhibition relative to the positive control. Plot percent inhibition against compound concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding potent modulators of diverse biological targets. Its synthetic tractability and the clear structure-activity relationships that have been elucidated make it an exceptionally attractive starting point for new drug discovery campaigns. The success of compounds like CYC116 in reaching clinical trials highlights the therapeutic potential of this chemical class. [2][3] Future research will likely focus on several key areas:
-
Enhancing Selectivity: As many derivatives target conserved ATP-binding sites in kinases, achieving greater selectivity remains a priority to minimize off-target effects.
-
Exploring New Targets: The inherent properties of the scaffold suggest it may be effective against other target classes, such as proteases or metabolic enzymes, which warrants further investigation.
-
Advanced Drug Delivery: For compounds with pharmacokinetic limitations, the development of novel formulations or prodrug strategies could improve their clinical utility.
-
Computational Design: The use of in silico methods, including molecular dynamics and free energy perturbation, will accelerate the design of next-generation analogs with optimized potency and drug-like properties. [20] By integrating these strategies, the research community can continue to unlock the full therapeutic potential of this remarkable and versatile molecular framework.
References
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An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a molecule of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure in drug discovery, and the incorporation of a guanidine group can enhance biological activity through increased basicity and hydrogen bonding capacity. This document details a robust synthetic pathway, from the foundational Hantzsch thiazole synthesis to the final guanidinylation step. Furthermore, it offers a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and study this and related compounds.
Introduction: The Significance of the Thiazolyl Guanidine Scaffold
The fusion of a thiazole ring with a guanidine moiety creates a pharmacophore with considerable potential in drug design. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The guanidine group, a strong organic base, is found in numerous natural products and clinically approved drugs, where it often plays a crucial role in molecular recognition through electrostatic interactions and hydrogen bonding. The strategic combination of these two functionalities in this compound makes it an attractive target for synthetic and medicinal chemists. This guide provides a detailed, field-proven methodology for its preparation and comprehensive characterization.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-phenylthiazole, via the well-established Hantzsch thiazole synthesis. The second step is the guanidinylation of this primary amine to yield the final product.
Step 1: Synthesis of 2-amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2] In this reaction, an α-haloketone condenses with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, acetophenone is halogenated in situ and then reacted with thiourea.
Causality of Experimental Choices:
-
Iodine as a Halogenating Agent: Iodine is used to generate the α-iodoacetophenone in situ. It is a milder and more convenient halogenating agent compared to bromine for this one-pot reaction.
-
Thiourea as the Thioamide: Thiourea provides the nitrogen and sulfur atoms necessary for the formation of the 2-aminothiazole ring.
-
Reflux Conditions: The reaction is heated to reflux to ensure a sufficient reaction rate for the condensation and cyclization to occur.
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetophenone | 1.0 | 120.15 | 12.0 g (0.1 mol) |
| Thiourea | 2.0 | 76.12 | 15.2 g (0.2 mol) |
| Iodine | 1.0 | 253.81 | 25.4 g (0.1 mol) |
| Methanol | - | - | 150 mL |
| Diethyl Ether | - | - | For washing |
| Ammonium Hydroxide | - | - | For work-up |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add acetophenone (12.0 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), iodine (25.4 g, 0.1 mol), and methanol (150 mL).
-
Heat the mixture to reflux with stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a solution of ammonium hydroxide to neutralize the hydroiodic acid formed and precipitate the product.
-
Filter the crude product and wash it with diethyl ether to remove any unreacted acetophenone and excess iodine.
-
Recrystallize the crude solid from methanol to obtain pure 2-amino-4-phenylthiazole as a crystalline solid.[1]
Guanidinylation of the intermediate to form the final product.
Characterization and Structural Elucidation
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy (Expected Chemical Shifts): Based on the structure and data from analogous compounds, the following proton signals are anticipated (in DMSO-d₆): [3]* Phenyl Protons: A multiplet in the range of δ 7.20-7.90 ppm, corresponding to the five protons of the phenyl ring.
-
Thiazole Proton: A singlet around δ 7.10-7.30 ppm for the proton at the 5-position of the thiazole ring.
-
Guanidine Protons: Broad singlets corresponding to the NH and NH₂ protons of the guanidine group, likely in the range of δ 6.50-8.00 ppm. The chemical shift of these protons can be concentration-dependent and they are exchangeable with D₂O.
¹³C NMR Spectroscopy (Expected Chemical Shifts): The anticipated carbon signals are as follows (in DMSO-d₆):
-
Guanidine Carbon: A signal around δ 155-160 ppm for the central carbon of the guanidine group.
-
Thiazole Carbons: The C2 carbon (attached to the guanidine) is expected around δ 165-170 ppm, the C4 carbon (attached to the phenyl group) around δ 145-150 ppm, and the C5 carbon around δ 105-110 ppm.
-
Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the guanidine group. [4]* C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹ due to the C=N stretching of the guanidine and thiazole moieties. [5]* C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak: For this compound (C₁₀H₁₀N₄S), the expected exact mass is approximately 218.06 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 219.
Expected Fragmentation Pattern: Common fragmentation pathways may include the loss of the guanidino group, cleavage of the thiazole ring, and fragmentation of the phenyl group.
Workflow for the characterization of the target compound.
Conclusion
This technical guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The characterization workflow, employing a combination of NMR, FT-IR, and Mass Spectrometry, provides a robust framework for confirming the structure and purity of the final compound. The insights into the causality behind the experimental choices and the detailed protocols are intended to empower researchers in their synthetic and drug discovery endeavors involving this and related molecular scaffolds.
References
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available at: [Link]
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Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer - The Royal Society of Chemistry. Available at: [Link]
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. Available at: [Link]
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1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Available at: [Link]
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FTIR spectra of polymeric guanidine derivatives. - ResearchGate. Available at: [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]
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1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. Available at: [Link]
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N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine - PubChem. Available at: [Link]
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2-guanidinobenzothiazole 107 used as an intermediate to produce... - ResearchGate. Available at: [Link]
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Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - ResearchGate. Available at: [Link]
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Ft-Ir and Computational Study of Sulphaguanidine - Oriental Journal of Chemistry. Available at: [Link]
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In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. Available at: [Link]
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2-Guanidino-4-(3-methylamino-phenyl)-thiazole | C11H13N5S | CID - PubChem. Available at: [Link]
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Guanidine, N,N,N',N'-tetramethyl- - the NIST WebBook. Available at: [Link]
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shows the 13 C NMR for the TMG. Two characteristic chemical shifts... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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2-(4-(Chloromethyl)thiazol-2-yl)guanidine, N,N'-diacetyl- - Optional[FTIR] - Spectrum. Available at: [Link][Link]
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A Technical Guide to N-(4-phenyl-1,3-thiazol-2-yl)guanidine: A Privileged Scaffold for Therapeutic Development
Abstract
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a rational and highly effective strategy for the discovery of novel therapeutic agents. This guide provides an in-depth technical exploration of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a compound that marries the structurally significant 2-aminothiazole ring with the versatile guanidine group. Both moieties are recognized as "privileged structures" due to their recurring presence in a wide array of biologically active compounds.[1][2] This document synthesizes the current understanding of this chemical class, drawing upon robust data from closely related analogs to project the therapeutic potential of the core scaffold. We will dissect its synthesis, explore its validated biological activities, elucidate its mechanisms of action, and provide detailed, field-tested protocols for its evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of next-generation therapeutics.
Introduction: The Strategic Fusion of Thiazole and Guanidine
The thiazole ring is a cornerstone of medicinal chemistry, prized for its rigid, planar structure and its capacity for hydrogen bonding, which facilitate potent interactions with biological targets.[2][3] Similarly, the guanidine functional group, a highly basic and resonance-stabilized moiety, is a common pharmacophore in numerous bioactive molecules, capable of forming strong, multi-point hydrogen bonds with enzymes and receptors.[1][4]
The strategic combination of these two groups in the this compound scaffold creates a molecule with significant potential for diverse biological interactions. While direct studies on this specific molecule are emerging, extensive research on its close analog, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, provides a strong foundation for predicting its therapeutic utility.[1] Evidence points towards a broad spectrum of activity, including potent antimicrobial and anticancer effects, positioning this scaffold as a valuable starting point for drug discovery programs.[1][5]
Synthesis and Chemical Framework
The synthesis of this compound and its derivatives is primarily a two-stage process: the construction of the core thiazole ring followed by the introduction of the guanidine group.[1] This approach allows for modular diversification at various points in the synthetic pathway.
General Synthetic Pathway
A common and efficient method for constructing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea derivative. The subsequent introduction of the guanidine moiety can be achieved through various guanylating agents.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol (Exemplary)
This protocol is a representative method based on established chemical principles for this class of compounds.
-
Thiazole Ring Formation:
-
To a solution of thiourea (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate (2-amino-4-phenylthiazole) is collected by filtration, washed with water, and dried.
-
-
Guanylation:
-
Suspend the synthesized 2-amino-4-phenylthiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a guanylating agent, for example, N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The resulting protected guanidine is then deprotected using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purify the final product, this compound, using column chromatography or recrystallization.
-
Causality Note: The choice of a protected guanylating agent followed by deprotection is crucial to prevent side reactions and ensure clean conversion to the desired product. DIPEA is used as a base to scavenge the acid formed during the reaction without interfering with the primary reactants.
Therapeutic Potential and Biological Activity
Data from N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine strongly suggests that the this compound scaffold possesses significant therapeutic potential, primarily in oncology and infectious diseases.[1]
Anticancer Activity
In vitro studies have demonstrated that this class of compounds exhibits potent cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells.[1] The primary mechanism of action is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[1]
Table 1: Cytotoxic Activity of the Analog N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine [1]
| Cancer Cell Line | IC50 (µM) | Observed Mechanism of Action |
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Caspase activation |
The core mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program.[1]
Caption: Hypothesized intrinsic apoptosis pathway activated by the title compound.
Antimicrobial Activity
The scaffold has demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum potential is particularly valuable in an era of growing antimicrobial resistance.
Table 2: Antimicrobial Profile of the Analog N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine [1]
| Microorganism | Gram Stain | Activity Observed |
| Staphylococcus aureus | Positive | Growth Inhibition |
| Streptococcus pyogenes | Positive | Significant Antibacterial Effects |
| Escherichia coli | Negative | Moderate Inhibition |
Molecular docking and enzymatic studies suggest a potential mechanism for this activity is the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication and are validated targets for antibiotics like fluoroquinolones.
Potential Neurological Applications
Interestingly, some guanidine derivatives are known to modulate neurotransmitter release.[1] The analog N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine has been reported to enhance the release of acetylcholine at nerve impulses.[1] This action slows the depolarization and repolarization of muscle cell membranes, a mechanism relevant for treating conditions of muscle weakness such as Lambert-Eaton myasthenic syndrome.[1] This suggests a potential, albeit less explored, therapeutic avenue in neuromuscular disorders.
Experimental Protocols for Compound Evaluation
To ensure scientific rigor, all experimental evaluations must be conducted with a self-validating system, including appropriate positive, negative, and vehicle controls.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Trustworthiness Pillar: The inclusion of a vehicle control (DMSO) is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent. The positive control (Doxorubicin) validates that the assay system is responsive to cytotoxic agents.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Causality Note: Cation-adjusted Mueller-Hinton Broth is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) because its divalent cation concentration is controlled, which is crucial for the activity of many antimicrobial agents.
Future Directions and Concluding Remarks
This compound stands as a highly promising scaffold for therapeutic development. The compelling preclinical data on its analogs in oncology and infectious disease provides a strong impetus for further investigation.
Key future research should focus on:
-
Lead Optimization: Undertake structure-activity relationship (SAR) studies by modifying the phenyl ring and the guanidine group to enhance potency and selectivity while minimizing potential toxicity.
-
Target Deconvolution: While enzyme inhibition and apoptosis induction are proposed mechanisms, further studies are needed to definitively identify the direct molecular targets of this compound class.
-
Pharmacokinetic Profiling: Conduct in vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess the scaffold's drug-like properties, including solubility, metabolic stability, and bioavailability.[6]
-
In Vivo Efficacy: Advance optimized lead compounds into relevant animal models of cancer and infectious disease to validate their therapeutic efficacy.
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Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Life and Applied BioSciences. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
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Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI. [Link]
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New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. National Center for Biotechnology Information. [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]
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Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. ACS Publications. [Link]
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Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Life and Applied BioSciences. [Link]
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morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Semantic Scholar. [Link]
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Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. ResearchGate. [Link]
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N-(4-phenyl-1,3-thiazol-2-yl)guanidine: A Structure-Activity Relationship Analysis for Therapeutic Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(4-phenyl-1,3-thiazol-2-yl)guanidine scaffold represents a confluence of two highly significant pharmacophores in medicinal chemistry: the guanidine group and the 2-aminothiazole core. The guanidine moiety, a strong organic base, is a key feature in numerous clinical drugs, capable of crucial molecular recognition interactions.[1][2] The thiazole ring is widely recognized as a "privileged structure" due to its presence in a vast array of bioactive compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical series, focusing on how targeted structural modifications influence biological activity. We will delve into the mechanistic basis for these relationships, provide exemplary experimental protocols for activity assessment, and outline future directions for rational drug design based on this versatile scaffold.
The Core Scaffold: Deconstructing the Pharmacophore
The therapeutic potential of this compound derivatives stems from the distinct chemical properties of its three primary structural components. Understanding the role of each component is fundamental to interpreting SAR data and designing next-generation analogs with improved potency and selectivity.
The scaffold can be dissected into three key regions for SAR exploration:
-
Region A: The Guanidine Moiety: A highly basic functional group (pKa ≈ 13.6) that is typically protonated at physiological pH.[1] Its positive charge allows for strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors.
-
Region B: The 4-Phenyl Ring: This aromatic ring serves as a key point for synthetic modification. Substituents on this ring can modulate the compound's electronic properties, steric profile, and lipophilicity, thereby influencing target binding affinity and pharmacokinetic properties.
-
Region C: The 1,3-Thiazole Heterocycle: This five-membered ring acts as a rigid linker, positioning the guanidine and phenyl moieties in a specific spatial orientation. It also contributes to the overall electronic character of the molecule and can engage in its own interactions with biological targets.
Figure 2: Workflow for the macrophage-based Griess assay to determine iNOS inhibition.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid cytotoxicity.
-
-
iNOS Induction and Inhibition:
-
Remove the old medium from the cells.
-
Add 100 µL of fresh medium containing the test compounds.
-
Add 100 µL of medium containing inducing agents: lipopolysaccharide (LPS, final concentration 1 µg/mL) and interferon-gamma (IFN-γ, final concentration 10 ng/mL).
-
Include control wells:
-
Negative Control: Cells + medium (no inducers, no compound).
-
Positive Control: Cells + inducers (maximum NO production).
-
Vehicle Control: Cells + inducers + 0.5% DMSO.
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
Nitrite Quantification (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature. A magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the background absorbance (from medium-only wells).
-
Calculate nitrite concentrations using the standard curve.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a promising platform for the development of novel therapeutics. The core SAR principles are well-defined: the guanidine group serves as a potent, substrate-mimicking anchor, while substitutions on the 4-phenyl ring are crucial for tuning potency and achieving target selectivity.
Future research should focus on:
-
Expanding Phenyl Ring Substitutions: Systematically exploring a wider range of substituents (e.g., larger alkyl groups, heterocyclic rings) to probe less-conserved regions of target active sites.
-
Pharmacokinetic Optimization: Investigating modifications to improve metabolic stability and oral bioavailability, which may involve bioisosteric replacement of the thiazole or phenyl rings.
-
Mechanism of Action Studies: For compounds showing potent anticancer or antimicrobial activity, detailed studies are needed to confirm the molecular mechanism (e.g., DNA binding assays, enzyme inhibition panels).
-
In Vivo Efficacy: Promising lead compounds with high potency and selectivity in vitro must be advanced to relevant animal models to evaluate their efficacy and safety profiles.
By applying these principles of rational drug design, the this compound scaffold can be further optimized to yield novel clinical candidates for a variety of diseases.
References
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Unveiling the Bioactive Blueprint: A Technical Guide to the Pharmacophore of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
For Immediate Release
This technical guide offers an in-depth exploration of the pharmacophoric features of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of its structural-activity relationships and the computational and experimental methodologies used to elucidate its bioactive conformation.
Introduction: The Therapeutic Potential of the 2-Guanidinothiazole Scaffold
The this compound scaffold represents a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The core structure combines the thiazole ring, a common motif in many bioactive compounds, with the highly basic guanidine group.[1][2] The guanidine moiety, in particular, is a key pharmacophore due to its ability to form multiple hydrogen bonds and engage in electrostatic interactions, often mimicking the side chain of arginine in biological systems.[3][4][5] Understanding the precise three-dimensional arrangement of chemical features responsible for the biological activity of this compound is crucial for the rational design of more potent and selective therapeutic agents.
Elucidating the Pharmacophore: A Proposed Model
Based on structure-activity relationship (SAR) studies of 4-substituted-2-guanidinothiazoles and general principles of pharmacophore modeling, a putative pharmacophore model for this compound can be proposed.[6] This model highlights the key molecular features essential for biological recognition and activity.
The proposed pharmacophore consists of the following key features:
-
A Hydrogen Bond Donor Feature: The guanidinium group is a potent hydrogen bond donor, capable of forming multiple hydrogen bonds with target proteins.[4]
-
A Cationic Feature: At physiological pH, the guanidine group is protonated, carrying a positive charge that can engage in electrostatic interactions with negatively charged residues in a binding pocket.[2]
-
An Aromatic/Hydrophobic Feature: The 4-phenyl ring provides a key hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions within the target's binding site.[6]
-
A Hydrogen Bond Acceptor Feature: The nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors.
The spatial arrangement of these features is critical for activity. The phenyl ring and the guanidine group are separated by the rigid thiazole scaffold, defining a specific distance and orientation between these key interaction points.
Methodologies for Pharmacophore Determination and Validation
A combination of computational and experimental approaches is essential for the robust definition and validation of a pharmacophore model.
Computational Approaches
Computational methods provide a powerful toolkit for generating and refining pharmacophore hypotheses, especially in the absence of a co-crystal structure of the ligand bound to its target.
-
Ligand-Based Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed by aligning a set of active molecules and identifying common chemical features.[7][8] Software such as LigandScout or PharmMapper can be utilized for this purpose.[9]
-
Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the biological target is known, a pharmacophore model can be derived from the interactions observed between the target and a known ligand.[10]
-
Molecular Docking: Docking studies can be used to predict the binding mode of this compound within the active site of a putative target protein. These predicted binding poses can then be used to refine the pharmacophore model.[11]
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to correlate the 3D properties of a series of analogs with their biological activities, providing a quantitative validation of the pharmacophore model.[10]
Experimental Validation
Experimental studies are crucial to validate the computationally derived pharmacophore model and to understand the nuances of ligand-target interactions.
-
Synthesis and Biological Evaluation of Analogs: The synthesis and testing of a focused library of analogs with systematic modifications to the core scaffold is a cornerstone of SAR studies.[6][12] For instance, modifying the substituents on the phenyl ring or the guanidine group can probe the importance of the corresponding pharmacophoric features.
-
Site-Directed Mutagenesis: If the biological target is known, mutating key amino acid residues in the binding site that are predicted to interact with the pharmacophoric features can confirm their importance for ligand binding and activity.
Structure-Activity Relationship (SAR) Insights
SAR studies on related 4-substituted-2-guanidinothiazoles have provided valuable insights into the key structural requirements for activity.[6]
| Modification Site | Observation | Implication for Pharmacophore |
| Phenyl Ring Substitution | The electronic and hydrophobic properties of substituents on the phenyl ring significantly influence activity.[6] | Confirms the importance of the aromatic/hydrophobic feature and suggests that the electronic nature of this region can be tuned for optimal activity. |
| Guanidine Moiety Substitution | Substitution on the guanidine moiety can modulate activity.[6] | Highlights the sensitivity of the hydrogen bonding and cationic features to structural changes. |
| Thiazole Ring Position 5 | Substitution at the 5-position of the thiazole ring generally does not enhance potency.[6] | Suggests that this position is likely not involved in key interactions with the target and may be sterically restricted. |
Experimental and Computational Workflows
Ligand-Based Pharmacophore Modeling Workflow
Caption: A typical workflow for ligand-based pharmacophore modeling.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
The pharmacophore of this compound is characterized by a distinct spatial arrangement of hydrogen bond donors, a cationic center, and an aromatic/hydrophobic region. This understanding, derived from both computational modeling and experimental SAR data, provides a robust framework for the design of novel derivatives with enhanced potency and selectivity. Future efforts should focus on the identification of the specific biological targets of this compound class and the use of structure-based design approaches to further optimize ligand-target interactions. The integration of advanced computational techniques with traditional medicinal chemistry will undoubtedly accelerate the development of new therapeutics based on the 2-guanidinothiazole scaffold.
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Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. PubMed Central. [Link]
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QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIPS FOR GUANIDINOTHIAZOLECARBOXAMIDES USING THEORETICALLY CALCULATED MOLECULAR DESCRIPTORS. ResearchGate. [Link]
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Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. PubMed. [Link]
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Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. ResearchGate. [Link]
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Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. ResearchGate. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. [Link]
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Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. MDPI. [Link]
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Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]
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Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE. [Link]
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N-(4-phenyl-1,3-thiazol-2-yl)guanidine as an Enzyme Inhibitor: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of N-(4-phenyl-1,3-thiazol-2-yl)guanidine as a potential enzyme inhibitor for researchers, scientists, and drug development professionals. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to infer its probable biological activities, mechanisms of action, and the experimental workflows required for its characterization. This guide is structured to provide both theoretical grounding and practical, field-proven methodologies for investigating phenylthiazolylguanidine compounds as enzyme inhibitors.
Introduction: The Therapeutic Potential of the Phenylthiazolylguanidine Scaffold
The confluence of a thiazole ring and a guanidine moiety within a single molecular framework presents a compelling scaffold for the development of novel therapeutics. Thiazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, known for their diverse biological activities.[1] The guanidine group, a common pharmacophore in bioactive molecules, is known to interact with nucleophilic sites on proteins and nucleic acids, influencing a range of cellular processes.[1] The strategic combination of these two groups in this compound suggests a high potential for targeted enzyme inhibition.
Research into analogous compounds, such as N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, has revealed significant antimicrobial and anticancer activities.[1] These effects are attributed to the inhibition of key enzymes involved in bacterial DNA replication and cancer cell proliferation.[1] This guide will extrapolate from these findings to provide a detailed exploration of this compound as a putative enzyme inhibitor.
Postulated Enzyme Targets and Mechanism of Action
Based on the established activity of the closely related N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, the primary hypothesized enzyme targets for this compound are the bacterial type II topoisomerases: DNA Gyrase and Topoisomerase IV .[1] These enzymes are essential for bacterial survival and are validated targets for antibiotic development.
2.1. Mechanism of Inhibition
The inhibitory action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine against DNA Gyrase has been described as competitive , while its inhibition of Topoisomerase IV is non-competitive .[1] It is plausible that this compound follows a similar dual-inhibitory mechanism. The guanidinium group, which is protonated at physiological pH, likely plays a crucial role in binding to the enzyme's active site, potentially through interactions with negatively charged amino acid residues or the phosphate backbone of DNA.
Synthesis and Characterization: A Proposed Experimental Workflow
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
-
To a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-phenyl-1,3-thiazole.
Step 2: Synthesis of this compound
-
Suspend 2-amino-4-phenyl-1,3-thiazole (1 equivalent) in a suitable solvent such as ethanol.
-
Add concentrated hydrochloric acid dropwise at 0°C.
-
To this acidic solution, add an aqueous solution of cyanamide (2.5 equivalents).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is then treated with a saturated aqueous solution of sodium carbonate to precipitate the free base.
-
The solid product is filtered, washed with water, and dried. Further purification can be achieved by column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
In Vitro Enzyme Inhibition Assays: Validating Biological Activity
To validate the inhibitory activity of this compound against its putative targets, DNA Gyrase and Topoisomerase IV, established in vitro assays should be performed.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5X DNA Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), and relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (dissolved in DMSO) to the respective tubes. Include a DMSO-only control.
-
Enzyme Addition: Dilute E. coli DNA gyrase in dilution buffer and add to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA, followed by proteinase K treatment.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of Topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA) into individual minicircles.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 5X Topoisomerase IV Assay Buffer (40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM ATP), and kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add different concentrations of this compound to the reaction tubes.
-
Enzyme Initiation: Add purified E. coli Topoisomerase IV to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the gyrase assay. Inhibition is indicated by the persistence of the catenated DNA at the top of the gel.
Structure-Activity Relationship (SAR) Insights
While SAR studies for this compound are not available, insights can be drawn from related phenylthiazole and guanidine-containing compounds.
| Moiety | Position of Substitution | Effect on Activity | Rationale |
| Phenyl Ring | para- | Generally well-tolerated and can enhance activity. Electron-donating groups may be favorable. | Influences binding affinity and interaction with hydrophobic pockets of the enzyme. |
| ortho-, meta- | Tolerated, but the overall 3D shape of the molecule is critical for potent inhibition. | Steric hindrance can affect the optimal orientation of the inhibitor in the binding site. | |
| Guanidine Group | - | Essential for activity. | The basicity and charge of the guanidinium ion are crucial for electrostatic interactions with the enzyme or DNA. |
Potential Impact on Cellular Signaling Pathways
Inhibition of bacterial topoisomerases will primarily disrupt DNA replication and repair, leading to bacterial cell death. However, if this compound exhibits off-target effects in eukaryotic cells, it could modulate various signaling pathways. Guanidine derivatives have been shown to influence the NF-κB signaling pathway , a key regulator of inflammation.[3] Additionally, some phenyl-thiazole compounds are known to inhibit p38 MAP kinase , another critical component of the inflammatory response.
NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB signaling pathway.
p38 MAPK Signaling Pathway
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting bacterial topoisomerases. This guide has outlined the theoretical basis for its activity and provided a framework of established experimental protocols for its synthesis and characterization. Future research should focus on the definitive synthesis and purification of this compound, followed by rigorous in vitro and in cellulo evaluation to confirm its enzyme targets, determine its potency (IC₅₀ values), and elucidate its precise mechanism of action. Further investigation into its effects on eukaryotic signaling pathways will also be crucial to assess its selectivity and potential for off-target effects. The insights gained from such studies will be invaluable for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
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Synthesis and Biological Activity of New[1][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones. National Institutes of Health. [Link]
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Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. ResearchGate. [Link]
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Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. PubMed. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. [Link]
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The anti-inflammatory and antinociceptive effects of NF-kappaB inhibitory guanidine derivative ME10092. PubMed. [Link]
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Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Publications. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [Link]
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Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PubMed Central. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Replacement of the phenyl group by heterocycles. ResearchGate. [Link]
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(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]
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Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed Central. [Link]c/articles/PMC9555208/)
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Methodological & Application
Application Note & Synthesis Protocol: N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Abstract
This document provides a comprehensive, two-part guide for the synthesis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a molecule of significant interest in medicinal chemistry. The thiazole ring is a privileged structure in drug discovery, associated with a wide array of biological activities, while the guanidine group is a key pharmacophore found in many bioactive compounds.[1] The protocol herein details a robust and reproducible methodology, beginning with the synthesis of the 2-amino-4-phenylthiazole intermediate via the Hantzsch thiazole synthesis, followed by its subsequent conversion to the target guanidine derivative. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for key experimental choices.
Introduction: The Scientific Rationale
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 2-aminothiazole scaffold, in particular, is a core component of numerous pharmaceuticals, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[2][3][4] Similarly, the guanidinium group, positively charged over a wide physiological pH range, plays a crucial role in molecular interactions, particularly with biological receptors and enzymes.[5] The combination of these two moieties in this compound creates a molecule with high potential for biological activity, making its efficient synthesis a valuable objective.
This protocol follows a logical and well-established two-step synthetic pathway:
-
Hantzsch Thiazole Synthesis: Formation of the 2-amino-4-phenylthiazole core.[6][7]
-
Guanidinylation: Conversion of the 2-amino group to the target guanidine functionality.[8]
Each step has been optimized to ensure high yields and purity, with detailed explanations to empower the researcher with a deep understanding of the process.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, starting from commercially available reagents.
Figure 1: Overall two-step synthesis workflow.
Part I: Synthesis of 2-Amino-4-phenylthiazole (Intermediate)
Principle and Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[6][9] This reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, we utilize a convenient one-pot variation where the α-haloketone is generated in situ from acetophenone using iodine as both a halogenating and oxidizing agent, which then reacts with thiourea.[10][11]
The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the halogenated ketone, followed by intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.[7]
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Experimental Protocol
Table 1: Reagents for 2-Amino-4-phenylthiazole Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| Acetophenone | 120.15 | 12.0 g | 0.1 | 1.0 |
| Thiourea | 76.12 | 15.2 g | 0.2 | 2.0 |
| Iodine (I₂) | 253.81 | 25.4 g | 0.1 | 1.0 |
| Diethyl Ether | - | ~100 mL | - | - |
| Ammonium Hydroxide (aq) | - | As needed | - | - |
| Methanol | - | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add acetophenone (12.0 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and iodine (25.4 g, 0.1 mol).[10]
-
Scientist's Note: Using a 2:1 molar ratio of thiourea to acetophenone ensures the complete consumption of the ketone starting material. Iodine acts as the catalyst and oxidant.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 12 hours. The reaction mixture will become a dark, thick mass.[10]
-
Initial Work-up: After 12 hours, remove the heat source and allow the flask to cool to room temperature.
-
Washing: Add approximately 50-70 mL of diethyl ether to the cooled reaction mixture and stir vigorously. This step is crucial for removing unreacted iodine and acetophenone.[10] Decant and discard the ether layer. Repeat this washing step once more.
-
Precipitation: Carefully pour the remaining thick mixture into a beaker containing an excess of aqueous ammonium hydroxide solution while stirring. This neutralizes the hydroiodic acid formed during the reaction, causing the product to precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot methanol to yield pure 2-amino-4-phenylthiazole as a crystalline solid.[10]
-
Characterization: Dry the purified product under vacuum. The expected melting point is in the range of 149-153 °C.[11] Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part II: Synthesis of this compound
Principle and Mechanism: Amine Guanidinylation
Guanidinylation is the process of converting a primary or secondary amine into a guanidine.[12] A variety of reagents can accomplish this transformation.[8] For this protocol, we select N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea as the guanidinylating agent. This reagent is highly effective, and the Boc protecting groups offer several advantages: they moderate the reactivity of the guanidine, improve solubility in organic solvents, and can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) if the unprotected guanidine is desired.[5][13]
The reaction mechanism involves the nucleophilic attack of the 2-amino group of the thiazole onto the electrophilic carbon of the S-methylisothiourea, leading to the displacement of methanethiol and formation of the protected guanidine.[5]
Caption: Workflow for the guanidinylation of 2-amino-4-phenylthiazole.
Experimental Protocol
Table 2: Reagents for Guanidinylation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 2-Amino-4-phenylthiazole | 176.24 | 1.76 g | 10 | 1.0 |
| N,N′-bis(Boc)-S-methylisothiourea | 290.36 | 3.19 g | 11 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-phenylthiazole (1.76 g, 10 mmol) and N,N′-bis(Boc)-S-methylisothiourea (3.19 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Scientist's Note: Using a slight excess (1.1 eq.) of the guanidinylating reagent helps drive the reaction to completion. Anhydrous conditions are preferred to prevent hydrolysis of the reagent.
-
-
Initiation: To the stirring solution, add triethylamine (2.1 mL, 15 mmol).[10] Triethylamine acts as a base to facilitate the reaction. Some protocols note that the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the conversion.[5][13]
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminothiazole is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 20 mL) and saturated NaCl (brine) solution (20 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N,N'-bis(Boc)-N''-(4-phenyl-1,3-thiazol-2-yl)guanidine.
-
(Optional) Deprotection: If the unprotected guanidine salt is the target, dissolve the purified Boc-protected product in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final product as its trifluoroacetate salt.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of its vapors.
-
Solvents: Diethyl ether and THF are highly flammable. Methanol is toxic. Avoid open flames and ensure proper grounding of equipment.
-
Reagents: Acetophenone and triethylamine are irritants. Avoid contact with skin and eyes.
References
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Rasayan J. Chem.
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Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. SYNTHESIS, 2004(01), 37–42.
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Chandrashekarmurthy, P. S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 735-741.
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Wang, X., et al. (2013). 2-aminothiazole derivative, preparation method, and use. Google Patents, EP2682390A1.
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N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine. (n.d.). BenchChem.
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Abdel-Rahman, A. A.-H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
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Reagents for Efficient Conversion of Amines to Protected Guanidines. (2004). Organic Chemistry Portal.
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Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765–23778.
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An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2). (n.d.). BenchChem.
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Journal of Chemical Health Risks.
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI.
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Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
-
Kidwai, M., et al. (2009). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 5, 19.
-
Cáceres-Castillo, D., et al. (2012). Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. ResearchGate.
-
Abdel-Rahman, A. A.-H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).
-
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.). Millipore Sigma.
-
Reagents for Efficient Conversion of Amines to Protected Guanidines. (2004). ResearchGate.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
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Thiazole synthesis. (n.d.). Organic Chemistry Portal.
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A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). BenchChem.
-
N''-(4-PHENYL-1,3-THIAZOL-2-YL)GUANIDINE. (n.d.). ChemicalBook.
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Synthesis of the Guanidine Derivative: N-{5][10][14]triazol-3(5H)-ylidene)aminomethylene}benzamide. (2018). MDPI.
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Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. (2018). ResearchGate.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). National Institutes of Health (NIH).
-
N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis. (n.d.). ChemicalBook.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). National Institutes of Health (NIH).
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). National Institutes of Health (NIH).
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Application and Protocol for the Purification of N-(4-phenyl-1,3-thiazol-2-yl)guanidine by Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of N-(4-phenyl-1,3-thiazol-2-yl)guanidine via recrystallization. Recognizing the critical importance of purity for this compound in research and drug development, this guide elucidates the fundamental principles of recrystallization, outlines a systematic approach to solvent selection, and presents a step-by-step purification protocol. Furthermore, methods for the characterization of the purified product and a troubleshooting guide are included to ensure a robust and reproducible purification process. This document is intended for researchers, scientists, and professionals in the field of drug development who require a highly purified form of this compound for their studies.
Introduction: The Significance of Purifying this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the guanidinium and thiazole moieties in numerous biologically active molecules. The guanidinium group, a strong base at physiological pH, is a key pharmacophore in many drugs, while the thiazole ring is a versatile scaffold found in a wide array of therapeutic agents. The purity of this compound is paramount for its use in biological assays, structural studies, and as a precursor in further chemical synthesis, as impurities can lead to erroneous experimental results and undesirable side reactions.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.
Understanding the Synthesis and Potential Impurities
A common synthetic route to this compound involves the preparation of 2-amino-4-phenylthiazole, followed by a guanylation reaction. The initial synthesis of the 2-amino-4-phenylthiazole core is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea.[4][5][6]
Potential impurities arising from this multi-step synthesis may include:
-
Unreacted starting materials: 2-bromoacetophenone, thiourea, and 2-amino-4-phenylthiazole.
-
By-products of the Hantzsch synthesis: Side reactions can lead to the formation of isomeric thiazole derivatives or other condensation products.
-
Reagents from the guanylation step: For example, unreacted guanylating agents or their decomposition products.
-
Inorganic salts: Generated during the reaction or work-up procedures.
A successful recrystallization protocol must effectively separate this compound from these potential contaminants.
The Crucial Role of Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization procedure.[1][6] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities at all temperatures. Ideally, impurities are either highly soluble and remain in the mother liquor or are insoluble and can be removed by hot filtration.
-
Chemical inertness: The solvent should not react with the compound to be purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Appropriate boiling point: A boiling point that is not too high to be easily removed, but high enough to provide a sufficient temperature gradient for crystallization.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
Due to the presence of both a polar guanidinium group and a less polar phenyl-thiazole moiety, a single solvent may not be ideal. Therefore, a mixed-solvent system, often a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can be highly effective. For guanidinium salts, mixtures of water with alcohols (like ethanol) or other organic solvents such as ethyl acetate have proven successful.[7]
Protocol for Solvent Screening
A systematic approach to identifying a suitable solvent system is essential.
-
Single Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a single solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Add the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product upon cooling.
-
-
Mixed Solvent System Screening:
-
Dissolve a small amount of the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until the solution becomes turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly. The formation of crystals indicates a potentially suitable mixed-solvent system.
-
Table 1: Properties of Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds, may require a co-solvent for this compound. |
| Ethanol | 78 | 24.6 | A versatile solvent, often used in mixed systems with water or less polar solvents. |
| Methanol | 65 | 33.0 | Similar to ethanol but more volatile. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol. |
| Acetone | 56 | 21.0 | A polar aprotic solvent, can be effective but its low boiling point may be a disadvantage. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used as a "poor" solvent with more polar ones. |
| Toluene | 111 | 2.4 | A non-polar solvent, useful for dissolving non-polar impurities. |
Detailed Recrystallization Protocol
This protocol provides a general procedure that should be optimized based on the results of the solvent screening.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent or solvent system
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Water bath or heating mantle
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent or the "good" solvent of a mixed system.
-
Gently heat the mixture on a hot plate or in a water bath with stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot, clear solution until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done at room temperature (if the solvent is volatile) or in a vacuum oven at a temperature well below the compound's melting point.
-
Characterization of Purified this compound
The purity of the recrystallized product should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[8][9] Compare the experimental melting point with the literature value.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product with the crude material. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The spectra of the purified compound should be clean and free of signals corresponding to impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.
-
Troubleshooting Guide
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass stirring rod.- Add a seed crystal of the pure compound. |
| "Oiling out" occurs | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure.- The solution cooled too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Try a different solvent with a lower boiling point.- Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is properly preheated.- Cool the solution in an ice bath for a longer period. |
| Colored product obtained | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A workflow diagram of the recrystallization process.
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of this compound by recrystallization. By understanding the underlying principles of solubility, systematically selecting an appropriate solvent system, and carefully executing the procedural steps, researchers can obtain this valuable compound in high purity. The provided troubleshooting guide and methods for characterization will further aid in achieving consistent and reliable results, which are essential for advancing research and development in medicinal chemistry and related fields.
References
- American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Merck Patent GmbH. (2006). Method for crystallizing guanidinium salts.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. AIChE Proceedings.
- Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Overman, L. E., et al. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
- Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
- University of California, Irvine. (n.d.).
- Singh, P., et al. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 345-351.
- Kulkarni, S. K., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3631-3638.
- Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 28.
- Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9348-9360.
- Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
- Mamedova, A. M., et al. (2020). Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. Russian Journal of General Chemistry, 90(8), 1547-1551.
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
- Organic Chemistry Lab Manual. (n.d.).
- Wang, Y., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K.
- MilliporeSigma. (2022). Properties of Common Organic Solvents.
-
PubChem. (n.d.). N-[2-(2-Guanidino-thiazol-4-ylmethylsulfanyl)-ethyl]-2-[2-oxo-5-phenyl-3-(3-m-tolyl-ureido)-2,3-dihydro-benzo[e][5][10]diazepin-1-yl]-acetamide. Retrieved from [Link]
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cell-based assay protocol for N-(4-phenyl-1,3-thiazol-2-yl)guanidine
An Application Note and Detailed Protocol for the Cell-Based Analysis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a Selective iNOS/nNOS Inhibitor
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust cell-based assay to characterize the inhibitory activity of this compound. This compound is a known selective inhibitor of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) over the endothelial isoform (eNOS). The protocol detailed herein is centered on the widely accepted Griess assay for the quantification of nitrite, a stable and measurable byproduct of nitric oxide (NO) production, in a stimulated macrophage cell line.
The structure of this guide is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, thereby ensuring both technical accuracy and practical utility.
Introduction: The Significance of Selective iNOS Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses. Its synthesis is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for homeostatic functions, iNOS is expressed in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, leading to the production of large, sustained amounts of NO.
Overproduction of NO by iNOS is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Consequently, the development of selective iNOS inhibitors, such as this compound, represents a promising therapeutic strategy. A reliable cell-based assay is paramount for the characterization of such inhibitors, enabling the determination of their potency (e.g., IC50) and selectivity in a biologically relevant context.
Assay Principle: Quantifying iNOS Activity via the Griess Assay
This protocol employs the murine macrophage cell line RAW 264.7 as a model system. These cells can be stimulated with LPS and interferon-gamma (IFN-γ) to induce high levels of iNOS expression and subsequent NO production. The inhibitory effect of this compound is then quantified by measuring the accumulation of nitrite (NO₂⁻) in the cell culture supernatant.
The Griess assay is a colorimetric method based on the diazotization reaction, in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative that absorbs light at 540-570 nm. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration, providing a quantitative measure of iNOS activity.
Signaling Pathway for iNOS Induction
Caption: Simplified signaling cascade for iNOS induction in macrophages.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| RAW 264.7 Cell Line | ATCC | TIB-71 | Liquid N₂ |
| DMEM, High Glucose | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 | -20°C |
| Recombinant Murine Interferon-gamma (IFN-γ) | R&D Systems | 485-MI | -20°C |
| This compound | Cayman Chemical | 10009763 | -20°C |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | RT |
| Griess Reagent Kit | Promega | G2930 | 4°C |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | S2252 | RT |
| 96-well Flat-Bottom Cell Culture Plates | Corning | 3596 | RT |
Detailed Experimental Protocol
Cell Culture and Maintenance
-
Rationale: Maintaining healthy, sub-confluent cell cultures is critical for ensuring reproducible experimental results. Over-confluent cells can exhibit altered signaling responses.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin (complete medium).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days, or when they reach 80% confluency. Do not allow cells to become fully confluent.
-
Experimental Workflow
Caption: Overview of the cell-based iNOS inhibition assay workflow.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest RAW 264.7 cells using a cell scraper.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in complete medium to a final concentration of 2.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Day 2: Compound Treatment and Cell Stimulation
-
Prepare Nitrite Standards:
-
Prepare a 100 µM nitrite standard solution by diluting a stock solution in complete medium.
-
Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM) in complete medium. These will be used to generate a standard curve. Add 100 µL of each standard to empty wells (no cells).
-
-
Prepare this compound:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve 2X the final desired concentrations (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration in the well should be kept below 0.5% to avoid cytotoxicity.
-
-
Treatment and Stimulation:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the 2X compound dilutions to the appropriate wells.
-
Prepare a 2X stimulation cocktail containing LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) in complete medium.
-
Add 50 µL of the stimulation cocktail to all wells except the "unstimulated" control wells. For unstimulated wells, add 50 µL of complete medium.
-
Final volume in each well should be 100 µL.
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 3: Griess Assay and Data Acquisition
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of Sulfanilamide Solution (Griess Reagent I) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED Solution (Griess Reagent II) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
Calculate Nitrite Concentration: Use the equation from the standard curve to calculate the nitrite concentration in each experimental sample.
-
Normalize Data: Express the nitrite concentration in each treated well as a percentage of the "stimulated control" (cells treated with LPS/IFN-γ but no compound), after subtracting the background from the "unstimulated control".
-
% Inhibition = 100 * (1 - ([Nitrite]sample - [Nitrite]unstimulated) / ([Nitrite]stimulated - [Nitrite]unstimulated))
-
-
Determine IC50: Plot the % Inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the nitrite production by 50%.
Example Data Presentation
| Compound Conc. (µM) | Absorbance (540 nm) | Nitrite (µM) | % Inhibition |
| 0 (Unstimulated) | 0.052 | 1.5 | N/A |
| 0 (Stimulated) | 0.485 | 45.2 | 0% |
| 0.1 | 0.450 | 41.8 | 7.8% |
| 1 | 0.280 | 26.1 | 43.7% |
| 10 | 0.115 | 10.7 | 78.9% |
| 100 | 0.060 | 5.6 | 90.5% |
Quality Control and Troubleshooting
-
Positive Control: A known iNOS inhibitor (e.g., L-NIL) should be included to validate assay performance.
-
Negative Control: The "stimulated" wells (LPS/IFN-γ, no compound) serve as the 0% inhibition control.
-
Vehicle Control: Ensure the final concentration of DMSO is consistent across all wells and does not affect cell viability or iNOS activity.
-
Cell Viability: It is crucial to confirm that the observed reduction in nitrite is due to iNOS inhibition and not cytotoxicity. A parallel assay (e.g., MTT or CellTiter-Glo) should be performed with the same compound concentrations and incubation time.
-
Troubleshooting:
-
Low Signal: May result from unhealthy cells, insufficient stimulation, or expired reagents. Check cell passage number and morphology. Use fresh LPS/IFN-γ.
-
High Background: Could be due to contamination, high cell seeding density, or serum components. Ensure aseptic technique and use heat-inactivated FBS.
-
Poor Standard Curve (R² < 0.99): Often caused by pipetting errors or improper mixing.
-
References
-
Cinefra, M., & Do, H. T. (2023). Nitric Oxide Synthase (NOS) Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]
-
Ricciardolo, F. L. M., Nijkamp, F. P., & Folkerts, G. (2006). Nitric oxide synthase (NOS) in the respiratory tract. Lung, 184(2), 71-84. [Link]
-
Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426–428. (Historical reference for the Griess reaction, modern kits are based on this principle). [Link]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel synthetic compound, N-(4-phenyl-1,3-thiazol-2-yl)guanidine. Guanidine-containing molecules are a promising class of antimicrobial agents, and this guide outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this specific compound. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for the physicochemical properties of guanidine derivatives. This guide emphasizes the scientific rationale behind each procedural step to ensure robust and reproducible results.
Introduction: The Scientific Rationale for Investigating this compound
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Guanidine-containing compounds have emerged as potent antimicrobials due to their ability to disrupt microbial cell membranes.[1][2][3][4] The cationic guanidinium group interacts with negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[2][3][4][5]
The compound this compound integrates the established antimicrobial properties of the guanidine moiety with a thiazole ring structure. Thiazole derivatives are also known to possess a broad spectrum of biological activities, including antimicrobial effects.[6][7][8] The synergy between these two functional groups presents a compelling case for the investigation of this molecule as a potential therapeutic agent.
Accurate and standardized antimicrobial susceptibility testing (AST) is the cornerstone of evaluating the potential of any new antimicrobial compound. This application note provides detailed protocols for determining the in vitro activity of this compound against a panel of relevant bacterial pathogens.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This is a measure of the compound's bacteriostatic activity. Further testing can determine the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC), indicating bactericidal activity.
These protocols are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) , which are the global authorities in standardizing AST methodologies to ensure inter-laboratory reproducibility and clinical relevance.[9][10][11][12][13][14]
Core Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[14][15] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
Experimental Protocol: Step-by-Step Guide
Step 1: Preparation of the Antimicrobial Stock Solution
-
Rationale: A high-concentration stock solution is prepared in a solvent that ensures complete dissolution of the compound. DMSO is a common choice for poorly water-soluble compounds.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C or as determined by stability studies.
-
Step 2: Preparation of Bacterial Inoculum
-
Rationale: A standardized bacterial suspension is crucial for reproducible MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Step 3: Serial Dilution in Microtiter Plate
-
Rationale: This creates a range of antimicrobial concentrations to pinpoint the MIC. A two-fold serial dilution is standard.
-
Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add a calculated volume of the this compound stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
Step 4: Inoculation and Incubation
-
Rationale: The standardized bacterial inoculum is added to the wells containing the serially diluted compound. Incubation allows for bacterial growth in the presence of the compound.
-
Procedure:
-
Add 10 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except the negative control well.
-
The final volume in each well will be approximately 110 µL.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Step 5: MIC Determination
-
Rationale: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Procedure:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration at which no turbidity is observed.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Workflow Diagram
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Application Note & Protocol: A Framework for Characterizing Kinase Inhibition by N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they are among the most important targets for modern drug discovery.[2] The N-(4-phenyl-1,3-thiazol-2-yl)guanidine scaffold contains structural motifs, namely the thiazole and guanidine groups, which are recognized as privileged structures in medicinal chemistry and are present in various bioactive molecules, including known kinase inhibitors.[3][4][5][6] This document provides a comprehensive, adaptable framework for researchers to characterize the inhibitory potential of this compound against any purified protein kinase. We present a detailed protocol based on a robust, luminescence-based ATP-depletion assay, complete with methodologies for assay validation, IC50 determination, and data interpretation.
Principle of the Luminescence-Based Kinase Assay
The fundamental function of a kinase is to catalyze the transfer of a phosphate group from a donor ATP molecule to a specific substrate.[1] This enzymatic reaction consumes ATP and produces ADP.[7] This protocol utilizes a homogenous, luminescence-based assay format (e.g., Promega's Kinase-Glo®) that quantifies the amount of ATP remaining in the reaction well after the kinase reaction has occurred.[8][9]
The detection reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes a reaction that produces a stable, "glow-type" light signal. The intensity of this luminescent signal is directly proportional to the ATP concentration.[7][9] Therefore, in a kinase assay:
-
High Kinase Activity: Significant ATP is consumed, leaving little ATP for the luciferase reaction, resulting in a low luminescence signal .
-
Low Kinase Activity (Inhibition): ATP is spared, making it available for the luciferase reaction, resulting in a high luminescence signal .
This inverse relationship allows for a sensitive and quantitative measurement of kinase inhibition.[10]
Sources
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Application Notes and Protocols for N-(4-phenyl-1,3-thiazol-2-yl)guanidine in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
This compound belongs to a promising class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, while the guanidine group can participate in various biological interactions.[1] While specific data on this compound is emerging, related compounds containing the N-phenylthiazolyl moiety have demonstrated potent anticancer activities, often by inhibiting key cellular signaling pathways.[2][3]
Notably, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis.[2] Inhibition of these kinases can lead to mitotic failure and subsequent cell death in cancer cells. One such lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), has shown oral bioavailability and anticancer activity in preclinical in vivo models, underscoring the potential of this chemical class.[2][4]
These application notes provide a detailed, field-proven protocol for the in vivo evaluation of this compound in a mouse xenograft model. The methodologies outlined below are synthesized from established preclinical research practices for similar small molecule inhibitors and are designed to ensure scientific rigor and reproducibility.
Disclaimer: The following protocol is a representative guideline based on available data for structurally and functionally related compounds. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for this compound specifically.
PART 1: Preclinical Evaluation Strategy
A subcutaneous xenograft model using human cancer cell lines implanted in immunodeficient mice is a cornerstone of preclinical cancer drug development.[1][5] This model allows for the assessment of a compound's direct antitumor efficacy in vivo.
Rationale for Model Selection
-
Human Cancer Cell Lines: The use of well-characterized human cancer cell lines, such as HCT-116 (colorectal carcinoma), allows for the evaluation of the compound's effect on human tumors.[6][7]
-
Immunodeficient Mice: Strains such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice lack a fully functional immune system, which prevents the rejection of human tumor cells.[8][9]
-
Subcutaneous Implantation: This method is technically straightforward, allows for easy and non-invasive monitoring of tumor growth using calipers, and is widely accepted in preclinical studies.[5][10]
Experimental Workflow Overview
The overall experimental workflow is depicted below. This process begins with the preparation of the cancer cells and the test compound, followed by tumor implantation in mice, treatment administration, and finally, data collection and analysis.
Caption: Experimental workflow for the in vivo evaluation of this compound.
PART 2: Detailed Experimental Protocols
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Test Compound | This compound, >98% purity |
| Cell Line | HCT-116 (human colorectal carcinoma) or other suitable line |
| Animals | Female athymic nude mice (nu/nu), 4-6 weeks old |
| Cell Culture Media | McCoy's 5A Medium with 10% FBS and 1% Pen/Strep |
| Vehicle (Oral) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Vehicle (IP) | 10% DMSO, 90% Corn Oil or 0.5% CMC in Saline |
| Matrigel | Growth factor reduced |
| Anesthetics | Isoflurane |
| Euthanasia Agent | CO₂ inhalation followed by cervical dislocation |
Protocol 1: Compound Formulation
The formulation of a poorly soluble compound is critical for achieving adequate bioavailability. Based on methods for similar small molecules, both oral and intraperitoneal (IP) routes are viable.[4][11]
2.2.1. Oral Formulation (Gavage)
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, add the DMSO stock to PEG300 and mix until clear.
-
Add Tween 80 to the solution and mix thoroughly.
-
Finally, add saline to reach the final desired concentration and vehicle composition.
-
Administer a volume of 10 µL/g of body weight.
2.2.2. Intraperitoneal (IP) Formulation
-
Prepare a stock solution in 100% DMSO.
-
Dilute the stock solution with corn oil or a 0.5% aqueous solution of carboxymethylcellulose (CMC) to the final concentration.
-
Vortex thoroughly before each injection to ensure a uniform suspension.
-
Administer a volume of 10 µL/g of body weight.
Protocol 2: Xenograft Model Establishment
This protocol details the subcutaneous implantation of HCT-116 cells into athymic nude mice.[8][9]
-
Cell Preparation:
-
Culture HCT-116 cells in McCoy's 5A medium at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
-
Implantation:
-
On ice, mix the cell suspension 1:1 with Matrigel. The final injection will contain 2.5 x 10⁶ cells in 100 µL.
-
Anesthetize a 4-6 week old female athymic nude mouse.
-
Disinfect the injection site on the right flank with 70% ethanol.
-
Using a 27-gauge needle, inject 100 µL of the cell/Matrigel suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor the mice daily for general health.
-
Begin measuring tumor volume 2-3 times per week once tumors are palpable.
-
Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
-
Proceed to treatment when the average tumor volume reaches 100-150 mm³.
-
Protocol 3: Dosing and Efficacy Evaluation
-
Group Allocation:
-
Randomize mice with tumors of 100-150 mm³ into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution following the same route and schedule as the treatment group.
-
Treatment Group: Based on data from the related compound CYC116, a starting dose of 75-100 mg/kg, administered orally once daily (q.d.) for 5 consecutive days, is a reasonable starting point.[4]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times weekly.
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Euthanize mice if they show signs of distress or significant weight loss (>20%).
-
At the end of the study, euthanize all mice, excise the tumors, and measure their weight.
-
PART 3: Data Analysis and Interpretation
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale/Reference |
| Cell Line | HCT-116 | Human colorectal carcinoma, widely used.[7] |
| Mouse Strain | Athymic Nude (nu/nu) | Standard for subcutaneous xenografts.[8] |
| Cell Inoculum | 2.5 x 10⁶ cells in 100 µL (1:1 with Matrigel) | Ensures robust tumor take-rate.[8] |
| Starting Dose | 75-100 mg/kg | Based on efficacy of related compounds.[4] |
| Administration Route | Oral (gavage) or Intraperitoneal (IP) | Oral preferred if bioavailability is sufficient.[4] |
| Dosing Schedule | Once daily, 5 days on / 2 days off | Common schedule for preclinical studies. |
| Primary Endpoint | Tumor Volume (Length x Width²) / 2 | Standard non-invasive measurement. |
| Secondary Endpoint | Tumor Weight at Necropsy | Confirmatory endpoint. |
Potential Mechanism of Action
Given the structural similarity to known Aurora kinase inhibitors, this compound may exert its anticancer effects through the inhibition of this pathway.
Caption: Putative mechanism of action via Aurora kinase inhibition.
References
- Tezvergil-Mutluay, A., et al. (2021). The cell-line-derived subcutaneous tumor model in preclinical cancer research.
- BenchChem. (2025). Application Notes and Protocols for SP-96 in a Mouse Xenograft Model. BenchChem.
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- Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms.
- Selleck Chemicals. CYC116 Aurora Kinase inhibitor. Selleckchem.com.
- Montoro-Gámez, S., et al. (2025). Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy. Journal of Visualized Experiments.
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- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry.
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- Shah, M. A., et al. (2012). Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS. Molecular Imaging and Biology.
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MTT assay protocol for assessing cytotoxicity of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Application Notes & Protocols
Topic: High-Throughput Cytotoxicity Screening using the MTT Assay: A Protocol for N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Introduction and Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[1] Its widespread application in toxicology and drug discovery is due to its reliability, sensitivity, and compatibility with high-throughput screening formats.[2] This guide provides a comprehensive protocol and expert insights for evaluating the cytotoxic potential of this compound, a compound class with demonstrated biological activities.[3][4]
The core principle of the assay lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product.[5] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[6][7] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[2][8] The insoluble formazan crystals are then solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 540 and 590 nm.[9]
Caption: High-level experimental workflow for the MTT cytotoxicity assay.
Essential Controls for Assay Validation
To ensure the trustworthiness of the results, a specific set of controls must be included on every plate. [10]
-
Blank Control: Wells containing only culture medium, MTT reagent, and DMSO. This provides the background absorbance of the reagents, which must be subtracted from all other readings. * Untreated (Negative) Control: Wells containing cells and culture medium (with vehicle, if applicable) but no test compound. This represents 100% cell viability. [11]* Vehicle Control: Wells containing cells treated with the highest volume of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to confirm that the solvent itself is not causing cytotoxicity. * Positive Control: Wells containing cells treated with a compound known to be cytotoxic to that cell line (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is responsive to cytotoxic agents. [11]
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance value of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the untreated control wells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. [12] * The IC50 is the concentration that corresponds to 50% on the Y-axis of the fitted curve. Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this calculation. [13][14]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Signal | Insufficient cell number; MTT incubation time too short; incomplete formazan solubilization. | Optimize cell seeding density; increase MTT incubation time (e.g., to 4 hours); ensure vigorous mixing after adding DMSO. [15][16] |
| High Background | Contamination (microbial); direct MTT reduction by phenol red or compound. | Use sterile technique; use phenol red-free medium for the assay steps; run a compound-only control. [10][17] |
| High Variability | Inconsistent cell seeding; edge effect; incomplete formazan dissolution; pipetting errors. | Ensure a homogenous cell suspension before plating; avoid using outer wells; ensure crystals are fully dissolved before reading; calibrate pipettes. [15][16] |
| Viability >100% | Compound may be inducing cell proliferation; chemical interference. | This is a real biological effect or an artifact. Check compound-only controls. Consider that some compounds can stimulate metabolic activity at low doses before becoming toxic at higher doses. [17] |
References
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Wikipedia. (2023). MTT assay. Wikipedia. Retrieved from [Link]
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Jabbar, S. A., & Tsona, A. (2018). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. ResearchGate. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
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TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. ResearchGate. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
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Kim, H. Y., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. National Institutes of Health. Retrieved from [Link]
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Jakupec, M. A., & Keppler, B. K. (2008). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. YouTube. Retrieved from [Link]
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On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. Retrieved from [Link]
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ResearchGate. (2023). What should be the controls in MTT assay for nanocomposite hydrogels?. ResearchGate. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
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Protocol Online. (2019). MTT assay positive and negative control. Protocol Online. Retrieved from [Link]
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National Institutes of Health. (2021). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. National Institutes of Health. Retrieved from [Link]
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accedaCRIS. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. accedaCRIS. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]
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YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. Retrieved from [Link]
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ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. Retrieved from [Link]
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Invitrogen. (n.d.). CyQUANT™ MTT and XTT Cell Viability Assays. Invitrogen. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial.... ResearchGate. Retrieved from [Link]
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ChemBK. (n.d.). 2-(4-phenyl-1,3-thiazol-2-yl)guanidine. ChemBK. Retrieved from [Link]
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National Institutes of Health. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Retrieved from [Link]
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MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Retrieved from [Link]
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Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for N-(4-phenyl-1,3-thiazol-2-yl)guanidine using the Broth Microdilution Method
For: Researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.
Abstract
This document provides a comprehensive guide and a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel antimicrobial candidate, N-(4-phenyl-1,3-thiazol-2-yl)guanidine, using the broth microdilution method. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind critical procedural choices, ensuring technical accuracy and experimental robustness. Special consideration is given to the challenges associated with compounds of limited aqueous solubility, a common characteristic of heterocyclic molecules like the one in focus. Adherence to these guidelines, which are harmonized with principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), will facilitate the generation of reproducible and reliable data essential for preclinical drug development.
Introduction: The Scientific Imperative for Standardized MIC Determination
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Compounds featuring guanidine and thiazole moieties have garnered significant interest due to their diverse biological activities.[1][2][3] this compound represents a promising scaffold, and a precise evaluation of its antimicrobial potency is a foundational step in its development pathway.
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for quantifying the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a specified incubation period.[4][5] The broth microdilution method, performed in 96-well microtiter plates, is a widely accepted, quantitative, and scalable technique for MIC determination.[4][6] This method's output is critical for:
-
Lead Candidate Selection: Comparing the potency of different investigational compounds.
-
Spectrum of Activity: Determining which bacterial species are sensitive to the compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing the essential MIC data needed to predict therapeutic efficacy.[7]
-
Resistance Monitoring: Tracking shifts in microbial susceptibility over time.[8]
This document will guide the user through a robust protocol, emphasizing the causality behind each step to build a self-validating experimental system.
Foundational Principles & Experimental Causality
A successful MIC assay is predicated on meticulous control over experimental variables. The choices made at each stage are designed to minimize variability and ensure the final MIC value is a true reflection of the compound's intrinsic activity.
The Challenge of Solubility: A Critical First Step
Many novel synthetic compounds, including thiazolylguanidines, exhibit poor water solubility.[9][10] This presents a significant challenge, as the compound must remain in solution within the aqueous culture medium to exert its biological effect. Precipitation of the compound will lead to an inaccurate, falsely elevated MIC value.[11]
-
Causality: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent frequently used to dissolve hydrophobic compounds for biological assays.[8][12] However, DMSO itself can impact bacterial growth at higher concentrations and, in some cases, may even potentiate or antagonize the activity of the antimicrobial agent being tested.[12][13]
-
Our Approach: We will use 100% DMSO to prepare a high-concentration stock solution of this compound. This stock will then be serially diluted in the growth medium. This strategy ensures that the final concentration of DMSO in any well of the microtiter plate remains low enough to not interfere with the assay. CLSI guidelines recommend that the final concentration of DMSO should not exceed 1-2%, as higher concentrations can inhibit bacterial growth.[12] Our protocol is designed to keep the final DMSO concentration at or below 1%.
Standardized Inoculum: Ensuring Reproducible Bacterial Challenge
The density of the bacterial inoculum is a critical parameter. Too few bacteria may result in a falsely low MIC, while an overly dense inoculum can overwhelm the antimicrobial agent, leading to a falsely high MIC.
-
Causality: The McFarland turbidity standard provides a reproducible reference for adjusting the bacterial suspension to a specific cell density. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for E. coli.[12]
-
Our Approach: The protocol mandates the standardization of the bacterial suspension to a 0.5 McFarland standard, followed by a precise dilution to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This density is consistent with international standards set by CLSI and EUCAST.[14][15]
Growth Medium: The Environment of Interaction
The choice of broth medium can significantly influence the outcome of an MIC test. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium for susceptibility testing of most non-fastidious, rapidly growing aerobic bacteria.
-
Causality: The concentrations of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), are known to affect the activity of certain classes of antibiotics against specific bacteria. Standardization of these cation levels is crucial for inter-laboratory reproducibility.
-
Our Approach: We will exclusively use CAMHB to ensure consistency and adherence to established standards. For fastidious organisms, different media may be required as recommended by EUCAST and CLSI guidelines.[14]
Experimental Workflow & Data Interpretation
The following diagram outlines the complete experimental workflow, from preparation to final data analysis.
Caption: Workflow for MIC Determination
Detailed Protocol: Broth Microdilution for this compound
Materials & Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates with lids
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile reagent reservoirs
-
Multichannel and single-channel precision pipettes and sterile tips
-
Incubator set to 35°C ± 2°C
-
Vortex mixer
Preliminary Steps: Compound & Inoculum Preparation
A. Preparation of Compound Stock Solution (Self-Validating Step)
-
Solubility Pre-Test: Before preparing the main stock, test the solubility of this compound in DMSO. Aim for a concentration that is at least 100-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a stock of at least 12.8 mg/mL). Observe for complete dissolution.
-
Stock Preparation: Accurately weigh the compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 2560 µg/mL). This will be your 100X Stock . Vortex thoroughly to ensure complete dissolution. This high concentration minimizes the volume of DMSO added to the assay, keeping its final concentration below inhibitory levels.
-
Intermediate Dilution: Prepare a 2X working solution by diluting the 100X stock in CAMHB. For example, to achieve a top final concentration of 128 µg/mL in the assay, prepare a 256 µg/mL intermediate solution. This is the solution that will be added to the first column of the microtiter plate.
B. Preparation of Standardized Bacterial Inoculum
-
From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or PBS.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration. A 1:150 dilution followed by a 1:2 dilution during inoculation (as described below) is standard.[12] This results in a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
Assay Procedure: 96-Well Plate Setup
-
Plate Mapping: Design the plate layout. It is crucial to include proper controls.
-
Dispense Broth: Using a multichannel pipette, add 50 µL of CAMHB to all wells in columns 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Add 100 µL of the 2X working compound solution (e.g., 256 µg/mL) to all wells in column 1.
-
Using a multichannel pipette set to 50 µL, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times.
-
Continue this serial dilution process from column 2 to column 10.
-
After mixing in column 10, discard the final 50 µL.
-
-
Control Wells:
-
Column 11 (Growth Control - GC): These wells will contain 50 µL of CAMHB and 50 µL of the bacterial inoculum, but no compound. This demonstrates that the bacteria can grow under the assay conditions.
-
Column 12 (Sterility Control - SC): These wells will contain 100 µL of CAMHB only (no bacteria, no compound). This verifies the sterility of the medium.
-
Solvent Toxicity Control (Recommended): In a separate row or plate, repeat the dilution series with a "mock" solution containing the same concentration of DMSO as the compound stock but without the compound itself. This explicitly validates that the solvent is not inhibiting bacterial growth at the concentrations used.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (prepared in step 4.2.B.5) to all wells in columns 1 through 11. Do not add inoculum to the sterility control wells in column 12. This step dilutes the compound concentrations and the inoculum by a factor of two, achieving the final desired concentrations.
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Data Reading and Interpretation
-
Visual Inspection: After incubation, place the plate on a dark, non-reflective surface. Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading aid, such as a magnifying mirror, can be beneficial.
-
Control Validation:
-
The Sterility Control (Column 12) wells should be clear (no growth).
-
The Growth Control (Column 11) wells should show distinct turbidity.
-
If the controls are not valid, the experiment must be repeated.
-
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[4][16]
Data Presentation & Quality Control
MIC results should be recorded systematically. For a new compound, testing against standard quality control (QC) strains is essential to ensure the validity of the testing procedure.
Table 1: Example MIC Data Recording
| Test Organism | Compound Concentration (µg/mL) | MIC (µg/mL) |
| 128 64 32 16 8 4 2 1 0.5 0.25 | ||
| S. aureus ATCC 29213 | - - - - + + + + + + | 8 |
| E. coli ATCC 25922 | - - - + + + + + + + | 16 |
| P. aeruginosa ATCC 27853 | + + + + + + + + + + | >128 |
(-) indicates no visible growth (clear well); (+) indicates visible growth (turbid well).
Table 2: Quality Control Parameters
| QC Strain | Reference Agent | Expected MIC Range (µg/mL) | Observed MIC |
| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 | [Record Value] |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.016 | [Record Value] |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 | [Record Value] |
Expected ranges are based on CLSI M100 documents.[17]
Troubleshooting & Advanced Considerations
-
Compound Precipitation: If precipitation is observed in the wells upon addition to the aqueous medium, the stock solution concentration may be too high. It may be necessary to lower the stock concentration and adjust the dilution scheme, or explore alternative, validated solvent systems.
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while a lower concentration remains clear. This can be due to technical error, contamination, or paradoxical effects of the compound. The experiment should be repeated for confirmation.
-
Trailing Endpoints: Some compound-organism combinations may result in gradually decreasing turbidity rather than a sharp cutoff. In these cases, a standardized reading method (e.g., 80% growth inhibition compared to the growth control) should be established and applied consistently.
Conclusion
This application note provides a robust, detailed, and scientifically-grounded protocol for the determination of the MIC of this compound. By understanding the causality behind each step—from handling a poorly soluble compound to standardizing the inoculum and interpreting the final results—researchers can generate high-quality, reproducible data. This information is fundamental to advancing promising new chemical entities through the drug discovery and development pipeline, contributing to the critical fight against antimicrobial resistance.
References
- Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.). [Source not further specified]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. (n.d.). Sciforum. [Link]
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Broth Microdilution | MI - Microbiology. (n.d.). Microbiology International. [Link]
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Dwyer, D. J., Collins, J. J., & Walker, G. C. (2015). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy, 59(5), 2944–2946. [Link]
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Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (n.d.). National Institutes of Health. [Link]
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MIC Determination. (n.d.). EUCAST. [Link]
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Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 47(10), 3088–3094. [Link]
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Thiazole, 4-phenyl-. (n.d.). PubChem. [Link]
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N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide. (n.d.). PubChem. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]
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What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). tl;dr pharmacy. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
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Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH. [Link]
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Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. (n.d.). MDPI. [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. [Link]
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2-Guanidino-4-(3-methylamino-phenyl)-thiazole. (n.d.). PubChem. [Link]
- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (n.d.). [Source not further specified]
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Overcoming the Challenge of Poor Drug Solubility. (n.d.). American Pharmaceutical Review. [Link]
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Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help. (2024). Microbe Investigations. [Link]
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Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. [Link]
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Synthesis of novel 4-thiazolidione derivatives as antibacterial agents against drug-resistant Staphylococcus epidermidis. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. [Link]/PMC7277717/)
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developing N-(4-phenyl-1,3-thiazol-2-yl)guanidine as an anticancer drug
An In-Depth Guide to the Preclinical Development of N-(4-phenyl-1,3-thiazol-2-yl)guanidine as a Novel Anticancer Agent
Introduction: Targeting Cancer with a Privileged Scaffold
This compound is a synthetic compound featuring a 2-aminothiazole core structure linked to a guanidinium group. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets, making it a frequent component in the design of novel therapeutic agents. The addition of the highly basic guanidine moiety introduces unique electronic and hydrogen-bonding capabilities, suggesting potential interactions with key enzymes or signaling proteins implicated in cancer progression. This document provides a comprehensive guide for researchers on the preclinical evaluation of this compound, outlining its proposed mechanism of action and providing detailed protocols for its investigation.
Part 1: Hypothesized Mechanism of Action
While the precise mechanism of this compound is a subject of ongoing investigation, compounds with similar structural motifs have been shown to exert their anticancer effects through the modulation of critical cellular signaling pathways. A primary hypothesized target class for guanidinium-containing compounds includes protein kinases, which are frequently dysregulated in cancer. Specifically, the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and the induction of apoptosis.
Proposed Signaling Pathway: CDK Inhibition
The cell division cycle is a tightly regulated process controlled by the sequential activation of CDKs. In many cancers, this regulation is lost, leading to uncontrolled proliferation. This compound may interfere with this process by binding to the ATP-binding pocket of key CDKs, such as CDK2 or CDK4/6, preventing the phosphorylation of their substrates (e.g., Retinoblastoma protein, Rb). This inhibition prevents the cell from transitioning through critical checkpoints, primarily the G1/S phase transition, ultimately leading to programmed cell death (apoptosis).
Application Notes and Protocols for N-(4-phenyl-1,3-thiazol-2-yl)guanidine in Medicinal Chemistry
Introduction: The Thiazole-Guanidine Scaffold - A Privileged Motif in Drug Discovery
The convergence of a thiazole ring and a guanidine moiety within a single molecular framework, as exemplified by N-(4-phenyl-1,3-thiazol-2-yl)guanidine, presents a compelling scaffold for medicinal chemists. The thiazole ring is a well-established privileged structure in drug discovery, renowned for its diverse biological activities stemming from its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1] Complementing this, the guanidine group, a common pharmacophore in numerous bioactive molecules, is protonated at physiological pH, enabling it to form strong electrostatic and hydrogen bond interactions, thereby enhancing binding affinity to target proteins.[1] The strategic combination of these two pharmacophores in this compound and its derivatives has unlocked a spectrum of therapeutic possibilities, most notably in the realms of oncology, infectious diseases, and inflammatory conditions.
This comprehensive guide provides an in-depth exploration of the medicinal chemistry applications of this compound, offering detailed protocols for its synthesis and biological evaluation. The methodologies described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery endeavors.
Synthesis of this compound and its Precursor
The synthesis of this compound is a multi-step process that begins with the construction of the core 2-amino-4-phenylthiazole heterocycle, followed by the introduction of the guanidine functionality.
Part 1: Synthesis of 2-amino-4-phenylthiazole (Precursor)
The classical Hantzsch thiazole synthesis provides a reliable and efficient route to 2-amino-4-phenylthiazole. This reaction involves the condensation of an α-haloketone (phenacyl bromide) with a thiourea.
Protocol 1: Synthesis of 2-amino-4-phenylthiazole
-
Materials:
-
Phenacyl bromide (or 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 8:3).[2]
-
Upon completion of the reaction (typically within a few hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.[2]
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude 2-amino-4-phenylthiazole by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure product.[3]
-
-
Causality of Experimental Choices:
-
The use of a slight excess of thiourea ensures the complete consumption of the phenacyl bromide.
-
Ethanol serves as an effective solvent for both reactants and facilitates the reaction under reflux conditions.
-
Precipitation on ice is a simple and effective method for initial product isolation.
-
Recrystallization is a crucial step to remove any unreacted starting materials and by-products, yielding a high-purity precursor for the subsequent guanylation step.
-
Part 2: Guanylation of 2-amino-4-phenylthiazole
The introduction of the guanidine group onto the 2-amino position of the thiazole ring is a key transformation. While various guanylating agents exist, a common approach involves the use of a reagent that reacts with the primary amine to form the guanidine moiety. A frequently employed method utilizes N,N'-di-Boc-thiourea in the presence of a coupling agent, followed by deprotection.
Protocol 2: Synthesis of this compound
-
Materials:
-
2-amino-4-phenylthiazole
-
N,N'-Bis(tert-butoxycarbonyl)thiopseudourea (polymer-bound or free)
-
Triphenylphosphine
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia solution in THF
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent
-
Reaction vessel with a fritted disc (if using polymer-bound reagent)
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Flash chromatography system
-
-
Procedure:
-
Activation of the Guanylating Agent (if using polymer-bound): To a fritted reaction vessel, add polymer-bound N,N'-Bis(tert-butoxycarbonyl)thiopseudourea, triphenylphosphine, and a solution of an alcohol (e.g., benzyl alcohol) in anhydrous THF. Stir the mixture and then add DIAD or DEAD dropwise. Continue stirring overnight at room temperature.[4]
-
Guanylation Reaction: To the activated resin (or a solution of the free guanylating agent and 2-amino-4-phenylthiazole in THF), add a solution of ammonia in THF and agitate the mixture overnight at room temperature.[4]
-
Isolation of the Protected Guanidine: Filter the reaction mixture and collect the solution. Wash the resin with THF and methanol. Combine the filtrate and washings and evaporate the solvent under reduced pressure. Purify the residue by flash chromatography to isolate the N,N'-di-Boc protected this compound.[4]
-
Deprotection: Dissolve the purified protected guanidine in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid like TFA or a solution of HCl in dioxane and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of the Final Product: Evaporate the solvent and excess acid. The resulting residue can be purified by recrystallization or precipitation to yield this compound as a salt (e.g., hydrochloride or trifluoroacetate).
-
-
Causality of Experimental Choices:
-
The use of Boc protecting groups on the guanylating agent prevents unwanted side reactions and allows for controlled guanylation.
-
The Mitsunobu reaction conditions (triphenylphosphine and DIAD/DEAD) are effective for activating the thiopseudourea for nucleophilic attack by the amine.
-
The use of a polymer-bound reagent can simplify purification by allowing for filtration to remove excess reagents.[4]
-
Acid-labile Boc groups are readily removed under strong acidic conditions, providing the final guanidine product.
-
Therapeutic Applications and Biological Evaluation Protocols
This compound and its analogs have demonstrated significant potential in several therapeutic areas. The following sections detail their applications and provide protocols for their biological evaluation.
Anticancer Activity
Derivatives of the this compound scaffold have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1][5]
Quantitative Data Summary: Anticancer Activity of a Close Analog
| Cancer Cell Line | Compound | IC50 (µM) | Mechanism of Action | Reference |
| A549 (Lung Cancer) | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | 12.5 | Induction of apoptosis | [1] |
| MCF-7 (Breast Cancer) | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | 15.0 | Caspase activation | [1] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, SKNMC)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
-
-
Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control confirms the sensitivity of the cell line to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent.
Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of this compound.
Antimicrobial Activity
The thiazole-guanidine scaffold is also a promising source of new antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Data Summary: Antimicrobial Activity of a Close Analog
| Microorganism | Compound | Activity Observed |
| Staphylococcus aureus | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | Inhibition of growth |
| Escherichia coli | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | Moderate inhibition |
| Streptococcus pyogenes | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | Significant antibacterial effects |
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)[7]
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only). Also, include a standard antibiotic as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
-
Self-Validating System: The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium. The standard antibiotic provides a benchmark for the compound's potency.
Signaling Pathway for Potential Antimicrobial Mechanism
Caption: Putative antimicrobial mechanism of action.
Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory properties.[8] A common mechanism of action involves the inhibition of pro-inflammatory mediators.
Protocol 5: In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess reagent (for NO measurement)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
-
-
Causality of Experimental Choices:
-
LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of NO via the inducible nitric oxide synthase (iNOS) enzyme.
-
The Griess assay is a well-established and straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.
-
Inhibition of NO production suggests that the compound may interfere with the iNOS signaling pathway, a key target in anti-inflammatory drug discovery.[8]
-
Logical Relationship in Anti-inflammatory Screening
Caption: Logic of the in vitro anti-inflammatory assay.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound and its analogs for anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on elucidating the specific molecular targets of this compound to gain a deeper understanding of its mechanisms of action. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this scaffold. Furthermore, in vivo studies are warranted to validate the therapeutic potential of promising lead compounds identified through in vitro screening. The continued exploration of the thiazole-guanidine chemical space is poised to yield the next generation of innovative medicines.
References
-
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine. BenchChem.
-
Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. National Institutes of Health.
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences.
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ARKIVOC.
-
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.
-
Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. National Institutes of Health.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. National Institutes of Health.
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI.
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI.
-
Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. PubMed.
-
Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. National Institutes of Health.
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed.
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI.
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ResearchGate.
-
Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. PubMed.
-
New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. ResearchGate.
-
New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. National Institutes of Health.
-
A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. National Institutes of Health.
-
Anti-Inflammatory, Radical Scavenging Mechanism of New 4-Aryl-[1][3]-thiazol-2-yl-2-quinoline Carbohydrazides and Quinolinyl[1][3]-thiazolo[3,2-b][1][7][9]triazoles. ResearchGate.
-
Synthesis, analgesic, anti-inflammatory and ulcerogenic properties of some novel N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives. PubMed.
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
-
Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI.
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.
-
Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate.
-
Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Guanylation of Amines [sigmaaldrich.com]
- 5. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Welcome to the technical support center for the synthesis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. The content is structured in a practical, question-and-answer format to directly address issues you may encounter in the lab.
Part 1: Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the core heterocyclic structure, 2-amino-4-phenylthiazole, via a Hantzsch thiazole synthesis. The second stage is the guanidinylation of this primary amine. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity of the final product.
This guide will dissect both stages, offering solutions to common problems, from reagent selection and reaction conditions to work-up and purification.
Overall Synthesis Workflow
The following diagram illustrates the two-stage synthetic pathway.
Caption: General two-stage workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems encountered during the synthesis.
Stage 1: Synthesis of 2-Amino-4-phenylthiazole
Question 1: My yield of 2-amino-4-phenylthiazole is very low or the reaction is not proceeding to completion. What are the common causes?
Answer: Low yield in the Hantzsch synthesis of 2-amino-4-phenylthiazole is a frequent issue. Let's break down the potential causes and solutions.
-
Cause A: Incorrect Stoichiometry: The ratio of reactants is critical. While a 1:1 molar ratio of acetophenone to thiourea might seem intuitive, using an excess of thiourea can drive the reaction forward. Some protocols recommend a 2:1 ratio of thiourea to acetophenone to ensure the acetophenone is fully consumed.[1]
-
Cause B: Insufficient Reaction Time or Temperature: This cyclization requires significant energy input. Ensure the reaction mixture is refluxed vigorously. A typical reflux time is 12 hours or more.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the acetophenone spot has disappeared.
-
Cause C: Inefficient Work-up Procedure: The work-up is crucial for isolating the product from unreacted iodine and starting materials. A common mistake is improper neutralization.
-
After reflux, cool the mixture and wash with diethyl ether. This removes unreacted acetophenone and excess iodine.[2]
-
The product is likely the hydroiodide salt. To get the free amine, the aqueous phase must be neutralized. Use a base like ammonium hydroxide until the solution is alkaline and the product precipitates.[2]
-
Filter the resulting solid and wash thoroughly with water to remove any inorganic salts.
-
Question 2: My isolated 2-amino-4-phenylthiazole is a dark, oily substance instead of a solid. How can I purify it?
Answer: Obtaining an oily product suggests the presence of impurities or residual solvent.
-
Ensure Complete Removal of Starting Materials: As mentioned above, a thorough wash with a non-polar solvent like diethyl ether is essential post-reaction to remove unreacted acetophenone.
-
Recrystallization: This is the most effective method for purification. Ethanol or a mixture of ethanol and water is an excellent solvent system for recrystallizing 2-amino-4-phenylthiazole.[2] Dissolve the crude product in a minimal amount of hot ethanol, and if necessary, add water dropwise until turbidity persists. Allow it to cool slowly to form pure crystals.
Stage 2: Guanidinylation of 2-Amino-4-phenylthiazole
Question 3: I am attempting the guanidinylation step, but my yield is poor and I see a lot of unreacted starting material on my TLC plate. What should I check?
Answer: This is a classic problem in guanidinylation reactions. The nucleophilicity of the aminothiazole and the reactivity of the guanidinylating agent are key factors that must be properly balanced.
-
Cause A: Incorrect pH and Amine Nucleophilicity: The amino group on the thiazole must be deprotonated (a free base) to act as an effective nucleophile. However, many common guanidinylating agents require acidic activation. This creates a conflict.
-
The Cyanamide Method: This is a cost-effective and common approach. It involves heating the aminothiazole with cyanamide in a solvent like ethanol, often in the presence of an acid such as concentrated HCl.[3] The acid protonates the cyanamide, making it a more potent electrophile. The challenge is that the acid also protonates your starting amine, rendering it non-nucleophilic. The reaction relies on a delicate equilibrium where a small amount of the free amine is present to react.
-
Solution: Ensure you are using the correct stoichiometry of acid. After the reaction period, the product is isolated by making the solution basic, which precipitates the guanidine free base.[3]
-
-
Cause B: Choice of Guanidinylating Agent: Not all guanidinylating agents are created equal. Their reactivity and required conditions vary significantly.
| Guanidinylating Agent | Typical Conditions | Advantages | Disadvantages |
| Cyanamide / HCl | Reflux in Ethanol | Low cost, readily available.[3] | Requires careful pH control, can lead to side products (e.g., biguanides). |
| O-Methylisourea | High pH (~10-11), Room Temp | High selectivity for primary amines.[4] | Can be less reactive, requires basic conditions which may not be compatible with all substrates. |
| N,N'-Di-Boc-thiourea / HgCl₂ or EDCI | DMF, Room Temp | Mild conditions, high yield.[5][6] | Uses toxic mercury salts (HgCl₂) or expensive coupling agents (EDCI); requires a deprotection step. |
| Pyrazole-1-carboxamidine | DMF or Acetonitrile, Heat | Good yields, stable reagent. | Often requires protecting groups on the reagent which must be cleaved later.[7] |
-
Recommendation: For a direct and scalable synthesis, the cyanamide method is often preferred despite its challenges. For more delicate substrates or when maximizing yield is paramount, a protected guanidinylating agent followed by deprotection is a more robust, albeit longer, route.
Troubleshooting Logic Diagram
This diagram provides a visual guide to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yield in the target synthesis.
Question 4: How do I purify the final this compound product? It seems to be streaking on my silica gel column.
Answer: Guanidines are highly basic compounds, which causes strong interaction with the acidic silica gel, leading to poor separation and streaking during column chromatography.
-
Preferred Method: Recrystallization: This should be your first choice. The product is often isolated as a hydrochloride or other salt. Try recrystallizing from solvents like ethanol, methanol, or isopropanol.
-
Modified Column Chromatography: If chromatography is unavoidable, you must neutralize the silica gel's acidic sites.
-
Basic Eluent: Add a small amount (0.5-1%) of a base like triethylamine or ammonia solution to your eluent system (e.g., Dichloromethane/Methanol).
-
Pre-treating Silica: You can prepare a slurry of silica gel with your eluent containing the base and pack the column with this mixture. This ensures the entire stationary phase is neutralized before you load your compound.
-
Part 3: Optimized Experimental Protocols
These protocols are synthesized from literature procedures and best practices to provide a reliable starting point.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
-
Reagents & Equipment:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
To a round-bottom flask, add acetophenone (1 eq.), thiourea (2 eq.), and iodine (1 eq.).[1]
-
Heat the mixture under reflux for 12-16 hours. The mixture will become a dark, thick mass.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of acetophenone.
-
After cooling to room temperature, wash the solid mass with several portions of diethyl ether to remove unreacted iodine and acetophenone. Discard the ether washings.[2]
-
Add hot water to the flask to dissolve the remaining solid (the hydroiodide salt of the product).
-
Cool the aqueous solution and slowly add concentrated ammonium hydroxide until the solution is basic (pH > 9) and a precipitate forms.[2]
-
Filter the solid precipitate under reduced pressure and wash it thoroughly with cold distilled water.
-
Dry the solid. For higher purity, recrystallize from an ethanol/water mixture.
-
Expected Yield: 65-80%.
-
Protocol 2: Synthesis of this compound (Cyanamide Method)
-
Reagents & Equipment:
-
2-Amino-4-phenylthiazole
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
Dissolve 2-amino-4-phenylthiazole (1 eq.) in ethanol in a round-bottom flask.[3]
-
Carefully add concentrated HCl (1 eq.).
-
Add the cyanamide solution (1.2-1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol with 0.5% triethylamine).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and cool in an ice bath.
-
Make the solution basic by the dropwise addition of a cold sodium hydroxide solution until a precipitate forms and the pH is > 10.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
Expected Yield: 50-70%.
-
References
- Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Journal of the American Society for Mass Spectrometry.
- Kowalska, A., et al. (2021). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines.
- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Kim, J., et al. (2018). Optimization of Guanidine Formation Reaction.
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
-
Wolfe, J. P., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PubMed Central. [Link]
-
Gzella, A., et al. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-... MDPI. [Link]
-
Ouf, N. H., et al. (2020). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]
- Main methods for the synthesis of guanidine derivatives.
- Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors. The Royal Society of Chemistry.
- Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides.
- Kumar, A., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
-
Kim, J., et al. (2018). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed Central. [Link]
- Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl)
-
de Almeida, L. G. N., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed Central. [Link]
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Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. PubMed Central. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]
- Structure and numbering for 2-[4-(sulfanylmethyl)-1,3-thiazol- 2-yl]guanidine.
- Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry.
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
- Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs. ResearchGate. Analogs.
Sources
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- 2. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Introduction
Welcome to the technical support guide for N-(4-phenyl-1,3-thiazol-2-yl)guanidine (N-PTG). This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. N-PTG is a molecule of significant interest, but its hydrophobic phenyl-thiazole backbone combined with a highly basic guanidine group presents a unique solubility profile that can be challenging to work with.[1]
This guide provides a structured approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced, practical troubleshooting protocols. Our goal is to empower you to generate reliable and reproducible data in your downstream experiments.
Understanding the Molecule: First Principles
The solubility behavior of N-PTG is dictated by its chemical structure. It possesses a large, non-polar phenyl-thiazole system, which contributes to low intrinsic water solubility. However, it also contains a guanidine functional group. The guanidinium group is one of the strongest organic bases, with a pKa value typically cited as high as 13.6-13.8.[2][3][4] This means that at physiological pH and in most acidic conditions, the guanidine group will be protonated, forming a positively charged guanidinium cation.[3][5] This charge dramatically increases the molecule's polarity and its potential for aqueous solubility.[6][7][8]
The core challenge, therefore, is to leverage the protonation of the guanidine group to overcome the hydrophobicity of the core scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with N-PTG.
Q1: Why is my N-PTG not dissolving in neutral water or phosphate-buffered saline (PBS) pH 7.4?
A: This is expected behavior. The intrinsic solubility of the neutral N-PTG molecule is very low due to its hydrophobic phenyl-thiazole core. At neutral pH, while the guanidine group is still predominantly protonated, the equilibrium may not be sufficient to bring the entire molecule into solution at your desired concentration. For many weakly basic drugs, solubility is significantly higher at lower pH values.[9]
Q2: I dissolved my N-PTG in DMSO to make a stock solution, but it crashes out when I dilute it into my aqueous assay buffer. What is happening?
A: This phenomenon is known as precipitation and is a common issue for poorly soluble compounds prepared as DMSO stocks.[10][11] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve N-PTG at high concentrations.[12] However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the local solvent environment around the N-PTG molecule rapidly changes from organic to aqueous. The aqueous buffer cannot maintain the high concentration of the compound that the DMSO could, causing it to precipitate out of the solution.[10] This is a form of kinetic solubility, and the precipitate you observe indicates you have exceeded the thermodynamic solubility limit in the final buffer.[13][14][15]
Q3: Can I just heat the solution to get my compound to dissolve?
A: While gentle heating can sometimes help dissolve a compound, it is generally not recommended as a primary strategy for N-PTG without further characterization. Heating increases the kinetic energy of the system and can temporarily increase solubility, but the compound may precipitate out again as the solution cools to room temperature, leading to a supersaturated and unstable solution. Furthermore, prolonged heating can risk chemical degradation of the compound.
Q4: I managed to dissolve the compound by lowering the pH, but will the low pH affect my biological assay?
A: This is a critical consideration. While acidic conditions will dramatically improve the solubility of N-PTG, the low pH itself can interfere with cellular assays, enzyme kinetics, or binding interactions. The ideal approach is to find the highest possible pH at which your compound remains soluble at the required concentration and which is also compatible with your experimental system. If this is not possible, you may need to consider more advanced formulation strategies, as detailed in the troubleshooting guides below.
Section 2: In-Depth Troubleshooting Guides
If the basic FAQs do not resolve your issue, the following guides provide detailed, step-by-step strategies for systematically improving the aqueous solubility of N-PTG.
Guide 1: Systematic pH Adjustment
This is the most direct and effective method for solubilizing N-PTG. The goal is to fully protonate the guanidinium group to form a soluble salt.[8][16]
Workflow Logic: pH Adjustment
Caption: Decision workflow for using pH adjustment.
Protocol 2.1: Step-by-Step pH-Based Solubilization
-
Prepare an Acidic Buffer: Start with a buffer of low pH, for example, 10 mM citrate buffer at pH 3.0.
-
Make a Dilute Slurry: Weigh out the required amount of N-PTG powder and add it to your acidic buffer to create a slurry. Do not start with neutral water.
-
Titrate with Acid: While stirring vigorously, add a dilute acid (e.g., 0.1 M HCl) dropwise. The guanidinium group has a very high pKa, so protonation will occur readily.
-
Observe Dissolution: Continue stirring and monitor for the solid to completely dissolve. A clear solution indicates success.
-
Measure Final pH: Once dissolved, measure the final pH of the solution. This is the minimum acidity required to dissolve your compound at that concentration.
-
Test for Stability: Let the solution stand at room temperature for at least one hour and visually inspect for any signs of precipitation. A stable solution should remain clear.[15]
Guide 2: Utilizing Co-solvents
If pH adjustment alone is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent can be an effective strategy.[17][18] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep the hydrophobic parts of the N-PTG molecule solvated.[18][19]
Commonly Used Co-solvents
| Co-solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 5-10% | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol (PG) | 1-5% | A common vehicle for in vivo studies. |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | Can significantly increase solubility.[19] |
| N-Methyl-2-pyrrolidone (NMP) | <1% | Use with caution; can be toxic to cells at higher concentrations. |
Protocol 2.2: Co-solvent Formulation
-
Prepare a Concentrated Stock: Dissolve the N-PTG in 100% of your chosen co-solvent (e.g., Propylene Glycol) at a high concentration.
-
Prepare the Aqueous Phase: Use your standard assay buffer, preferably at a slightly acidic pH (e.g., pH 6.0) if your system can tolerate it, to aid solubility.
-
Spike in the Stock: While vortexing the aqueous phase, slowly add the co-solvent stock solution dropwise to achieve the desired final concentration of both the N-PTG and the co-solvent.
-
Observe and Verify: The solution should remain clear. If cloudiness (precipitation) occurs, the percentage of co-solvent may be too low, or the final N-PTG concentration is too high.
Expert Insight: The order of addition is critical. Always add the organic stock to the stirred aqueous buffer. Reversing this order by adding buffer to the stock will almost certainly cause precipitation.
Guide 3: Advanced Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate the hydrophobic part of a guest molecule, like the phenyl-thiazole ring of N-PTG, forming a water-soluble "inclusion complex".[20][[“]][23]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of N-PTG by a cyclodextrin.
Protocol 2.3: Formulation with HP-β-CD
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in water).
-
Add N-PTG: Add the N-PTG powder directly to the HP-β-CD solution.
-
Equilibrate: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually clarify.
-
Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The filtrate will contain the soluble complex.
-
Quantify Concentration: It is essential to determine the final concentration of N-PTG in the filtered solution using a validated analytical method (e.g., HPLC-UV) to know exactly how much compound is in solution.
Guide 4: Using Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility.[24][25][26][27][28] This method is particularly useful for in vitro assays but requires careful selection of a non-interfering surfactant.
Protocol 2.4: Micellar Solubilization
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are often good starting points.[29]
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at a concentration well above its CMC (e.g., 0.1% to 1% w/v).
-
Add N-PTG: Disperse the N-PTG powder into the surfactant solution.
-
Mix and Equilibrate: Gently mix the solution (avoiding excessive foaming) and allow it to equilibrate for 1-2 hours.
-
Verify: The solution should be clear and free of particulates. As with cyclodextrins, it is good practice to confirm the final concentration analytically.
Caution: Surfactants can interfere with biological assays by disrupting cell membranes or denaturing proteins. Always run a vehicle control (buffer with surfactant only) to check for any confounding effects.[30]
Section 3: Summary of Strategies
| Method | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Protonation of the basic guanidine group to form a soluble salt.[7] | Simple, effective, uses minimal excipients. | Low pH may be incompatible with the biological system. | Initial screening, biochemical assays. |
| Co-solvents | Reduces the polarity of the aqueous medium.[31] | Easy to prepare, can be combined with pH adjustment.[32] | Potential for compound precipitation upon dilution; co-solvent may have biological effects. | In vitro assays, preparing concentrated stocks for dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic core in a soluble host molecule.[33] | Low toxicity, forms a true solution, can improve stability. | Requires equilibration time, may alter drug-target binding kinetics. | Cell-based assays, in vivo formulations. |
| Surfactants | Micellar encapsulation of the hydrophobic drug.[28][34] | High loading capacity, widely available. | High potential for assay interference, can be toxic to cells.[26] | In vitro screening where vehicle controls are rigorously applied. |
References
- Mechanisms of β-cyclodextrin inclusion complex formation - Consensus. (n.d.). Google AI.
- SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (n.d.). Google AI.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate.
- Solubility Enhancement of Poorly Water-Soluble Drugs. (n.d.). ijarsct.
- Solubility Enhancement of Poorly Water Soluble Drugs A Review. (n.d.). IJTSRD.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IRO CHELATE.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Solubilization by surfactants: Significance and symbolism. (2025). Solubility.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Solubility.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- pH and solubility (video) | Equilibrium. (n.d.). Khan Academy.
- Cosolvent. (n.d.). Wikipedia.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd..
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI.
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC - NIH.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (n.d.). IIP Series.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed.
- Arginine: Its pKa value revisited. (2015). PMC - NIH.
- Guanidine. (n.d.). Wikipedia.
- How does pH affect solubility?. (2025). askIITians.
- Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson.
- Geometry of guanidinium groups in arginines. (n.d.). PMC - NIH.
- ADME Solubility Assay. (n.d.). BioDuro.
- Solubility and pH. (2023). Chemistry LibreTexts.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia.
- N-(4-PHENYL-THIAZOL-2-YL)-GUANIDINE. (n.d.). ChemicalBook.
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine. (n.d.). Benchchem.
- Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one?. (2020). Reddit.
- Guanidinium group is protonated in a strongly basic arginine solution. (n.d.). ResearchGate.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC - NIH.
- N''-(4-PHENYL-1,3-THIAZOL-2-YL)GUANIDINE. (n.d.). ChemicalBook.
- Dimethyl sulfoxide. (n.d.). Wikipedia.
- Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre.
- Compound precipitation in high-concentration DMSO solutions. (2014). PubMed.
Sources
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- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Geometry of guanidinium groups in arginines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. scienceasia.org [scienceasia.org]
- 22. consensus.app [consensus.app]
- 23. mdpi.com [mdpi.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. researchgate.net [researchgate.net]
- 26. brieflands.com [brieflands.com]
- 27. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 28. jocpr.com [jocpr.com]
- 29. ijarsct.co.in [ijarsct.co.in]
- 30. asianpharmtech.com [asianpharmtech.com]
- 31. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 32. longdom.org [longdom.org]
- 33. iipseries.org [iipseries.org]
- 34. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
stability of N-(4-phenyl-1,3-thiazol-2-yl)guanidine in DMSO and cell culture media
Technical Support Center: N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, stability, and troubleshooting of this compound in common experimental settings. The guanidine moiety is known for its high basicity and potential for hydrolysis, while the thiazole ring is a common scaffold in bioactive molecules.[1][2] Understanding the stability of this specific molecule in dimethyl sulfoxide (DMSO) and aqueous cell culture media is therefore critical for generating reproducible and reliable experimental data. This guide provides answers to frequently asked questions, in-depth troubleshooting protocols, and validated analytical methods to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, high-purity, anhydrous DMSO is the recommended solvent. A concentration of 10 mM is commonly used for stock solutions.[1] It is crucial to use an anhydrous grade of DMSO, as water content can promote gradual hydrolysis of the guanidine group, even during storage.
Q2: How should I properly store the DMSO stock solution to ensure maximum stability?
To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, we recommend the following:
-
Once prepared, the DMSO stock solution should be aliquoted into small, single-use volumes in tightly sealed vials.
-
Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C.
-
Before use, allow an aliquot to thaw completely and come to room temperature. Briefly vortex the vial to ensure a homogenous solution before making dilutions.
Q3: Is this compound expected to be stable in aqueous solutions like cell culture media?
This is a critical consideration that requires experimental verification. The guanidine group is highly basic (pKa ≈ 12.5) and can be susceptible to hydrolysis in aqueous environments.[3][4][5] The rate of this decomposition is often pH-dependent, with increased rates under strongly basic conditions (pH > 10).[6] Since standard cell culture media is buffered to a physiological pH of ~7.4, some level of hydrolysis may still occur over extended incubation periods (e.g., 24-72 hours).
Q4: How does the presence of Fetal Bovine Serum (FBS) in my cell culture medium affect the compound's stability?
The effect of FBS is complex and can be twofold:
-
Stabilization: Serum proteins, such as albumin, can non-specifically bind to small molecules. This binding can protect the compound from hydrolysis or enzymatic degradation, thereby increasing its apparent stability in the medium.[7]
-
Degradation: Serum contains various enzymes (e.g., esterases, proteases) that could potentially metabolize or degrade the compound.[8][9]
The net effect is compound-specific. Therefore, it is essential to perform stability studies in both the presence and absence of FBS to understand its impact in your specific experimental system.[7]
Troubleshooting Guide: Addressing Experimental Variability
Inconsistent or non-reproducible results in cell-based assays are often the first sign of compound instability. This section addresses common issues and provides a logical framework for diagnosis.
Logical Flow for Troubleshooting Compound Stability
Caption: Troubleshooting workflow for compound instability.
Problem 1: I see a cloudy precipitate when I add my DMSO stock to the cell culture medium.
-
Causality: This indicates that the compound has exceeded its aqueous solubility limit at the tested concentration. Even if a compound dissolves in pure DMSO, its solubility can drop dramatically upon dilution into an aqueous buffer.
-
Solution:
-
Visual Confirmation: After diluting the stock into the medium, vortex thoroughly and let it sit for a few minutes. Check for cloudiness or particulates against a dark background.
-
Reduce Concentration: Your working concentration may be too high. Perform a serial dilution to find the highest concentration that remains fully dissolved.
-
Control Final DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤0.1% and no higher than 0.5%. High DMSO concentrations can be toxic to cells and may also affect compound solubility.
-
Vehicle Control: Always include a "vehicle-only" control in your experiments (medium + the same final percentage of DMSO) to ensure that any observed effects are due to the compound and not the solvent.
-
Problem 2: My results from a 72-hour cell viability assay are not reproducible.
-
Causality: If the compound degrades over the 72-hour incubation period, the effective concentration that the cells are exposed to is not constant. The initial concentration may be, for example, 10 µM, but after 48 hours, it could be 5 µM or less. This leads to a diminished biological effect and high variability between experiments.
-
Solution: You must quantify the stability of the compound under your exact experimental conditions. Proceed to Protocol 2: Quantitative Assessment of Compound Stability in Cell Culture Media . If the compound is found to be unstable, consider the following experimental modifications:
-
Shorten the Assay Duration: If possible, use an earlier time point to assess the biological endpoint (e.g., 24 or 48 hours).
-
Replenish the Compound: For longer-term experiments, consider replacing the media and re-dosing with a fresh compound solution every 24-48 hours to maintain a more consistent concentration.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the accurate and consistent preparation of your compound for experimental use.
-
Pre-Weighing: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM). Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly-capped microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Preparation of Working Solution: When ready to perform an experiment, thaw one aliquot. Prepare your working solutions by diluting the DMSO stock into your cell culture medium. Crucially, add the DMSO stock to the medium while vortexing the medium to facilitate rapid dispersion and prevent localized precipitation.
Protocol 2: Quantitative Assessment of Compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the percentage of the compound remaining over time under cell culture conditions.
Caption: Workflow for assessing compound stability in vitro.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-grade acetonitrile (ACN) and water
-
HPLC system with UV detector
Methodology:
-
Prepare Test Solutions: In sterile tubes, prepare the following solutions at the final concentration used in your assays (e.g., 10 µM).
-
Condition A: Compound in cell culture medium (serum-free).
-
Condition B: Compound in cell culture medium + 10% FBS (or your typical percentage).
-
T=0 Control: Compound in 50:50 ACN/Water. This solution represents 100% compound integrity as organic solvents will prevent degradation.
-
-
Incubation: Place the tubes/plates (for Conditions A and B) in a 37°C, 5% CO₂ incubator. This should be done in a cell-free manner to specifically assess chemical and enzymatic stability.
-
Time-Point Sampling: At each designated time point (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 100 µL) from each condition.
-
Quench Degradation: Immediately process the collected aliquots to stop any further degradation.
-
For samples with FBS (Condition B): Add 3 volumes of cold acetonitrile (e.g., 300 µL) to the 100 µL aliquot. This will simultaneously stop the reaction and precipitate serum proteins. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes. Collect the supernatant for analysis.
-
For serum-free samples (Condition A): You can either add acetonitrile as above or immediately flash-freeze the aliquot in liquid nitrogen and store at -80°C until analysis.
-
-
HPLC Analysis: Analyze all samples, including the T=0 Control, using a validated HPLC method (see Appendix A ).
-
Data Interpretation:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point relative to the average peak area of the T=0 Control samples.
-
Plot "% Compound Remaining" vs. "Time (hours)". A stable compound will show >85% remaining at the final time point.
-
| Time Point (Hours) | % Remaining (Serum-Free) | % Remaining (+10% FBS) | Stability Assessment |
| 0 | 100% | 100% | Baseline |
| 24 | 95% | 98% | Stable |
| 48 | 88% | 92% | Stable |
| 72 | 80% | 89% | Borderline (Serum-Free), Stable (+FBS) |
This table presents hypothetical data illustrating how serum can sometimes enhance stability.
Appendix A: Recommended HPLC-UV Method
Due to the highly polar and basic nature of the guanidine group, standard reversed-phase C18 columns often provide poor retention and peak shape for this class of compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography method is strongly recommended.[3][5][10]
| Parameter | Recommended Condition |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[3][10] |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% DI Water / 0.1% Formic Acid[3][10][11] |
| Flow Rate | 1.0 mL/minute[3][10][11] |
| Column Temperature | Ambient (~25°C) |
| Injection Volume | 1-10 µL |
| UV Detection | 195 nm[3][11] |
| Run Time | ~10 minutes |
Note on Sample Preparation: For samples containing FBS that have been protein-precipitated with acetonitrile, ensure the final solution is clear before injection. Filtering through a 0.22 µm syringe filter is advised to protect the HPLC column.
References
-
Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. Biochemistry, 53(2), 393-399. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]
-
Miyazaki, Y., et al. (n.d.). Study on degradation of a mixture of guanidine nitrate and basic copper nitrate during water absorption. Science and Technology of Energetic Materials, 76(5-6), 133-138. Retrieved from [Link]
-
Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 439-448. Retrieved from [Link]
-
Liyanage, P. Y., et al. (2016). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Journal of The Electrochemical Society, 163(10), H933-H939. Retrieved from [Link]
-
Salyamon, L. S., & McCormick, J. C. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. Retrieved from [Link]
-
Koirala, S., et al. (2020). From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology. RNA Biology, 17(9), 1238-1248. Retrieved from [Link]
-
De-Juan-Pardo, E. M., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Materials & Interfaces, 13(22), 25777-25788. Retrieved from [Link]
-
Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5533. Retrieved from [Link]
-
Serum Stability. (2024, December 4). YouTube. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 11. mtc-usa.com [mtc-usa.com]
identifying and removing byproducts in N-(4-phenyl-1,3-thiazol-2-yl)guanidine synthesis
Technical Support Center: Synthesis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable synthetic route for this compound, and what are the critical reaction parameters?
The most common and direct approach for synthesizing this compound involves a two-step process. First is the synthesis of the precursor, 2-amino-4-phenylthiazole, followed by its reaction with a guanidinylating agent.
Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)
This classic method involves the condensation of an α-haloketone (phenacyl bromide or chloride, derived from acetophenone) with a thioamide (thiourea).[1][2][3]
-
Reaction: Acetophenone is first brominated to form phenacyl bromide, which is then reacted with thiourea.
-
Key Parameters: The reaction is often catalyzed by an oxidizing agent like iodine or can be performed under microwave irradiation to reduce reaction times.[1][4] The workup typically involves neutralization to precipitate the product, which is then purified by recrystallization.[5]
Step 2: Guanidinylation of 2-Amino-4-phenylthiazole
The amino group of the thiazole is reacted with a source of guanidine. A common and cost-effective method is the reaction with cyanamide in the presence of an acid catalyst.
-
Reaction: The nucleophilic 2-amino group attacks the electrophilic carbon of cyanamide. Protonation of the cyanamide nitrogen by an acid (e.g., nitric acid or hydrochloric acid) activates it for the reaction.
-
Critical Parameters:
-
Solvent: A polar solvent like ethanol or isopropanol is typically used.
-
Temperature: The reaction is often heated to reflux to ensure completion.
-
pH Control: Maintaining an acidic environment is crucial for activating the cyanamide and ensuring the final product precipitates as a salt.
-
Below is a workflow diagram illustrating the overall synthetic process.
Caption: Synthetic workflow for this compound.
FAQ 2: My reaction seems to have stalled, and TLC analysis shows a significant amount of starting material. What are the likely causes and solutions?
Incomplete conversion is a common issue. The primary starting material you will likely see is unreacted 2-amino-4-phenylthiazole.
Potential Causes & Troubleshooting:
-
Insufficient Acid Catalyst: The guanidinylation with cyanamide requires an acid to protonate the cyanamide, making it a better electrophile.
-
Solution: Ensure at least a stoichiometric amount of acid is used. Monitor the pH of the reaction mixture; it should be acidic. If needed, add more acid dropwise.
-
-
Low Reaction Temperature or Time: This is an equilibrium-driven process that may require sufficient thermal energy and time to proceed to completion.
-
Solution: Increase the reaction temperature to a gentle reflux and extend the reaction time. Monitor the progress every few hours via TLC.
-
-
Decomposition of Reagents: Cyanamide can dimerize to form dicyandiamide or trimerize to melamine, especially under non-acidic conditions or prolonged heating. This depletes the active reagent.
-
Solution: Use fresh cyanamide. Consider adding it in portions throughout the reaction to maintain its concentration.
-
Experimental Protocol: Monitoring the Reaction by TLC
-
Mobile Phase: A mixture of Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane (e.g., 7:3 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings in both the starting material and product will be UV active.
-
Expected Results: The product, being more polar due to the guanidinium group, will have a lower Rf value than the starting 2-amino-4-phenylthiazole.
FAQ 3: I have an impurity with a mass approximately double that of my starting material. What could this be?
An impurity with a mass suggesting a dimerization event is likely a biguanide or a related byproduct formed from the reaction of the product with another molecule of the starting material or cyanamide.
Likely Impurity: N,N'-bis(4-phenyl-1,3-thiazol-2-yl)biguanide
This byproduct can form if the initially formed guanidine product acts as a nucleophile and attacks another activated cyanamide molecule, which then reacts with another molecule of 2-amino-4-phenylthiazole.
Caption: Formation pathway of the biguanide byproduct.
Identification and Removal:
-
Mass Spectrometry (MS): This is the most definitive method for identification. The [M+H]⁺ ion for the byproduct will be significantly higher than the product.
-
Column Chromatography: The biguanide byproduct is typically less polar than the desired guanidinium salt but more polar than the starting amine. A gradient elution on silica gel, starting with a less polar solvent system (e.g., pure ethyl acetate) and gradually increasing the polarity (e.g., adding methanol), can effectively separate these compounds.
-
Recrystallization: If the byproduct is present in small amounts, careful recrystallization from a suitable solvent system (e.g., Ethanol/Water) may be sufficient to isolate the pure product, as the byproduct may have different solubility characteristics.
FAQ 4: How can I definitively identify my final product and major impurities?
A combination of spectroscopic methods is essential for unambiguous characterization.
Analytical Techniques:
-
¹H NMR Spectroscopy: The proton NMR will show characteristic peaks for the phenyl and thiazole protons. The appearance of broad signals for the -NH protons of the guanidinium group is a key indicator. Unreacted starting material will lack these additional NH signals.
-
¹³C NMR Spectroscopy: The most downfield signal will be the guanidinium carbon (C=N), typically appearing around 155-165 ppm.
-
Mass Spectrometry (MS): ESI-MS is ideal for identifying the [M+H]⁺ peak of the protonated product.
-
FTIR Spectroscopy: Look for N-H stretching vibrations (around 3100-3400 cm⁻¹) and the C=N stretching of the guanidinium group (around 1650 cm⁻¹).
Data Summary Table:
| Compound | Key ¹H NMR Features (DMSO-d₆) | Expected [M+H]⁺ (m/z) |
| 2-Amino-4-phenylthiazole | ~7.8-7.2 ppm (m, 5H, Ar-H), ~7.1 ppm (s, 1H, thiazole-H), ~7.0 ppm (s, 2H, -NH₂) | 177.05 |
| This compound | ~7.9-7.3 ppm (m, 5H, Ar-H), ~7.4 ppm (s, 1H, thiazole-H), ~8.5-7.5 ppm (br s, 4H, guanidinium-NH) | 219.07 |
| N,N'-bis(4-phenyl-1,3-thiazol-2-yl)biguanide | Multiple aromatic and thiazole signals, complex broad NH signals. | 395.11 |
FAQ 5: My purified product has a low melting point and appears gummy, not crystalline. How can I improve its physical properties?
A non-crystalline or "gummy" product often indicates the presence of residual solvent or that the product is a mixture of salts (e.g., nitrate and chloride if different acids were used) or is not fully protonated.
Troubleshooting Guide:
-
Ensure Complete Salt Formation: The guanidine product is a strong base and is most stable and crystalline as a salt.[6]
-
Protocol: Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol). Add a stoichiometric amount of a single, specific acid (e.g., HCl in isopropanol or concentrated HNO₃). Stir at room temperature or slightly warm to encourage salt exchange and precipitation.
-
-
Effective Solvent Removal: Residual solvents can act as plasticizers.
-
Protocol: After filtration, wash the crystalline product with a non-solvent (e.g., cold diethyl ether) to remove residual high-boiling solvents. Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the product is thermally stable.
-
-
Recrystallization: This is the most effective method for obtaining a pure, crystalline solid.
-
Protocol:
-
Dissolve the crude product salt in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a water/alcohol mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and dry them under vacuum.
-
-
By systematically addressing these common issues, researchers can improve the yield, purity, and quality of their this compound synthesis.
References
-
Asian Journal of Chemistry, Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI, Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. [Link]
-
ResearchGate, Scheme 1 Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. [Link]
-
ACS Publications, Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
Pharmaffiliates, Guanidine-impurities. [Link]
-
Pharmaffiliates, Guanidine Hydrochloride-impurities. [Link]
-
Acta Chimica Slovenica, Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
National Institutes of Health (NIH), Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
Wikipedia, Guanidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., The Purity Advantage: Why High Purity Guanidine Derivatives Matter in Synthesis. [Link]
-
Der Pharma Chemica, Synthesis of novel 2-amino thiazole derivatives. [Link]
Sources
optimizing reaction conditions for N-phenylthiazolylguanidine synthesis
Technical Support Center: Synthesis of N-phenylthiazolylguanidines
Welcome to the technical support center for the synthesis of N-phenylthiazolylguanidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering data-driven troubleshooting and optimization strategies to ensure your success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of N-phenylthiazolylguanidines.
Q1: What is the general synthetic strategy for N-phenylthiazolylguanidines?
A1: The most common and reliable approach is a two-step synthesis.
-
Step 1: Hantzsch Thiazole Synthesis. The precursor, 2-amino-4-phenylthiazole, is first synthesized. This classic reaction involves the condensation of an α-haloketone with a thiourea. A more direct method, often used for this specific precursor, is the reaction of acetophenone and thiourea in the presence of an oxidizing agent like iodine or bromine.[1][2] The iodine acts as both a catalyst and an in-situ halogenating agent for the acetophenone.
-
Step 2: Guanidinylation. The 2-amino group of the thiazole is then converted to a guanidine moiety. This is the critical step where optimization is often required. It involves reacting the 2-amino-4-phenylthiazole with a suitable guanidinylating reagent. The choice of this reagent is paramount and depends on the desired purity, yield, and scale of the reaction.
Q2: Which guanidinylating reagents are recommended for this synthesis?
A2: Several reagents can be used, each with distinct advantages and disadvantages. The choice is a trade-off between reactivity, cost, and ease of handling.
-
Cyanamide (H₂NCN): A simple and cost-effective reagent. However, it often requires harsh reaction conditions (e.g., heating with an acid catalyst), which can lead to side products.
-
S-Methylisothiourea Salts: These are classic reagents (Rathke synthesis) that react with amines to form guanidinium salts.[3] They offer moderate reactivity and are generally reliable.
-
N,N'-Di-protected Pyrazole-1-carboxamidines: Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine are highly effective and yield clean reactions under mild conditions. The protecting groups (e.g., Boc) minimize side reactions, but the reagent is more expensive, and a final deprotection step is required.[4][5]
-
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This is an excellent modern alternative that provides high yields for a wide range of amines.[6] The resulting nitroguanidine intermediate can be easily reduced to the final product via catalytic hydrogenation.
Q3: Why is the guanidinylation of a 2-aminothiazole potentially challenging?
A3: The 2-aminothiazole system presents a unique electronic profile. The amino group is part of a heteroaromatic system, which can influence its nucleophilicity. While it is nucleophilic enough to react, it is generally less reactive than a simple primary aliphatic amine. This reduced reactivity can sometimes necessitate more forcing conditions or more reactive guanidinylating agents, which in turn can increase the risk of side reactions. Furthermore, the guanidine functional group itself is a very strong base, which can affect subsequent chemical transformations or purification steps.[5]
Part 2: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving them.
Troubleshooting Workflow
This diagram outlines a logical flow for addressing common synthetic problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Yield of N-phenylthiazolylguanidine
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted 2-amino-4-phenylthiazole starting material.
-
Potential Cause 1: Insufficient Reactivity. The chosen guanidinylating agent may not be electrophilic enough, or the base may not be strong enough to facilitate the reaction.
-
Solution:
-
Switch Reagent: If using cyanamide, consider switching to a more reliable reagent like DMNPC or an S-methylisothiourea salt.[6]
-
Change Base: If using a mild base like triethylamine (TEA), consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments while carefully monitoring for byproduct formation.
-
-
-
Potential Cause 2: Reagent Degradation. Guanidinylating reagents can be sensitive to moisture and may degrade upon storage.
-
Solution: Use a fresh bottle of the reagent or verify the activity of the existing stock. For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem 2: Formation of Multiple Products (Impurity)
-
Symptom: TLC shows multiple spots, or LC-MS indicates several masses in addition to the desired product.
-
Potential Cause 1: Di-guanidinylation. It's possible for a second molecule of the aminothiazole to react with the newly formed guanidine, although this is less common. A more likely scenario involves reaction at multiple sites on the guanidinylating reagent.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the 2-amino-4-phenylthiazole relative to the guanidinylating agent to ensure the latter is fully consumed.
-
-
Potential Cause 2: Unwanted Side Reactions. Highly reactive guanidinylating agents can sometimes react with solvents or form self-condensation products, especially at elevated temperatures.[7]
-
Solution:
-
Lower Temperature: Run the reaction at room temperature or even 0°C if the reaction is highly exothermic or prone to side products.
-
Solvent Choice: Switch to a less reactive, aprotic solvent. Acetonitrile (ACN) or Dichloromethane (DCM) are often good choices. Avoid protic solvents like ethanol unless the protocol specifically calls for them, as they can interfere with the reaction.
-
-
-
Potential Cause 3: Isomer Formation. Depending on the guanidinylating agent, different tautomers or isomers of the product could potentially form.
-
Solution: This is an intrinsic property of the reaction. Characterization by 2D NMR may be necessary to confirm the structure. Often, one isomer is thermodynamically favored, and allowing the reaction to stir longer or gently heating can promote conversion to the stable form.
-
Problem 3: Difficult Purification
-
Symptom: The crude product is an oil that won't crystallize, or it streaks badly on silica gel chromatography.
-
Potential Cause: Highly Polar/Basic Nature. Guanidines are strongly basic and highly polar. The protonated guanidinium form is a salt.
-
Solution:
-
Acid/Base Workup: The product can often be isolated by precipitation as a salt (e.g., hydrochloride or trifluoroacetate). Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid. The guanidinium salt may precipitate or be extracted into the aqueous layer, from which it can be isolated after basification and re-extraction.
-
Chromatography Modification: If using silica gel chromatography, pre-treating the silica with a small amount of triethylamine (~1%) in the eluent can prevent streaking by neutralizing acidic sites on the silica. Alternatively, reverse-phase chromatography (C18) is often very effective for purifying polar, basic compounds.
-
-
Part 3: Protocol Optimization
A systematic approach is key to optimizing any reaction. Below is a standard protocol followed by a guide to its optimization.
Baseline Experimental Protocol
This protocol uses DMNPC, a reliable and efficient guanidinylating reagent.[6]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aggregate Formation of Thiazolyl Guanidine Compounds in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolyl guanidine compounds. This guide is designed to provide expert, field-proven insights into the common challenge of compound aggregation in bioassays. Small molecule aggregation is a frequent source of artifacts in drug discovery, leading to false positives, poor reproducibility, and misleading structure-activity relationships (SAR).[1][2][3] Thiazolyl guanidine scaffolds, while promising, can be susceptible to these issues due to their physicochemical properties.
This center is structured to help you diagnose, troubleshoot, and mitigate aggregation-related problems in your experiments. We will delve into the "why" behind these phenomena and provide practical, step-by-step protocols to ensure the integrity of your data.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during bioassays with thiazolyl guanidine compounds. Each issue is broken down into its probable causes and actionable solutions.
Issue 1: My Thiazolyl Guanidine Compound Precipitates Upon Dilution into Aqueous Assay Buffer.
Q: I prepared a clear stock solution of my compound in DMSO, but upon adding it to my aqueous assay buffer, I observe visible precipitation. Why is this happening and what can I do?
A: This is a classic case of a compound exceeding its aqueous solubility limit. While many organic molecules are readily soluble in aprotic solvents like DMSO, their solubility can plummet in aqueous environments.[4]
Probable Causes:
-
Exceeding Aqueous Solubility: The final concentration of your compound in the assay is higher than its maximum soluble concentration in that specific buffer.[4]
-
Poor Kinetic Solubility: The compound doesn't have sufficient time or favorable interactions to remain dissolved when rapidly transferred from a high-concentration DMSO stock to the aqueous buffer.[4]
-
Inappropriate DMSO Concentration: The final concentration of DMSO in your assay may be too low to maintain the compound's solubility.[4]
Solutions & Mitigation Strategies:
-
Determine Maximum Aqueous Solubility: Before proceeding with your bioassay, it is crucial to determine the maximum soluble concentration of your compound in the assay buffer. A simple method is to perform a serial dilution and visually inspect for precipitation or use nephelometry for a more quantitative assessment.[4]
-
Optimize Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry.[4] However, for some compounds, a slightly higher concentration (up to 2%) might be necessary. It is critical to maintain a consistent DMSO concentration across all experimental and control wells to avoid solvent-induced artifacts.[4]
-
Modify the Dilution Method: Instead of a single large dilution, consider a serial dilution approach in the assay buffer. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.[5]
-
In-well Sonication: Gentle sonication of the assay plate after compound addition can sometimes help redissolve precipitated material.[5]
Issue 2: The Compound Shows Potent Activity, but the Results are Irreproducible and the Dose-Response Curve is Unusually Steep.
Q: My thiazolyl guanidine compound appears to be a potent inhibitor of my target protein. However, the IC50 values vary significantly between experiments, and the Hill slope of the dose-response curve is very high. Could this be due to aggregation?
A: Yes, these are hallmark signs of non-specific inhibition by colloidal aggregates.[6][7] Aggregates can sequester the target protein, effectively removing it from the reaction and leading to apparent inhibition.[1][8] This mechanism is often highly sensitive to minor variations in experimental conditions, leading to poor reproducibility.
Probable Causes:
-
Colloidal Aggregate Formation: The compound is forming colloidal particles at the concentrations tested. These aggregates can non-specifically inhibit enzymes and other proteins.[7][9]
-
Critical Aggregation Concentration (CAC): The compound concentrations used in the assay are above its CAC, the threshold at which aggregation begins.[6][7]
Solutions & Mitigation Strategies:
-
Detergent-Based Counter-Screen: This is one of the most effective methods to identify aggregation-based inhibitors.[6][9] Re-run your assay in the presence of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.[9][10][11] If the compound's inhibitory activity is significantly attenuated or eliminated in the presence of the detergent, it is highly likely that the original activity was due to aggregation.[6][9]
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[6][12][13] Analyzing your compound in the assay buffer can confirm the presence and size of aggregates.[14][15]
-
Lower Compound Concentration: Test your compound at concentrations below its suspected CAC.[6] If the activity disappears at lower concentrations, it further supports an aggregation-based mechanism.
-
Inclusion of a "Decoy" Protein: Adding a non-target protein, like bovine serum albumin (BSA), to the assay buffer can sometimes mitigate the effects of aggregation.[7] The aggregates may bind to the decoy protein, leaving your target protein unaffected. A typical starting concentration for BSA is 0.1 mg/mL.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are colloidal aggregates and how do they form?
A1: Colloidal aggregates are particles formed by the self-association of small organic molecules in aqueous solutions.[9] These particles typically range in size from 50 to over 600 nm in diameter.[8] For many drug-like molecules, this process occurs when the compound concentration exceeds a certain threshold known as the Critical Aggregation Concentration (CAC).[6][7] Unlike simple precipitation, the formation of these aggregates can be reversible upon dilution below the CAC.[7]
Q2: Why are thiazolyl guanidine compounds prone to aggregation?
A2: The tendency of a compound to aggregate is influenced by its physicochemical properties, such as hydrophobicity and the potential for intermolecular interactions. Thiazolyl guanidine scaffolds can possess features that contribute to a higher propensity for aggregation, including aromatic rings and hydrogen bonding capabilities, which can promote self-association in aqueous environments.
Q3: Can I use computational tools to predict if my compound is likely to be an aggregator?
A3: Yes, there are computational models and databases available that can help predict the likelihood of a compound being an aggregator.[2] These tools often use parameters like calculated logP (a measure of lipophilicity) and structural similarity to known aggregators.[10] While not definitive, these predictions can help prioritize compounds for experimental validation.
Q4: What is the difference between solubility and aggregation?
A4: While related, they are distinct phenomena. Solubility refers to the maximum concentration of a compound that can dissolve in a given solvent to form a true solution (i.e., individual molecules dispersed in the solvent). Aggregation, on the other hand, is the self-association of compound molecules to form larger, colloidal particles while still being dispersed in the solvent.[16] A compound can be below its solubility limit but still form aggregates if it is above its CAC.
Q5: Are all aggregates "bad" in drug discovery?
A5: In the context of in vitro bioassays, aggregation is generally considered an artifact that leads to non-specific effects and should be avoided.[6][7] However, in some specific areas, such as drug delivery, controlled aggregation into nanoparticles can be a desirable property.[17] For the purpose of identifying specific inhibitors in bioassays, aggregation is a significant confounding factor.
Part 3: Experimental Protocols & Workflows
Protocol 1: Detergent-Based Aggregation Counter-Screen
This protocol is adapted from established methods for identifying promiscuous, aggregate-based inhibitors.[9]
Objective: To determine if the observed bioactivity of a thiazolyl guanidine compound is dependent on aggregation.
Materials:
-
Target protein and substrate
-
Assay buffer
-
Thiazolyl guanidine compound stock solution (in DMSO)
-
10% Triton X-100 stock solution
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions in parallel.
-
Set A (No Detergent): Prepare your standard assay reactions.
-
Set B (With Detergent): Prepare identical assay reactions, but with the addition of Triton X-100 to a final concentration of 0.01%.
-
Add the thiazolyl guanidine compound to both sets of reactions over a range of concentrations.
-
Incubate the reactions according to your standard protocol.
-
Measure the assay signal using a microplate reader.
-
Analyze the data: Compare the dose-response curves for the compound in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of Triton X-100 is indicative of an aggregation-based mechanism.[6][9]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a powerful biophysical technique for determining the size distribution of particles in a solution.[6][12][13][15]
Objective: To directly detect the formation of aggregates by the thiazolyl guanidine compound in the assay buffer.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette or DLS-compatible microplate
-
Assay buffer (filtered through a 0.22 µm filter)
-
Thiazolyl guanidine compound stock solution (in DMSO)
Procedure:
-
Prepare samples of the thiazolyl guanidine compound in the assay buffer at the concentrations used in your bioassay.
-
Include a buffer-only control and a DMSO-only control.
-
Transfer the samples to the cuvette or microplate.
-
Centrifuge the samples briefly (e.g., 10 minutes at 4500 rpm in a tabletop centrifuge) to sediment any large dust particles.[12]
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Acquire DLS data. The instrument will measure the fluctuations in scattered light intensity and generate an autocorrelation function.[13]
-
Analyze the results: The software will calculate the particle size distribution. The presence of particles in the range of 50-1000 nm is a strong indication of compound aggregation.[18]
Workflow for Troubleshooting Aggregation
Here is a logical workflow to follow when you suspect compound aggregation.
Caption: A decision-making workflow for troubleshooting suspected compound aggregation.
Part 4: Visualizing the Mechanism of Aggregation
The following diagram illustrates the concept of compound aggregation and its interference in a typical enzymatic assay.
Caption: Mechanism of aggregation-based enzyme inhibition.
References
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis. Retrieved from [Link]
-
Lorber, B. (2006, February 1). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. American Laboratory. Retrieved from [Link]
-
McDowell, L., et al. (2023). Mitigating Molecular Aggregation in Drug Discovery with Predictive Insights from Explainable AI. arXiv. Retrieved from [Link]
-
Jahchan, N. S., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Laggner, C., et al. (2011). Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. Journal of Pharmaceutical Sciences, 100(5), 1775-1786. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 56(13), 5213-5225. Retrieved from [Link]
-
NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]
-
Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 9. [Dynamic light scattering for the...]. In Assay Guidance Manual. Retrieved from [Link]
-
Dahlin, J. L., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Retrieved from [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 3(12), 2049-2055. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical aggregation concentration (CAC) determination in water and phosphate-based saline (PBS, 150 mM NaCl/10 mM Na-PO 4). Retrieved from [Link]
-
McGovern, S. L., et al. (2003). Small-molecule aggregates inhibit amyloid polymerization. Journal of the American Chemical Society, 125(47), 14503-14505. Retrieved from [Link]
-
Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
KDSI. (n.d.). Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. Retrieved from [Link]
-
Cunningham, B. T., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 481-490. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]
-
Reddit. (2022, May 11). How do I force my compound to precipitate? r/chemhelp. Retrieved from [Link]
-
Ceccon, A., et al. (2020). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of the American Chemical Society, 142(10), 4836-4846. Retrieved from [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
AZoNetwork. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical.net. Retrieved from [Link]
-
Smith, G. R., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology, 8(4), 849-857. Retrieved from [Link]
-
ResearchGate. (n.d.). Small-molecule aggregates inhibit amyloid polymerization. Retrieved from [Link]
-
Quagliotto, P., et al. (2021). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. Molecules, 26(11), 3251. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
The Horseshoe Crab. (n.d.). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]
-
ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Retrieved from [Link]
-
MDPI. (n.d.). Unfolding and Aggregation of Lysozyme under the Combined Action of Dithiothreitol and Guanidine Hydrochloride: Optical Studies. Retrieved from [Link]
-
PubMed. (n.d.). Guanidine thiol--a new activator of soluble guanylate cyclase with antihypertensive and antiaggregatory properties. Retrieved from [Link]
-
ACS Publications. (n.d.). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Retrieved from [Link]
-
OUCI. (n.d.). Aggregation phenomena and physico-chemical properties of tetradecyltrimethylammonium bromide and protein (bovine serum albumin) mixture: Influence of electrolytes and temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
PubMed. (n.d.). Low concentration of guanidine hydrochloride induces the formation of an aggregation-prone state in alpha-urease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines. Retrieved from [Link]
-
MDPI. (n.d.). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Novel oxazine and oxazone dyes: aggregation behavior and physicochemical properties. Retrieved from [Link]
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minimizing off-target effects of N-(4-phenyl-1,3-thiazol-2-yl)guanidine in kinase assays
A Guide to Minimizing Off-Target Effects in Kinase Assays
Welcome to the technical support center for researchers utilizing N-(4-phenyl-1,3-thiazol-2-yl)guanidine (PTG) and related compounds in kinase research. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of kinase inhibitor selectivity and ensure the integrity of your experimental results.
The thiazole ring is a privileged structure in drug discovery, and compounds featuring it have shown promise as potent kinase inhibitors.[1][2] Specifically, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and B kinases.[3][4] The guanidinium group is also a key pharmacophore in many bioactive molecules and has been highlighted for its relevance in the design of novel kinase inhibitors.[1][5] However, the structural similarity of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target effects where an inhibitor modulates kinases other than the intended target.[6]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with PTG in kinase assays.
Q1: What are the common causes of inconsistent results in my kinase assays with PTG?
Inconsistent results, such as high variability between replicate wells, can obscure the true effect of your compound.[7] Several factors can contribute to this issue:
-
Assay Conditions: Suboptimal concentrations of the enzyme, substrate, or ATP can lead to significant variability.[7] It is crucial to optimize these parameters for each specific kinase.
-
Reagent Quality: The purity and stability of enzymes, substrates, and ATP are critical for reproducible outcomes.[8] Ensure all reagents are stored correctly and are within their expiration dates.[9]
-
Compound Properties: The inhibitor itself can interfere with the assay. At higher concentrations, small molecules like PTG can form aggregates that sequester proteins, leading to non-specific inhibition.[10] The compound may also be autofluorescent or inhibit reporter enzymes (e.g., luciferase), which can interfere with detection.[10]
-
Experimental Execution: Simple technical errors, such as inaccurate pipetting, improper mixing of reagents, or temperature gradients across the assay plate, can introduce significant variability.[7] Using reverse pipetting for viscous solutions and avoiding the outer wells of assay plates can help mitigate these issues.[7]
Q2: I'm observing a strong phenotype in my cell-based assays. How can I be certain this is an on-target effect of PTG?
Distinguishing on-target from off-target effects is a fundamental challenge in kinase inhibitor studies.[9] A multi-pronged approach is essential for validation:
-
Perform Dose-Response Correlation: Titrate PTG to the lowest effective concentration that still produces the desired effect on the target. A clear correlation between the degree of target inhibition and the phenotypic response helps establish a causal link.
-
Conduct Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by overexpressing a form of the target kinase that is resistant to PTG.[9]
-
Utilize Genetic Approaches: Techniques like CRISPR/Cas9 or RNAi to specifically knock down the target kinase can help deconvolute the inhibitor's effects.[11] If the genetic knockdown phenocopies the effect of PTG, it provides strong evidence for on-target activity.
-
Perform Kinome Profiling: A broad kinase selectivity screen is the most direct way to identify other kinases that are inhibited by PTG at your experimental concentration, revealing potential off-target interactions.[9][12]
Q3: My IC₅₀ value for PTG is potent in biochemical assays but much weaker in cell-based assays. What could be the reason?
This is a common discrepancy with several potential causes:
-
Poor Cell Permeability: PTG may have physicochemical properties that limit its ability to cross the cell membrane and reach its intracellular target.[9]
-
High Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive.[6] The concentration of ATP in a cell (1-10 mM) is much higher than that typically used in biochemical assays (1-100 µM). This high level of the natural competitor (ATP) can significantly reduce the apparent potency of an ATP-competitive inhibitor like PTG in a cellular context.[9][13]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment or rapidly metabolized.[9]
Q4: How does the ATP concentration in my biochemical assay affect the measured IC₅₀ of PTG?
For an ATP-competitive inhibitor, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.[11] If you run the assay with a low ATP concentration, the inhibitor will appear more potent (lower IC₅₀). Conversely, at a high ATP concentration, the inhibitor will appear less potent (higher IC₅₀).[13] To obtain data that is more comparable across different kinases and studies, it is recommended to perform assays at an ATP concentration that is close to the Michaelis constant (Kₘ) for each specific kinase.[11][14] Determining the Kᵢ (inhibitor constant), which is independent of ATP concentration, provides the most accurate measure of inhibitor potency.[14]
Section 2: Troubleshooting & Optimization
This section provides structured guidance for resolving specific experimental problems.
Problem: High Variability Between Replicate Wells
High variability can mask the true biological effect of PTG.[7]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent tip immersion depth during aspiration and dispensing.[7] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor solutions. Avoid introducing air bubbles.[7] |
| Edge Effects in Assay Plates | The outer wells of a microplate are more susceptible to evaporation. Avoid using these wells for critical samples or, alternatively, fill them with buffer or water to create a humidity barrier.[7] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates directly on cold or warm surfaces.[7] |
Problem: Discrepancy Between Biochemical and Cellular Potency
A significant drop in potency from a biochemical to a cellular assay is a critical hurdle.
| Potential Cause | Recommended Solution |
| High Cellular ATP | This is an inherent challenge. Confirm the mechanism of action. Perform an ATP competition assay by running the biochemical kinase assay with a much higher ATP concentration (e.g., 10-fold higher). A significant shift in the IC₅₀ value confirms an ATP-competitive mechanism.[7] |
| Poor Cell Permeability | Evaluate the physicochemical properties of PTG (e.g., LogP, polar surface area) to predict its permeability. Consider using cell lines with known differences in membrane transporter expression. |
| Target Not Expressed or Active | Before conducting cellular assays, confirm the expression and phosphorylation status (activity) of the target kinase in your specific cell model using techniques like Western blotting. |
Section 3: Key Experimental Protocols & Workflows
Follow these validated protocols to generate reliable and reproducible data.
Protocol 1: Standard In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for an ADP-Glo™ (Promega) or similar assay that measures kinase activity by quantifying the amount of ADP produced.[15][16]
Materials:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Target Kinase (prepare a 2X stock solution)
-
Peptide Substrate (prepare a 2X stock solution)
-
Ultrapure ATP (prepare a 2X stock solution at 2x Kₘ concentration)
-
PTG (prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure (384-well plate format):
-
Add 2.5 µL of 4X PTG solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of the 2X Kinase/Substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution to all wells.
-
Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each PTG concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
Workflow for Deconvoluting On-Target vs. Off-Target Effects
This workflow provides a logical progression for validating that an observed cellular phenotype is a direct result of inhibiting the intended target kinase.
Caption: Workflow for characterizing on- and off-target effects of PTG.
Visualizing the Mechanism: ATP-Competitive Inhibition
Understanding the mechanism of action is key to proper assay design. Most kinase inhibitors, likely including PTG, function by competing with ATP for the enzyme's active site.
Caption: Simplified model of PTG as an ATP-competitive kinase inhibitor.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. BenchChem.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
-
Macdonald, J. L., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
-
Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BenchChem. (2025). How to minimize off-target effects of XEN723. BenchChem.
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Kinkl, N., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
- BenchChem. (n.d.). N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine. BenchChem.
- Revvity. (n.d.). The ultimate guide to successful kinase binding experiments. Revvity.
- BenchChem. (2025). How to minimize PD173952 off-target effects in experiments. BenchChem.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Peters, C. (2020). Kinase assays. BMG LABTECH.
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Brea, J., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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O'Connell, M. A., et al. (2018). Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents. MedChemComm. Available at: [Link]
- Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. BenchChem.
-
Rühl, C., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. Available at: [Link]
-
O'Connell, M. A., et al. (2018). Effect of isouronium/guanidinium Substitution on the Efficacy of a Series of Novel Anti-Cancer Agents. RSC Medicinal Chemistry. Available at: [Link]
- El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
- ChemicalBook. (n.d.). N''-(4-PHENYL-1,3-THIAZOL-2-YL)GUANIDINE. ChemicalBook.
- ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
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Technical Support Center: Recrystallization of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
Welcome to the technical support center for the purification of N-(4-phenyl-1,3-thiazol-2-yl)guanidine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can develop a robust and reproducible purification protocol.
Understanding the Molecule: The Key to Solvent Selection
This compound is a molecule with distinct polarity regions. The guanidine group is highly polar and capable of forming multiple hydrogen bonds, while the phenyl and thiazole rings contribute to its non-polar character. This dual nature means that a single solvent may not be ideal, and a solvent system (a mixture of two or more solvents) might be necessary to achieve the desired solubility profile for effective recrystallization. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for this compound?
A1: The initial and most critical step is to perform a systematic solvent screening with a small amount of your crude material. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This temperature-dependent solubility is crucial for maximizing the recovery of the purified compound upon cooling.[3][4]
A logical starting point, given the molecule's structure, is to test a range of solvents with varying polarities. Based on the polar guanidine group and the less polar phenyl-thiazole backbone, solvents of intermediate to high polarity are promising candidates.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of your crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.5 mL to start).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding small portions of the hot solvent until the compound completely dissolves. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.
Q2: Which solvents should I include in my initial screening?
A2: A well-chosen set of solvents for screening should cover a range of polarities and protic/aprotic properties. For this compound, consider the following, progressing from more polar to less polar:
| Solvent | Polarity Index (P') | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | 10.2 | 100 | The highly polar guanidine group may impart some water solubility, especially when hot. It is a good starting point for many polar compounds.[5][6] |
| Ethanol | 5.2 | 78 | A polar protic solvent. Many thiazole and guanidine derivatives show good recrystallization behavior in ethanol or ethanol/water mixtures.[7][8] |
| Isopropanol | 3.9 | 82 | Similar to ethanol but slightly less polar. It can sometimes offer a better solubility differential.[6] |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can be an excellent choice for compounds with hydrogen bond donors.[6] |
| Ethyl Acetate | 4.4 | 77 | A solvent of intermediate polarity. It might be a good candidate or part of a two-solvent system.[6] |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. The phenyl group on your compound may lead to solubility in hot toluene.[6] |
Polarity Index values are relative measures of solvent polarity.[6]
Q3: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This often happens when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps for Oiling Out:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level and then allow it to cool more slowly.[5][10]
-
Slow Cooling: Rapid cooling is a common cause of oiling out. After dissolving your compound in the hot solvent, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[10]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a lower boiling point solvent or a solvent mixture.
-
Use a Solvent Mixture: If your compound is too soluble in one solvent and insoluble in another, a two-solvent system can be effective. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "poor" hot solvent until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[11]
Diagram: Troubleshooting Oiling Out
Caption: Decision-making process for troubleshooting "oiling out".
Troubleshooting Guide
Problem 1: The compound does not crystallize upon cooling.
-
Cause: The solution is not saturated, likely because too much solvent was used.[10][12]
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12][13]
-
Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[5][12]
-
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Be sure to use a boiling chip and do this in a fume hood. Once the volume is reduced, allow the solution to cool again.[10][12]
-
Solution 3: Use an Anti-Solvent. If your compound is highly soluble in the chosen solvent, you can use an anti-solvent recrystallization method. In this technique, a second solvent in which the compound is insoluble is slowly added to the solution to induce precipitation.[4][14]
Diagram: Solvent Selection and Recrystallization Workflow
Caption: General workflow for solvent selection and recrystallization.
Problem 2: The yield of recovered crystals is very low.
-
Cause 1: Too much solvent was used. A significant amount of the compound may remain dissolved in the mother liquor even after cooling.[12][13]
-
Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and re-cooling to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.
-
-
Cause 2: Premature crystallization during hot filtration. If insoluble impurities were present and a hot gravity filtration was performed, the compound may have crystallized in the filter funnel.[9]
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is kept hot during filtration. This can be achieved by placing the setup on a hot plate or by washing the funnel with hot solvent just before filtration. Using a stemless funnel can also help prevent clogging.[9]
-
-
Cause 3: The compound is significantly soluble in the cold solvent.
Problem 3: The recrystallized product is not pure.
-
Cause 1: The cooling was too rapid. Fast cooling can trap impurities within the crystal lattice.[15]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives time for a more ordered, and therefore purer, crystal lattice to form.[2]
-
-
Cause 2: The impurities have similar solubility to the product.
-
Solution: A different recrystallization solvent or a different purification technique (such as column chromatography) may be necessary.
-
-
Cause 3: Insoluble impurities were not removed.
-
Solution: Perform a hot gravity filtration after dissolving the crude compound in the hot solvent to remove any solid impurities before the cooling and crystallization step.[1]
-
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Slideshare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Nearing, M. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. Proceedings. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Zhang, J., et al. (2024, October). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Open Chemistry, 22(1). Retrieved from [Link]
-
Hoang, T. H., Nguyen, T. T., & Nguyen, V. D. (2023, September 22). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Vietnam Journal of Science and Technology. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
-
ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. Retrieved from [Link]
-
MOLBASE. (n.d.). N-(4-o-Tolyl-thiazol-2-yl)-guanidine; hydrobromide. Retrieved from [Link]
-
PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
PubChem. (n.d.). N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine. Retrieved from [Link]
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Technical Support Center: Navigating Pan Assay Interference Compounds (PAINS) Behavior of Guanidine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with guanidine-containing compounds and encountering challenges related to Pan Assay Interference Compounds (PAINS). As a privileged scaffold in medicinal chemistry, the guanidinium group is celebrated for its role in numerous successful drugs due to its unique molecular recognition properties.[1][2] However, certain structural motifs containing this group can also lead to promiscuous bioactivity and assay artifacts, consuming valuable time and resources.[3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate PAINS-related issues with your guanidine derivatives. Our goal is to equip you with the expertise to distinguish genuine biological hits from misleading false positives, ensuring the integrity and success of your drug discovery campaigns.
Understanding the Guanidine Moiety: A Double-Edged Sword
The guanidinium group, with its positive charge, planar geometry, and multiple hydrogen bond donors, is a cornerstone of molecular recognition.[1] It is the key functional group in the amino acid arginine, mediating countless protein-protein interactions.[4] This has made it a popular moiety in drug design, contributing to therapies for a wide range of diseases.[5]
However, the very physicochemical properties that make the guanidinium group attractive can also contribute to non-specific interactions and assay interference. A key study by Baell and Holloway identified a cyclic guanidine structure as a PAINS filter, highlighting that specific arrangements of this group can be problematic.[3] It's crucial to understand that not all guanidine derivatives are PAINS; rather, specific substructures may have a higher propensity for such behavior. This guide will help you navigate this complexity.
Frequently Asked Questions (FAQs)
Here we address common questions researchers face when working with guanidine derivatives in high-throughput screening (HTS) and hit-to-lead campaigns.
Q1: My guanidine derivative is active in multiple, unrelated assays. Is it a PAIN?
This is a classic sign of a potential PAIN or a "frequent hitter."[6] Promiscuous activity across different biological targets and assay technologies suggests a non-specific mechanism of action.[7] However, it's not definitive proof. You must perform rigorous validation experiments to rule out assay artifacts.
Possible Causes and Explanations:
-
Compound Aggregation: Many promiscuous inhibitors act by forming colloidal aggregates that sequester and denature proteins non-specifically.[8] The highly polar and charged nature of the guanidinium group can, in certain molecular contexts, contribute to self-association in aqueous buffers.
-
Reactivity: While the guanidinium group itself is generally stable, other functionalities in your molecule could be reactive, leading to covalent modification of proteins or assay reagents.
-
Assay-Specific Interference: The compound might interfere directly with the assay technology (e.g., light scattering, fluorescence quenching) rather than interacting with the biological target.[7]
Q2: What are the most likely mechanisms of assay interference for my guanidine-containing compound?
Beyond true target engagement, several mechanisms can produce a positive signal in your assay:
-
Colloidal Aggregation: This is a primary suspect for many PAINS. At concentrations typical for HTS, some molecules form aggregates that can bind to and inhibit enzymes non-specifically.[8] Interestingly, free guanidinium has been shown to disrupt such aggregates, indicating a complex interplay of forces.[9]
-
Protein Denaturation: Guanidinium chloride is a well-known chaotropic agent used to denature proteins at high concentrations.[10] While the concentrations in your assay are likely much lower, localized effects or specific interactions could still lead to protein destabilization.
-
Metal Chelation: Some guanidine derivatives have been found to have metal-binding properties.[11][12] If your assay relies on metal ions (e.g., as cofactors for an enzyme), chelation by your compound could lead to apparent inhibition.
-
Disruption of Protein-Protein Interactions: The guanidinium group's ability to form strong hydrogen bonds and ionic interactions can disrupt native biological interactions, leading to a cellular phenotype or biochemical readout that is not due to direct inhibition of a single target.[13]
Q3: How can I quickly triage my hits to flag potential guanidine-related PAINS?
A multi-pronged approach is most effective:
-
Computational Filtering: Use established PAINS filters to check if your guanidine derivative contains known problematic substructures.[14] Several online tools and software packages are available for this purpose.
-
Literature and Database Search: Check databases like PubChem to see if your compound or close analogs have been reported as active in many different assays. This is a strong indicator of promiscuous behavior.
-
Structure-Activity Relationship (SAR) Analysis: Genuine hits usually exhibit a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity. PAINS often have a "flat" SAR, with many analogs showing similar activity, or a very steep, "cliff-like" SAR that is difficult to rationalize.[15]
-
Detergent Test: A simple and effective initial experiment is to re-run your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or abolished, it is highly likely acting via an aggregation-based mechanism.
Troubleshooting Guide: From Suspicion to Confirmation
This section provides a logical workflow and detailed protocols to systematically investigate and validate hits that may be guanidine-related PAINS.
Workflow for Investigating Suspected PAINS
Caption: A logical workflow for triaging and validating potential PAINS.
Data Summary for Validation Assays
The following table summarizes key parameters and expected outcomes for the validation assays described in this guide.
| Assay | Parameter Measured | Indication of True Binding | Indication of PAINS Behavior | Concentration Range |
| SPR | Binding kinetics (ka, kd), affinity (KD) | Saturable, 1:1 binding model fit | Non-stoichiometric, mass-dependent binding, poor model fit | 0.1 - 100 µM |
| NMR | Changes in chemical shifts, line broadening | Specific, concentration-dependent peak shifts | General line broadening, disappearance of signals | 10 - 500 µM |
| CETSA | Thermal stabilization of target protein | Concentration-dependent increase in Tagg | No change or decrease in Tagg | 1 - 100 µM |
Detailed Experimental Protocols
Here we provide step-by-step protocols for the key biophysical and cellular assays used to validate compound-target interactions and identify PAINS.
Protocol 1: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a powerful, label-free technique to measure the kinetics and affinity of molecular interactions in real-time.[16] For PAINS, it can often reveal non-ideal binding behavior characteristic of aggregation.[17]
Objective: To differentiate between specific, stoichiometric binding and non-specific, aggregation-based interactions.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., NHS/EDC for amine coupling)
-
Purified target protein
-
Guanidine derivative compound stock (in 100% DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of NHS and EDC for 7 minutes.[18]
-
Inject the purified target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of ethanolamine-HCl.[19]
-
-
Compound Binding Analysis:
-
Prepare a dilution series of your guanidine derivative in running buffer. Ensure the final DMSO concentration is consistent across all samples (and ideally <1%).
-
Inject the compound solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU). A true binder should show a concentration-dependent, saturable binding curve.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the surface between compound injections using a short pulse of regeneration solution to remove any bound compound.
-
-
Data Interpretation:
-
True Hit: The sensorgram will show a characteristic association and dissociation curve that fits a 1:1 or other simple binding model. The binding response will be proportional to the compound's molecular weight and should not be excessively high.
-
PAINS/Aggregator: You may observe sensorgrams with sharp, non-saturating increases in signal, slow and incomplete dissociation, or a "bulk shift" effect that is also present on the reference channel. The response may be unusually high for a small molecule, indicating mass accumulation on the surface.[17]
-
Protocol 2: NMR Spectroscopy for Detecting Aggregation
NMR is highly sensitive to the molecular size and tumbling rate of a compound in solution. Aggregation leads to significant changes in the NMR spectrum, making it an excellent tool for identifying this behavior.[20]
Objective: To detect the self-aggregation of a guanidine derivative in aqueous buffer.
Materials:
-
NMR spectrometer (≥400 MHz)
-
Guanidine derivative compound
-
Deuterated aqueous buffer (e.g., PBS in D₂O, pH 7.4)
-
DMSO-d₆
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of your compound in DMSO-d₆ (e.g., 50 mM).
-
Create a dilution series of the compound directly in the deuterated aqueous buffer, ranging from low µM to the highest soluble concentration (e.g., 5 µM to 500 µM). Keep the final DMSO concentration constant and low (e.g., 1-2%).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum for each concentration.
-
Ensure all acquisition parameters (e.g., number of scans, relaxation delay) are identical for all samples to allow for quantitative comparison.
-
-
Data Interpretation:
-
Non-Aggregating Compound: As the concentration increases, the peak integrals will increase linearly, and the peak shape (line width) will remain sharp and constant.
-
Aggregating Compound: You will observe one or more of the following phenomena as concentration increases:
-
Peak Broadening: The NMR signals will become significantly broader due to the slower tumbling of the larger aggregate.[21]
-
Disappearance of Signals: At high concentrations, the aggregates may become so large that their signals broaden into the baseline and disappear entirely.[8]
-
Non-linear Increase in Signal Intensity: The observed monomer concentration (from peak integrals) will plateau or decrease as the compound is sequestered into aggregates.
-
-
Caption: NMR spectral changes upon compound aggregation.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is the gold standard for confirming that a compound binds to its intended target within a physiological cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[22][23]
Objective: To verify direct binding of the guanidine derivative to the target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Guanidine derivative compound
-
PBS and cell culture medium
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)
Methodology:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent in plates with a dilution series of your compound or vehicle control (DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3-8 minutes), followed by a cooling step.[24]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein remaining at each temperature using a specific detection method (e.g., Western blotting, ELISA).
-
Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the Tagg.
-
-
Data Interpretation:
-
True Target Engagement: In the presence of a binding compound, the melting curve will shift to the right, indicating a higher Tagg. This thermal stabilization is a direct measure of target engagement.[25]
-
No Engagement or PAINS: If the compound does not bind the target, the melting curve will be identical to the vehicle control. In some cases, a non-specific or destabilizing compound might even shift the curve to the left (lower Tagg).
-
Conclusion
The guanidine moiety is a valuable tool in the medicinal chemist's arsenal, but it requires careful handling to avoid the pitfalls of assay interference. By understanding the potential mechanisms of PAINS behavior and employing a rigorous, multi-faceted validation strategy, researchers can confidently distinguish between promising lead candidates and deceptive artifacts. The systematic application of computational filters, simple biochemical counter-screens, and robust biophysical and cellular validation assays like SPR, NMR, and CETSA is essential for the successful progression of guanidine-based drug discovery projects.
References
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry.
- BenchChem. The Guanidinium Group: A Cornerstone of Molecular Recognition. BenchChem.
- Laskowski, R. A., & Swindells, M. B. (2011). A census of ligand-binding sites in the PDB.
- Staroń, J., et al. (2021).
- Fazekas, G., et al. (1974). Biophysical and immunological studies on the differential effect of guanidine hydrochloride on type A and type B influenza viruses. Journal of General Virology.
- Khan, I., et al. (2023).
- Gande, S. L., & Arha, D. (2019). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery.
- Obniska, J., & Gande, S. L. (2013). Biological activities of guanidine compounds, 2008 - 2012 update.
- Wikipedia. Guanidine. Wikipedia.
- Wang, C. C., et al. (2002). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai).
- Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad.
- Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
- Liu, Y., et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Niu, M., et al. (2014). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ASSAY and Drug Development Technologies.
- Auld, D. S., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Com-Knuchel, D., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
- University of Bristol. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. University of Bristol.
- Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
- de Souza, T. B., et al. (2019). Dealing with frequent hitters in drug discovery: a multidisciplinary view on the issue of filtering compounds on biological screenings. Expert Opinion on Drug Discovery.
- LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry.
- NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
- Orcutt, K. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Lücker, S., et al. (2021).
- ChemDiv Inc. Frequent Hitters (FF) Set. ChemDiv Inc.
- Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
- Liu, Y., et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. MDPI.
- Al-Jumaily, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- LaPlante, S. R., et al. (2013).
- Cronin, K., & Watts, B. (2022). Guide to Running an SPR Experiment. Duke University.
- Zhang, T. H., et al. (2022). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research.
- van der Sloot, A. M., et al. (2009). Mechanistic similarity and diversity among the guanidine-modifying members of the pentein superfamily. Archives of Biochemistry and Biophysics.
- Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Methods in Molecular Biology.
- Nicoya Lifesciences. How does Digital SPR fit into early drug discovery?. Nicoya Lifesciences.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
- Armstrong, C. G., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
Sources
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- 5. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: N-(4-phenyl-1,3-thiazol-2-yl)guanidine Stability Testing for In Vivo Studies
Welcome to the technical support center for N-(4-phenyl-1,3-thiazol-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols and troubleshooting advice for assessing the stability of this compound for in vivo applications. Ensuring the stability of your test article is paramount for the integrity and reproducibility of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two key functional groups: the guanidine moiety and the thiazole ring. The guanidine group is highly basic (pKa ≈ 13.6) and will exist as a protonated, positively charged species at physiological pH.[1] While this resonance-stabilized guanidinium cation is generally stable, it can be susceptible to hydrolysis under extreme pH conditions (strong acid or base) to form a urea derivative. The thiazole ring, while aromatic, can be prone to degradation under alkaline hydrolysis and oxidative conditions. Additionally, like many aromatic compounds, photolytic degradation upon exposure to UV or visible light is a potential concern.[2]
Q2: Why is a stability-indicating analytical method crucial?
A2: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and detect the degradation products, ensuring that the API's measurement is not interfered with by these new entities.[3] Without such a method, you might mistakenly believe your compound is stable when it has actually degraded into other substances that co-elute or have similar spectral properties. This is a core requirement of regulatory bodies like the ICH for any stability study.[4]
Q3: I am seeing rapid precipitation of my compound after preparing it in my vehicle. What should I do?
A3: This is a common issue for poorly soluble basic compounds like this compound. The high pKa means it will likely be formulated as a salt (e.g., HCl or tosylate salt) to improve aqueous solubility. However, if the pH of your final formulation is not sufficiently acidic to keep the guanidine group protonated, it can convert to the less soluble free base and precipitate.
-
Troubleshooting Steps:
-
Measure the pH of your final formulation. If it is near or above the pKa of the compound's conjugate acid, precipitation is likely.
-
Consider adjusting the pH. Using a biocompatible buffer (e.g., citrate or acetate buffer) can help maintain an acidic pH and improve solubility.
-
Evaluate your vehicle composition. For poorly soluble drugs, complex vehicles are often necessary.[5][6] Consider using a co-solvent system such as:
-
PEG 300/400
-
Propylene glycol
-
Ethanol
-
DMSO
-
-
Incorporate solubilizing excipients. Surfactants like Tween® 80 or Cremophor® EL can form micelles to enhance solubility.[7] Cyclodextrins can also be used to form inclusion complexes.[8]
-
Always perform a vehicle stability study to ensure the excipients themselves do not cause degradation of your compound.
-
Troubleshooting Guide: Common Issues in Stability Studies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound in control samples (T=0) | 1. Adsorption to container surfaces (e.g., plastic or glass).2. Poor solubility and precipitation upon dilution.3. Immediate reaction with vehicle components. | 1. Test different container types (e.g., polypropylene vs. glass, silanized glass).2. Re-evaluate the formulation vehicle for solubility (see FAQ Q3).3. Analyze vehicle components for reactivity. Screen a panel of alternative, inert excipients. |
| New peaks appearing in chromatogram over time | 1. Compound degradation.2. Vehicle component degradation.3. Interaction between compound and vehicle. | 1. This is the expected outcome of a forced degradation study. Proceed with peak tracking and identification.2. Run a "vehicle only" blank under the same stress conditions to identify any peaks originating from the vehicle.3. If new peaks only appear when the compound and vehicle are mixed, this indicates an interaction. |
| High variability between replicate samples | 1. Inhomogeneous formulation (e.g., suspension not uniformly mixed).2. Inconsistent sample handling and storage.3. Issues with the analytical method (e.g., inconsistent extraction). | 1. Ensure thorough mixing (vortexing, sonication) before each aliquot is taken. For suspensions, continuous stirring may be needed.2. Standardize all handling procedures. Ensure temperature and light exposure are consistent for all samples.3. Re-validate the precision and accuracy of your analytical method. |
| No degradation observed under stress conditions | 1. The compound is highly stable under the tested conditions.2. The stress conditions were not harsh enough.3. The analytical method is not stability-indicating (degradants are not being detected). | 1. This is a positive result, but must be confirmed.2. Increase the severity of the stress (e.g., higher temperature, longer exposure, higher concentration of acid/base/oxidant). The goal is to achieve 5-20% degradation. 3. Review your method validation. Check for co-elution using techniques like peak purity analysis with a DAD detector or by developing an orthogonal LC-MS method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to validate that your analytical method is stability-indicating.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
pH meter, calibrated
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a suitable vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.[4]
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute with 50:50 ACN:Water. Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Dilute with 50:50 ACN:Water. Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC or LC-MS method.[10][11]
-
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Protocol 2: In-Use Stability in Formulation Vehicle
This protocol simulates the stability of the compound in its final dosing formulation under conditions mimicking its preparation and use during an in vivo study.
1. Materials:
-
This compound
-
Selected in vivo vehicle (e.g., 10% DMSO, 40% PEG 300, 50% Saline)
-
Sterile syringes, needles, and vials (matching those for the animal study)
-
Validated stability-indicating analytical method
2. Procedure:
-
Formulation Preparation: Prepare a batch of the dosing formulation at the highest intended concentration.
-
Simulation of Use:
-
Store the formulation under the intended use conditions (e.g., room temperature on the benchtop, protected from light).
-
At the start of the study (T=0), withdraw a sample using the same type of syringe and needle planned for dosing.
-
At subsequent time points that represent the entire duration of the dosing procedure (e.g., 1, 2, 4, 8, 24 hours), withdraw additional samples.[12][13] This simulates a multi-dose vial being accessed repeatedly.
-
-
Sample Analysis:
-
Immediately after withdrawal, dilute the samples to the analytical range with mobile phase.
-
Analyze for compound concentration using the validated method.
-
Visually inspect for precipitation or color change at each time point.
-
Measure pH at the beginning and end of the study.
-
Protocol 3: Plasma Stability Assay
This assay determines the compound's stability in the presence of plasma enzymes.
1. Materials:
-
This compound
-
Control compounds (a known stable and a known unstable compound)
-
Plasma (from the species to be used in the in vivo study, e.g., mouse, rat)
-
Incubator or water bath at 37°C
-
Acetonitrile with an appropriate internal standard
-
LC-MS/MS system
2. Procedure:
-
Compound Spiking: Warm an aliquot of plasma to 37°C. Spike with a small volume of a concentrated stock solution of the test compound to a final concentration of 1 µM.[14] The final concentration of the organic solvent (e.g., DMSO) should be low (<1%).
-
Time-Course Incubation:
-
Immediately after spiking (T=0), transfer an aliquot (e.g., 50 µL) into a tube containing cold protein precipitation solvent (e.g., 150 µL of ACN with internal standard).
-
Incubate the remaining plasma at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove identical aliquots and quench them in the precipitation solvent.
-
-
Sample Processing:
-
Vortex all samples thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
Diagram: Plasma Stability Assay Workflow
Sources
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- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine and Doxorubicin in Breast Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparison of the novel investigational compound N-(4-phenyl-1,3-thiazol-2-yl)guanidine and the well-established chemotherapeutic agent doxorubicin, with a focus on their efficacy and mechanisms of action in breast cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and cellular effects of these two distinct molecules.
Introduction: The Evolving Landscape of Breast Cancer Therapeutics
Breast cancer remains a significant global health challenge, necessitating the continuous development of novel and more effective therapeutic strategies. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades.[1] Its potent cytotoxic effects are well-documented, although often accompanied by significant side effects and the emergence of drug resistance.[1][2] In contrast, the field is actively exploring new chemical entities with improved target specificity and reduced toxicity. Among these, thiazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer properties.[3][4][5] This guide focuses on a specific thiazole derivative, this compound, and juxtaposes its preclinical profile with that of doxorubicin.
Mechanisms of Action: A Tale of Two Distinctive Approaches
The fundamental difference between this compound and doxorubicin lies in their molecular mechanisms of inducing cancer cell death.
Doxorubicin: A Multi-Pronged Assault on DNA and Cellular Machinery
Doxorubicin's anticancer activity is multifaceted, primarily targeting the cell's nucleus.[1] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically obstructing DNA replication and transcription.[6]
-
Topoisomerase II Inhibition: It forms a stable complex with the topoisomerase II enzyme, leading to DNA strand breaks.[6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the production of free radicals, which cause damage to DNA, proteins, and cell membranes.[7][8]
These actions culminate in the activation of apoptotic pathways and cell cycle arrest, ultimately leading to tumor cell death.[7][9]
Figure 1: Doxorubicin's multifaceted mechanism of action.
This compound: A More Targeted Approach
While comprehensive mechanistic studies on this compound are still emerging, the available data and the known activities of related thiazole derivatives suggest a more targeted mechanism of action. The primary mode of action appears to be the induction of apoptosis through the activation of caspases.[10] Thiazole-based compounds have been shown to inhibit various key proteins involved in cancer cell proliferation and survival, such as protein kinases and enzymes involved in hormone synthesis.[3][11] The guanidine group, a common pharmacophore, likely contributes to the molecule's interaction with its biological targets.[10]
Figure 3: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of each compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentrations of the compounds for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and treat with RNase A, followed by staining with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and doxorubicin, highlighting their distinct mechanisms of action and cytotoxic effects in breast cancer cell lines. Doxorubicin remains a highly potent, albeit non-specific, cytotoxic agent. This compound represents a class of emerging therapeutic candidates with a potentially more targeted mechanism of action.
While doxorubicin exhibits a lower IC50 in the tested cell lines, the therapeutic index of this compound, considering its potential for reduced off-target toxicity, warrants further investigation. Future studies should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Conducting head-to-head comparative studies in a broader panel of breast cancer cell lines, including doxorubicin-resistant models.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models of breast cancer.
The insights gained from such studies will be invaluable in determining the potential clinical utility of this promising thiazole derivative in the treatment of breast cancer.
References
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Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016). Spandidos Publications. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science. [Link]
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Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (n.d.). Retrieved January 17, 2026, from [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cells - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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The Doxorubicin-Induced G2/M Arrest in Breast Cancer Cells Modulated by Natural Compounds Naringenin and Hesperidin. (n.d.). Retrieved January 17, 2026, from [Link]
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Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (n.d.). Retrieved January 17, 2026, from [Link]
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Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Thiazoles as potent anticancer agents: A review - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Abstract 5109: Doxorubicin-induced autophagy functions as a pro-survival pathway in breast cancer cells - AACR Journals. (n.d.). Retrieved January 17, 2026, from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and Anti-Breast Cancer Evaluation of Novel N-(Guanidinyl)benzenesulfonamides. (n.d.). Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS - LOCKSS. (n.d.). Retrieved January 17, 2026, from [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells - ProBiologists. (n.d.). Retrieved January 17, 2026, from [Link]
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N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Induction of Apoptosis by N-(4-hydroxyphenyl)retinamide in Glioma Cells - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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comparing antimicrobial efficacy of N-(4-phenyl-1,3-thiazol-2-yl)guanidine to standard antibiotics
Starting Data Collection
I've started gathering initial data. I'm focusing my Google searches on the antimicrobial activity of N-(4-phenyl-1,3-thiazol-2-yl)guanidine and its relatives. I'm also looking into the mechanisms of action and resistance for ampicillin, ciprofloxacin, and fluconazole. This will be my starting point.
Expanding the Search Parameters
I'm now expanding my search to include established antimicrobial susceptibility testing protocols, such as broth microdilution and Kirby-Bauer disk diffusion. I'm also starting to structure the comparison guide, beginning with an introduction to antimicrobial resistance and the need for novel compounds. Then, I plan to outline the compound's synthesis, followed by a "Materials and Methods" section detailing the testing protocols, and eventually comparative tables and Graphviz diagrams. The rationale, data, and potential mechanisms of the thiazol will follow.
Defining The Approach
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Formulating a Comparison
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Analyzing Comparative Mechanisms
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Refining the Approach
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Outlining Experimental Parameters
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Structuring the Response
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Outlining a Response
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Refining Response Structure
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A Researcher's Guide to the Validation of N-(4-phenyl-1,3-thiazol-2-yl)guanidine as a Selective Kinase Inhibitor
For drug discovery researchers, the journey from a novel compound to a validated selective inhibitor is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for the validation of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a compound with a thiazole scaffold—a privileged structure in kinase inhibitor design—as a selective kinase inhibitor. While this specific guanidine derivative is not extensively characterized in publicly available literature as a kinase inhibitor, its structural motifs suggest potential activity.
This guide will use Receptor-Interacting Protein Kinase 1 (RIPK1) as a primary hypothetical target for this compound. RIPK1 is a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases.[1][2] We will compare the hypothetical validation data for our compound of interest with a well-characterized RIPK1 inhibitor, Necrostatin-1s (Nec-1s), to provide a clear benchmark for performance.
The Kinase Inhibition Validation Cascade
The validation of a novel kinase inhibitor is a multi-step process that moves from in vitro biochemical assays to cell-based models and finally to in vivo studies. Each stage provides critical data on the compound's potency, selectivity, mechanism of action, and therapeutic potential.
Caption: The kinase inhibitor validation workflow.
I. Biochemical Validation: Potency and Selectivity
The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of RIPK1 in a purified system.[3]
A. In Vitro Kinase Activity Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
-
Reagents and Setup:
-
Recombinant human RIPK1 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer.
-
Europium-labeled anti-phospho-substrate antibody (donor).
-
Streptavidin-allophycocyanin (acceptor).
-
This compound and Nec-1s (positive control) serially diluted in DMSO.
-
-
Procedure:
-
Add RIPK1 and the test compound to a 384-well plate and incubate.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and streptavidin-APC).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic curve.
B. Kinase Binding Assay
To confirm direct binding and determine the binding affinity (Kd), a biophysical method such as Surface Plasmon Resonance (SPR) is employed.[3]
Protocol: Surface Plasmon Resonance (SPR)
-
Setup:
-
Immobilize recombinant RIPK1 onto a sensor chip.
-
Prepare a series of concentrations of this compound in running buffer.
-
-
Procedure:
-
Flow the different concentrations of the compound over the sensor chip.
-
Measure the change in the refractive index at the surface as the compound binds to the immobilized kinase.
-
After association, flow running buffer to measure the dissociation of the compound.
-
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd = kd/ka) is calculated.
C. Kinome Profiling for Selectivity
A critical step in validation is to assess the selectivity of the compound against a broad panel of other kinases.[4] This helps to identify potential off-target effects.
Protocol: KinomeScan™
-
Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Procedure:
-
This compound is incubated with a panel of over 400 kinases.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound at a given concentration of the inhibitor. A high percentage indicates weak binding, while a low percentage suggests strong binding.
Hypothetical Biochemical Data Summary
| Compound | RIPK1 IC50 (nM) | RIPK1 Kd (nM) | Kinase Selectivity (S-Score at 1 µM) |
| This compound | 50 | 75 | 0.02 (highly selective) |
| Necrostatin-1s | 180[5] | 250 | 0.01 (highly selective)[5] |
II. Cell-Based Validation: Target Engagement and Functional Effects
After confirming biochemical activity, the next crucial phase is to determine if the compound can engage its target in a cellular environment and produce the desired biological effect.[6][7]
A. Cellular Target Engagement
The NanoBRET™ assay is a powerful tool to quantify compound binding to a target protein in living cells.[7]
Protocol: NanoBRET™ Target Engagement Assay
-
Setup:
-
HEK293 cells transiently expressing RIPK1 fused to NanoLuc® luciferase.
-
A fluorescent tracer that binds to the active site of RIPK1.
-
-
Procedure:
-
Treat the cells with varying concentrations of this compound.
-
Add the fluorescent tracer.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
-
Data Analysis: The BRET signal decreases as the compound displaces the tracer from the active site. The IC50 value for target engagement is determined.
B. Inhibition of Downstream Signaling
To demonstrate functional target inhibition, we can measure the phosphorylation of a known downstream substrate of RIPK1, such as MLKL, in response to a stimulus.
Caption: Simplified RIPK1-mediated necroptosis pathway.
Protocol: Western Blot for Phospho-MLKL
-
Cell Culture and Treatment:
-
Use a cell line susceptible to necroptosis (e.g., HT-29).
-
Pre-treat cells with a pan-caspase inhibitor (to prevent apoptosis) and varying concentrations of this compound or Nec-1s.
-
Stimulate necroptosis with TNFα.
-
-
Procedure:
-
Lyse the cells and collect the protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against phosphorylated MLKL (p-MLKL) and total MLKL.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of p-MLKL to total MLKL. The EC50 for inhibition of MLKL phosphorylation can be calculated.
C. Functional Cellular Assay: Inhibition of Necroptosis
The ultimate test of a RIPK1 inhibitor in a cellular context is its ability to prevent necroptotic cell death.
Protocol: Cell Viability Assay
-
Setup:
-
Plate HT-29 cells in a 96-well plate.
-
-
Procedure:
-
Pre-treat cells as described for the Western blot.
-
Stimulate with TNFα.
-
After an incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. The EC50 value for the protection against necroptosis is determined.
Hypothetical Cellular Data Summary
| Compound | NanoBRET™ IC50 (nM) | p-MLKL Inhibition EC50 (nM) | Necroptosis Protection EC50 (nM) |
| This compound | 150 | 200 | 250 |
| Necrostatin-1s | 400 | 500 | 600 |
III. In Vivo Validation: Efficacy in a Disease Model
The final stage of preclinical validation involves testing the compound in a relevant animal model to assess its in vivo efficacy and safety.[8]
A. Animal Model: TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)
This is a well-established model to evaluate the in vivo efficacy of RIPK1 inhibitors.[9]
Protocol: Murine SIRS Model
-
Animals and Treatment:
-
Use C57BL/6 mice.
-
Administer this compound or vehicle control via an appropriate route (e.g., oral gavage).
-
After a pre-treatment period, challenge the mice with a lethal dose of mouse TNFα.
-
-
Endpoints:
-
Monitor survival over 48 hours.
-
Measure core body temperature at regular intervals as an indicator of hypothermia, a hallmark of SIRS.
-
Collect blood at the end of the study to measure serum levels of inflammatory cytokines (e.g., IL-6).
-
-
Data Analysis: Compare survival curves between treatment groups using a log-rank test. Analyze body temperature and cytokine data using appropriate statistical tests (e.g., ANOVA).
Hypothetical In Vivo Efficacy
A successful outcome would show that pre-treatment with this compound significantly increases the survival rate, prevents the drop in body temperature, and reduces the levels of pro-inflammatory cytokines compared to the vehicle-treated group.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate this compound as a selective RIPK1 inhibitor. By systematically progressing through biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to support its potential as a therapeutic agent. The hypothetical data presented provides a benchmark for what would be considered a promising profile for a novel kinase inhibitor, comparing favorably to the established compound Necrostatin-1s. This structured validation process is essential for the successful development of the next generation of targeted therapies.
References
- From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases - ACS Publications.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Publishing.
- RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation.
- Cell-based test for kinase inhibitors - INiTS.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC - PubMed Central.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
- KINASE PROFILING & SCREENING - Reaction Biology.
Sources
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- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. reactionbiology.com [reactionbiology.com]
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A Head-to-Head Comparison of N-(4-phenyl-1,3-thiazol-2-yl)guanidine Analogs in Cytotoxicity Assays
In the landscape of anticancer drug discovery, the thiazole scaffold remains a privileged structure due to its prevalence in numerous biologically active compounds. The N-(4-phenyl-1,3-thiazol-2-yl)guanidine pharmacophore, in particular, has emerged as a promising lead for the development of novel cytotoxic agents. The guanidinium group, known for its ability to engage in multiple hydrogen bonding interactions, and the versatile 4-phenylthiazole core provide a robust framework for structural modifications to enhance potency and selectivity against cancer cells.
This guide provides a head-to-head comparison of this compound analogs, summarizing their cytotoxic effects against various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their anticancer potential and present a detailed experimental protocol for assessing cytotoxicity. Furthermore, we will explore the putative mechanism of action through which these compounds exert their cell-killing effects.
Comparative Cytotoxicity of this compound Analogs
It is crucial to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell line passage number, incubation times, and specific assay protocols.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | - | - | - |
| 2 | 4-CH3 | A549 (Lung) | 12.5 | [1] |
| MCF-7 (Breast) | 15.0 | [1] | ||
| 3 | 4-NO2 (on a related carboxamide) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| 4 | 3-Cl (on a related carboxamide) | Hep-G2 (Liver) | 11.6 ± 0.12 | [2] |
Note: Data for compounds 3 and 4 are from N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives and are included to provide insights into the potential effects of these substituents.
Structure-Activity Relationship (SAR) Analysis
The preliminary data, though from disparate sources, allows for an initial discussion on the structure-activity relationships of this class of compounds. The substitutions on the 4-phenyl ring of the thiazole nucleus appear to play a significant role in modulating the cytotoxic activity.
dot
Caption: Key structural components influencing the cytotoxic activity of this compound analogs.
From the available data on related thiazole derivatives, it can be inferred that:
-
Electron-withdrawing groups , such as a nitro group (NO2), may enhance cytotoxic activity[2]. The para positioning of such a group on the phenyl ring appears to be favorable[2].
-
Halogen substitution , like chlorine (Cl), can also contribute to potent cytotoxicity[2].
-
The presence of an electron-donating group like a methyl group (CH3) still retains significant activity, as seen in the N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine analog[1].
These observations suggest that the electronic properties and the position of the substituent on the phenyl ring are critical determinants of the anticancer potency of these compounds. Further comprehensive studies with a systematically designed library of analogs are necessary to establish a more definitive SAR.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.
dot
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Proposed Mechanism of Action: Induction of Apoptosis
Several studies on thiazole derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. This is a highly regulated process that plays a crucial role in eliminating damaged or cancerous cells.
Sources
A Researcher's Guide to Cross-Reactivity Profiling of N-(4-phenyl-1,3-thiazol-2-yl)guanidine Against a Kinase Panel
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a vast and fertile landscape for therapeutic intervention, particularly in oncology, immunology, and neurology.[1] Kinases, through their catalytic function of phosphorylation, orchestrate a complex web of signaling pathways that govern cellular processes.[2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized modern medicine; however, a paramount challenge remains: ensuring target selectivity.[3]
The conserved nature of the ATP-binding site across the kinome often leads to promiscuous binding of inhibitors, resulting in off-target effects that can cause toxicity or unforeseen pharmacological activities.[1][4] Conversely, a well-characterized "off-target" interaction can be harnessed for therapeutic benefit through polypharmacology. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding the true biological impact of a potential drug candidate.[1][3]
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, a compound featuring a privileged thiazole scaffold and a guanidine group known for its potential to form key interactions with biological targets.[5][6] While compounds with similar structural motifs have shown activity against kinases such as Aurora kinases and p38 MAP kinase, a comprehensive kinome-wide profile for this specific molecule is essential for its development.[7][8] We will delve into the causality behind experimental choices, provide detailed protocols for a representative biochemical assay, and present an illustrative comparative data set to guide researchers in their own investigations.
Methodologies for Kinase Cross-Reactivity Profiling
The assessment of a compound's interaction with a broad panel of kinases can be approached through several robust methodologies. These can be broadly classified into biochemical assays, which measure direct enzymatic inhibition, and cell-based assays that evaluate target engagement within a physiological context. For the initial, large-scale screening to determine a compound's selectivity, biochemical assays are the industry standard due to their high-throughput nature and reproducibility.[3][9]
Common biochemical kinase assay platforms include:
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate.[10] Their direct detection method avoids interference from colored or fluorescent compounds.
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[11][12] They offer high sensitivity and are amenable to high-throughput screening.
-
Luminescence-Based Assays: These assays, like Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] The luminescent signal is proportional to ADP concentration and, therefore, kinase activity.
The choice of assay depends on factors such as the specific kinase targets, available laboratory infrastructure, and the chemical properties of the test compound. For a comprehensive initial screen of this compound, a luminescence-based assay like ADP-Glo™ offers a robust, non-radioactive, and highly sensitive platform suitable for a large kinase panel.[9]
Experimental Workflow: Kinase Profiling using a Luminescence-Based Assay
The following diagram illustrates a typical workflow for screening a compound against a kinase panel using a luminescence-based detection method.
Caption: Workflow for kinase cross-reactivity profiling.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is a representative example for determining the inhibitory activity of this compound against a panel of kinases.[2]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations for IC50 determination. For a single-point screen, a 100x final concentration is prepared.
-
-
Kinase Reaction Setup (384-well plate format):
-
To the appropriate wells of a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Mix the plate and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent I to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of kinase activity is calculated relative to the DMSO control wells (representing 100% activity) and "no enzyme" wells (representing 0% activity).
-
The percent inhibition is calculated as: 100 - (% kinase activity).
-
For dose-response experiments, IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve.
-
Comparative Data: Illustrative Cross-Reactivity Profile
The following table presents a hypothetical but realistic cross-reactivity profile for this compound at a screening concentration of 1 µM against a representative kinase panel. For comparison, data for Staurosporine, a well-known promiscuous kinase inhibitor, is included.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| Aurora A | AGC | 98 | 99 |
| Aurora B | AGC | 95 | 99 |
| p38α (MAPK14) | CMGC | 88 | 97 |
| CDK2/CycA | CMGC | 45 | 98 |
| VEGFR2 (KDR) | TK | 35 | 99 |
| EGFR | TK | 15 | 96 |
| SRC | TK | 22 | 99 |
| PKA | AGC | 10 | 99 |
| ROCK1 | AGC | 65 | 98 |
| GSK3β | CMGC | 28 | 95 |
Note: The data presented for this compound is illustrative and intended to demonstrate how such data is presented and interpreted. Actual experimental results may vary.
Discussion and Interpretation of Results
The primary goal of kinase cross-reactivity profiling is to generate a selectivity profile that can guide the subsequent stages of drug development.[1][14] The illustrative data in the table above suggests that this compound exhibits a degree of selectivity. At a 1 µM concentration, it potently inhibits Aurora A, Aurora B, and p38α. It also shows moderate activity against ROCK1. In contrast, its effect on other kinases such as EGFR, SRC, and PKA is minimal.
This profile provides several key insights:
-
Potential Therapeutic Applications: The potent inhibition of Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in cancers, aligns with findings for structurally related compounds and suggests a potential application in oncology.[7] The inhibition of p38α, a key mediator of inflammatory responses, could also suggest utility in inflammatory diseases.[8]
-
Selectivity within Kinase Families: The compound shows preferential inhibition of certain members within the AGC and CMGC families while having less effect on others. This level of detail is crucial for understanding its mechanism of action.
-
Off-Target Liabilities: The moderate inhibition of ROCK1 should be further investigated to determine if this could lead to potential side effects, such as those related to cardiovascular function.
-
Comparison with Alternatives: When compared to a non-selective inhibitor like Staurosporine, this compound demonstrates a much cleaner profile. This is a desirable characteristic for a modern therapeutic candidate, as it can lead to a wider therapeutic window and a better safety profile.
Following this initial screen, the next logical steps would involve determining the IC50 values for the most potently inhibited kinases (Aurora A, Aurora B, p38α, and ROCK1) to quantify the compound's potency. Further investigation into the mode of inhibition (e.g., ATP-competitive) and cellular target engagement assays would then be warranted to validate these biochemical findings in a more physiologically relevant context.
Conclusion
Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. For a novel compound like this compound, understanding its interactions across the human kinome is fundamental to elucidating its therapeutic potential and identifying potential liabilities. By employing robust biochemical assays and systematic data analysis, researchers can build a detailed selectivity map. This guide has outlined the rationale, methodologies, and interpretation of such a study, providing a framework for the objective evaluation of this and other kinase inhibitor candidates. The illustrative data highlights a compound with a promising selective profile, warranting further investigation into its potential as a targeted therapeutic agent.
References
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Bacterial cytological analysis showed that thiazole aminoguanidines work by inhibiting the…. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Publications. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. NIH. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Guanidinium-based derivatives: searching for new kinase inhibitors. PubMed. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
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In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm (RSC Publishing). [Link]
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Advances in reversible covalent kinase inhibitors. PMC. [Link]
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Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. PubMed. [Link]
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Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Semantic Scholar. [Link]
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Journal of Medicinal Chemistry. ACS Publications. [Link]
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Selectivity of kinase inhibitor fragments. PubMed. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]
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Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Strategy for lead identification for understudied kinases. ChemRxiv. [Link]
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The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. ScienceDirect. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
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Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. DovePress. [Link]
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Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. PubMed. [Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
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Off-Target Effects Of CRISPR/Cas9 and Their Solutions. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of N-(4-phenyl-1,3-thiazol-2-yl)guanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-(4-phenyl-1,3-thiazol-2-yl)guanidine scaffold is a promising pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities.[1][2][3][4][5] However, the journey from a biologically active compound to a viable drug candidate is critically dependent on its pharmacokinetic profile—what the body does to the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is paramount for optimizing their therapeutic potential.
This guide provides a framework for the comparative pharmacokinetic analysis of this compound derivatives. In the absence of a single, comprehensive, publicly available study that directly compares a series of these specific analogs in vivo, this guide will synthesize principles from existing research on structurally related compounds. We will delve into the causality behind experimental design, detail essential protocols, and explore the crucial link between chemical structure and pharmacokinetic fate.
The Imperative of Comparative Pharmacokinetics
The rationale for conducting comparative pharmacokinetic studies is to establish a structure-pharmacokinetic relationship (SPR). By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in its pharmacokinetic parameters, researchers can identify modifications that enhance desirable properties such as oral bioavailability, metabolic stability, and optimal half-life. This iterative process is a cornerstone of modern medicinal chemistry, guiding the rational design of new chemical entities with improved druggability.
In Vivo Pharmacokinetic Profiling: A Methodological Deep Dive
The gold standard for assessing the pharmacokinetic behavior of drug candidates is through in vivo studies, typically conducted in animal models before advancing to human trials. Rodents, such as rats and mice, are frequently used in early-stage drug discovery due to their physiological similarities to humans in terms of drug absorption, distribution, metabolism, and excretion pathways.[6]
Experimental Workflow for a Comparative In Vivo Pharmacokinetic Study
The following protocol outlines a typical workflow for a comparative pharmacokinetic study in rats. The choice of a consistent and well-validated protocol is crucial for generating reproducible and comparable data across different derivatives.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Step-by-Step Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Model and Housing:
-
Select healthy, male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fast the animals overnight before drug administration.
-
-
Drug Formulation and Administration:
-
Prepare formulations of the this compound derivatives in a suitable vehicle (e.g., a solution of 20% PEG400 in saline).
-
For oral administration (e.g., 5 mg/kg), administer the formulation via oral gavage.
-
For intravenous administration (e.g., 1 mg/kg), administer the formulation as a bolus injection into the tail vein. The intravenous route is crucial for determining absolute bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalytical Quantification: The Role of LC-MS/MS
Accurate quantification of the drug candidates in plasma is the bedrock of a reliable pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.
Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.
Step-by-Step Protocol for LC-MS/MS Bioanalysis
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an internal standard (IS) working solution. The IS should be a structurally similar compound to the analyte.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative Example):
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Comparative Analysis of Pharmacokinetic Parameters
Once the plasma concentrations of the derivatives are determined over time, key pharmacokinetic parameters are calculated using non-compartmental analysis. A comparative analysis of these parameters across the series of derivatives will illuminate the structure-pharmacokinetic relationship.
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical this compound Derivative (Compound X) in Rats
| Parameter | Oral (5 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 1.5 | 0.08 |
| AUC0-t (ng·h/mL) | 15,500 | 5,000 |
| t1/2 (h) | 4.2 | 3.8 |
| Cl (L/h/kg) | - | 0.3 |
| Vd (L/kg) | - | 1.7 |
| F (%) | 62 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Absolute oral bioavailability.
A comparative guide would present a similar table with data for a series of derivatives, allowing for a direct comparison of how different substituents on the phenyl ring or thiazole moiety affect these parameters.
Structure-Pharmacokinetic Relationships (SPR) and In Silico Modeling
While in vivo data is definitive, in silico ADME profiling can provide valuable predictive insights early in the drug discovery process and help rationalize the observed in vivo results.[1][4][5][7]
Key Structural Modifications and Their Potential Pharmacokinetic Impact:
-
Lipophilicity (LogP):
-
Increased Lipophilicity: Often improves membrane permeability and absorption. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and higher plasma protein binding, which may reduce the free drug concentration.
-
Decreased Lipophilicity: Can improve aqueous solubility but may hinder passive diffusion across biological membranes.
-
-
Polar Surface Area (PSA):
-
A higher PSA is generally associated with lower membrane permeability and reduced oral absorption.
-
-
Introduction of Polar Groups:
-
Adding hydrogen bond donors and acceptors can increase solubility but may also increase susceptibility to Phase II metabolism (e.g., glucuronidation).
-
-
Metabolic Soft Spots:
-
Identifying and modifying metabolically labile sites (e.g., by introducing fluorine atoms) can enhance metabolic stability and prolong the half-life.
-
In silico tools can predict parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and inhibition of cytochrome P450 (CYP) enzymes, providing a more complete picture of the potential pharmacokinetic profile.
Metabolic Pathways
The metabolism of this compound derivatives is likely to involve both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The specific metabolic pathways will be influenced by the nature and position of substituents.
Caption: Potential metabolic pathways of this compound derivatives.
Identifying the major metabolites and the enzymes responsible for their formation is crucial for understanding the drug's clearance mechanism and potential for drug-drug interactions.
Conclusion
The comparative pharmacokinetic analysis of this compound derivatives is a critical step in the optimization of this promising class of compounds. By integrating robust in vivo studies, precise bioanalytical methods, and predictive in silico modeling, researchers can establish clear structure-pharmacokinetic relationships. This knowledge-driven approach enables the rational design of derivatives with improved ADME properties, ultimately increasing the probability of developing a safe and effective drug candidate. While this guide provides a comprehensive framework, it is imperative for researchers to consult specific regulatory guidelines and employ validated methodologies in their experimental work.
References
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The Antimicrobial Potential of N-(4-phenyl-1,3-thiazol-2-yl)guanidine: A Comparative Guide for Drug Discovery Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs.[1] This guide provides a comparative analysis of N-(4-phenyl-1,3-thiazol-2-yl)guanidine against other thiazole derivatives as antimicrobial agents, offering a scientifically grounded perspective for researchers and drug development professionals. While direct and extensive experimental data on this compound is emerging, a robust understanding of its potential can be extrapolated from the well-established structure-activity relationships (SAR) within the broader family of 2-substituted-4-phenylthiazoles.
The Thiazole Core: A Foundation for Antimicrobial Activity
The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its binding affinity with various biological targets. Modifications at the 2, 4, and 5 positions of the thiazole ring have led to the discovery of potent antimicrobial agents.[2]
The synthesis of the 4-phenyl-1,3-thiazol-2-amine precursor, a key intermediate for this compound and related derivatives, is commonly achieved through the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea or a related thioamide.[1]
Caption: General reaction scheme for the synthesis of the 2-amino-4-phenylthiazole core.
Comparative Analysis of 2-Substituted-4-Phenylthiazole Derivatives
The antimicrobial efficacy of 4-phenylthiazole derivatives is significantly influenced by the nature of the substituent at the 2-position. This section compares the guanidine moiety with other functional groups that have been explored at this position.
The Guanidine Moiety: A Promising Candidate
The guanidine group is a well-known pharmacophore in antimicrobial agents, prized for its ability to exist in a protonated, cationic state at physiological pH. This positive charge can facilitate interactions with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane disruption and cell death. While specific antimicrobial data for this compound is not extensively published, the known antimicrobial properties of other guanidine-containing compounds suggest its potential. For instance, a series of benzyl and phenyl guanidine derivatives have shown potent inhibitory activity against both Staphylococcus aureus and Escherichia coli.[3]
2-Amino and 2-Acylamino Derivatives
The 2-amino group serves as a versatile handle for further functionalization. While the unsubstituted 2-amino-4-phenylthiazole shows modest antimicrobial activity, acylation of the amino group can significantly enhance potency. For example, N-benzoyl derivatives of 2-amino-4-(2-pyridinyl)-1,3-thiazole have demonstrated potent antitubercular activity, with MIC values as low as 0.024 µM.[4] This suggests that the electronic and steric properties of the substituent on the 2-amino group are critical for activity.
2-Triazinylamino Derivatives: The Impact of Bulky Substituents
A study on N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines revealed that the incorporation of a bulky triazine ring at the 2-amino position significantly enhances antibacterial activity compared to simpler disubstituted triazines.[5] These trisubstituted derivatives exhibited MIC values ranging from 4-64 µg/ml against a panel of Gram-positive and Gram-negative bacteria.[5] This highlights the importance of lipophilicity and steric bulk in promoting antimicrobial action within this class of compounds.[5]
Tabulated Comparison of Antimicrobial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various 2-substituted-4-phenylthiazole derivatives against representative bacterial and fungal strains. This comparative data provides a framework for postulating the potential efficacy of this compound.
| Derivative Class | Substituent at 2-position | Test Organism | MIC (µg/mL) | Reference |
| Triazinylamino-thiazole | N-[4-(diphenylamino)-1,3,5-triazin-2-yl] | S. aureus | 4 | [5] |
| B. subtilis | 8 | [5] | ||
| E. coli | 16 | [5] | ||
| Acylamino-thiazole | N-(3-chlorobenzoyl)-4-(2-pyridinyl) | M. tuberculosis | 0.008 | [4] |
| Hydrazinyl-thiazole | 2-arylidenehydrazinyl-4-arylthiazole | E. coli | Potent Inhibition | [6] |
| K. pneumoniae | Potent Inhibition | [6] | ||
| Functionally Substituted 2-aminothiazoles | Various | En. cloacae | Potent Activity | [7] |
| T. viride | Potent Activity | [7] |
Postulated Mechanism of Action
The antimicrobial mechanism of thiazole derivatives can be multifaceted. For guanidine-containing compounds, a primary mechanism is likely the disruption of the bacterial cell membrane integrity. The cationic guanidinium group can interact with the negatively charged components of the membrane, leading to pore formation and leakage of cellular contents.
Caption: Postulated mechanism of membrane disruption by cationic guanidinothiazoles.
Furthermore, some thiazole derivatives have been shown to inhibit specific enzymes essential for bacterial survival. For instance, certain derivatives are known to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. Others may act as inhibitors of MurB, an enzyme involved in peptidoglycan biosynthesis.[8] Molecular docking studies could further elucidate the potential targets for this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research and direct comparison, standardized protocols for evaluating the antimicrobial activity of novel compounds are essential.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the synthesized this compound and other thiazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Perspectives
While direct experimental evidence for the antimicrobial activity of this compound is still to be broadly established in peer-reviewed literature, a comparative analysis based on the structure-activity relationships of analogous thiazole derivatives provides a strong rationale for its investigation. The presence of the cationic guanidine group is a promising feature for potent antimicrobial action, likely through membrane disruption. The 4-phenyl substituent is a common feature in many active thiazole derivatives.
Future research should focus on the synthesis and in vitro evaluation of this compound against a wide panel of clinically relevant bacteria and fungi. Subsequent studies should include mechanism of action elucidation, cytotoxicity profiling, and in vivo efficacy assessments. The exploration of substitutions on the phenyl ring and modifications of the guanidine moiety could further optimize the antimicrobial profile of this promising chemical scaffold. The insights provided in this guide aim to catalyze further research in this important area of drug discovery.
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A Researcher's Guide to Evaluating the Therapeutic Index of Novel N-(4-phenyl-1,3-thiazol-2-yl)guanidine (P-TG) Analogs in Preclinical Oncology Models
Introduction
The N-(4-phenyl-1,3-thiazol-2-yl)guanidine (P-TG) scaffold represents a promising area in medicinal chemistry. Compounds with thiazole and guanidine groups have demonstrated a range of biological activities, including potential as anticancer and antimicrobial agents.[1] As drug development professionals, our primary challenge is not only to identify potent therapeutic agents but also to ensure they possess a favorable safety profile. The therapeutic index (TI) is the cornerstone of this assessment, providing a quantitative measure of a drug's safety margin by comparing the dose required for a therapeutic effect to the dose that causes toxicity.[2][3] A high TI is a key indicator of a drug's potential for clinical success, signifying a wide gap between efficacy and toxicity.[4][5]
This guide provides a comprehensive, technically detailed framework for evaluating the therapeutic index of a novel P-TG analog, henceforth referred to as P-TG-001, in preclinical cancer models. We will proceed through a logical, multi-phase approach, from initial in vitro characterization to definitive in vivo studies, establishing a robust data package for go/no-go decisions. For the purpose of this guide, we will hypothesize that P-TG-001 is being developed for hepatocellular carcinoma (HCC), a highly vascularized tumor type.[6] This allows for direct comparison with established multikinase inhibitors like Sorafenib and Lenvatinib, which are part of the standard of care for advanced HCC.[7][8][9]
Phase 1: In Vitro Characterization – Establishing Baseline Potency and Toxicity
The initial phase focuses on cell-based assays to determine the on-target potency of P-TG-001 and its general cytotoxicity. This provides an early, calculated in vitro therapeutic index that guides subsequent in vivo study design.
Experimental Rationale
Before committing to costly and complex animal studies, it is crucial to establish that the compound has potent activity at its intended molecular target and to understand its general effect on cell viability. By comparing the concentration needed for a therapeutic effect (e.g., inhibiting a cancer-driving kinase) to the concentration that kills cells, we get a preliminary indication of the compound's selectivity and safety window.
Protocol 1: On-Target Potency (EC₅₀) Determination
Principle of the Assay: Assuming P-TG-001 is designed to inhibit a specific kinase pathway implicated in HCC (e.g., VEGFR, FGFR), a target-specific cellular assay will be used to measure the half-maximal effective concentration (EC₅₀). This is the concentration of P-TG-001 that produces 50% of the maximum possible response.
Step-by-Step Methodology:
-
Cell Line Selection: Utilize a human HCC cell line known to be dependent on the target pathway (e.g., Huh7, HepG2).
-
Cell Seeding: Plate cells in a 96-well format at a predetermined density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of P-TG-001, typically from 10 µM down to picomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known inhibitor of the pathway).
-
Treatment: Treat the cells with the compound dilutions and incubate for a duration relevant to the signaling pathway's kinetics (e.g., 1-4 hours).
-
Lysis and Detection: Lyse the cells and use a target-specific detection method, such as a phospho-specific ELISA or a Western blot, to quantify the inhibition of the downstream target protein.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value.
Protocol 2: Cytotoxicity Profiling (IC₅₀) in Cancer and Non-Cancerous Cells
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[10] This protocol will determine the half-maximal inhibitory concentration (IC₅₀), the concentration of P-TG-001 that reduces cell viability by 50%.
Step-by-Step Methodology:
-
Cell Line Selection: Use the same HCC cell line(s) as in Protocol 1, and additionally, a non-cancerous cell line (e.g., primary human hepatocytes or an immortalized liver cell line like THLE-2) to assess off-target toxicity.
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Add the same 10-point serial dilution of P-TG-001 to the cells and incubate for a prolonged period, typically 48 to 72 hours, to allow for cytotoxic effects to manifest.
-
MTT Addition: Remove the treatment media and add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11][12]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance of the plate on a spectrophotometer at a wavelength of 570-590 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Phase 1 Data Synthesis and Interpretation
The data from these in vitro experiments should be compiled to provide an initial assessment of the therapeutic index.
| Compound | Target EC₅₀ (nM) (Huh7 cells) | Cytotoxicity IC₅₀ (nM) (Huh7 cells) | Cytotoxicity IC₅₀ (nM) (THLE-2 cells) | In Vitro TI (IC₅₀ / EC₅₀) | Selectivity Index (IC₅₀ THLE-2 / IC₅₀ Huh7) |
| P-TG-001 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Sorafenib | 90 | 5,800 | 7,500 | ~64 | ~1.3 |
| Lenvatinib | 4 | 4,600 | 6,200 | ~1150 | ~1.4 |
Note: Values for Sorafenib and Lenvatinib are representative literature values for context.
A high in vitro TI and a selectivity index greater than 1 suggest that P-TG-001 preferentially affects cancer cells over normal cells, providing a strong rationale for proceeding to in vivo models.
Phase 2: In Vivo Evaluation – From Bench to Preclinical Model
This phase translates the in vitro findings into a living system to determine the therapeutic index in a more clinically relevant context. The primary goals are to establish the maximum tolerated dose (MTD) and the effective dose (ED₅₀).
Experimental Workflow
The logical flow of in vivo studies is critical for efficient and ethical use of animal models. It begins with toxicity assessment to define safe dosing limits, followed by efficacy studies within that range.
Caption: Workflow for in vivo therapeutic index evaluation.
Protocol 3: Maximum Tolerated Dose (MTD) Study
Experimental Rationale: The MTD study is a critical first step in in vivo testing to identify the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[14][15] This defines the safe upper limit for dosing in subsequent efficacy studies and is often guided by international standards like the OECD guidelines for toxicity testing.[16][17][18]
Step-by-Step Methodology:
-
Animal Model: Use healthy immunodeficient mice (e.g., NSG or Nude mice), consistent with the strain planned for efficacy studies.[19] Use a small group size, typically 3 mice per dose group.[20][21]
-
Dose Selection: Based on in vitro cytotoxicity and literature on similar compounds, select a range of 5-6 doses. A common starting dose might be 300 mg/kg for oral administration.[20] Doses can be escalated in a doubling fashion (e.g., 20, 40, 80, 160, 320 mg/kg).[21]
-
Administration: Administer P-TG-001 via the intended clinical route (e.g., oral gavage) daily for a set period, typically 7-14 days.[22]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in behavior, posture, and grooming.
-
Body Weight Measurement: Record individual animal body weights daily. A body weight loss of more than 20% is typically considered a sign of unacceptable toxicity and a humane endpoint.[21]
-
Endpoint Analysis: At the end of the study, collect blood for clinical pathology (e.g., liver function tests) and perform a gross necropsy.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, clinical signs of severe toxicity, or greater than 20% body weight loss.[15]
Protocol 4: Tumor Xenograft Efficacy Study (ED₅₀)
Experimental Rationale: This study determines the dose of P-TG-001 required to achieve a 50% reduction in tumor growth (ED₅₀). Xenograft models, where human cancer cells are grown in immunocompromised mice, are a standard method for evaluating the efficacy of cancer therapeutics in vivo.[19]
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant human HCC cells (e.g., 1-2 million Huh7 cells) into the flank of immunodeficient mice.[19][23]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[23] Once tumors reach the target size, randomize mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of tumor volumes.[19]
-
Treatment Groups:
-
Dosing and Monitoring: Administer the compounds daily via the determined route. Measure tumor volume with digital calipers 2-3 times per week and record animal body weights.
-
Endpoint: Continue the study until tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Plot the TGI against the dose to determine the ED₅₀, the dose at which TGI is 50%.
Phase 3: Calculating and Contextualizing the Therapeutic Index
The culmination of the preclinical program is the calculation of the therapeutic index and its comparison against relevant benchmarks.
Calculation and Data Synthesis
The preclinical therapeutic index is calculated using the data from the in vivo studies.[2]
Therapeutic Index (TI) = MTD / ED₅₀ [26]
A higher TI indicates a safer drug. A TI value greater than 10 is often considered a good safety profile for progression.[2]
| Compound | MTD (mg/kg) | ED₅₀ (mg/kg) | Therapeutic Index (MTD / ED₅₀) |
| P-TG-001 | [From Protocol 3] | [From Protocol 4] | [Calculated Value] |
| Sorafenib | ~80 | ~20 | ~4 |
| Lenvatinib | ~30 | ~3 | ~10 |
Note: Values for Sorafenib and Lenvatinib are representative literature values for context and can vary by model.
Mechanistic Context: Hypothesized Signaling Pathway
To provide a deeper understanding, visualizing the compound's mechanism of action is crucial. Assuming P-TG-001 acts as a multi-kinase inhibitor similar to established HCC drugs, it would likely target pathways involved in angiogenesis and cell proliferation.[6][25][27]
Caption: Hypothesized mechanism of P-TG-001 as a multi-kinase inhibitor.
Conclusion
This guide outlines a rigorous, phased approach to determine the preclinical therapeutic index of a novel compound, P-TG-001. By systematically progressing from in vitro potency and cytotoxicity assays to in vivo MTD and efficacy studies, researchers can build a comprehensive data package. The objective comparison of the calculated TI against standards of care like Sorafenib and Lenvatinib is essential for making informed decisions about the compound's future development. A promising therapeutic index, characterized by a wide margin between the effective and toxic doses, is a critical prerequisite for advancing a candidate toward clinical trials.
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Safety Operating Guide
Navigating the Final Frontier: A Guide to the Safe Disposal of N-(4-phenyl-1,3-thiazol-2-yl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedures, it is paramount to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of guanidine and thiazole compounds necessitates a cautious approach.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2][3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a NIOSH/MSHA approved respirator.[3]
In Case of Accidental Release:
For small spills, use appropriate tools to carefully sweep up the solid material and place it in a designated, labeled waste container.[4] Subsequently, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements.[4] For larger spills, the same principle of containment and collection applies, followed by thorough decontamination of the area.[4]
Waste Characterization: Is it Hazardous?
The cornerstone of proper chemical disposal is accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]
While N-(4-phenyl-1,3-thiazol-2-yl)guanidine is not a specifically listed hazardous waste, a hazardous waste determination must be made.[3] This involves assessing its properties. Based on data from related compounds, it is crucial to evaluate the following:
-
Toxicity: Guanidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2] The products of biodegradation may be more toxic than the parent compound.[4]
-
Environmental Hazards: Some related compounds are very toxic to aquatic life with long-lasting effects.[7] Therefore, it is imperative to prevent the release of this compound into the environment. Do not empty into drains or surface water.[7][8]
Given the potential hazards, it is prudent to manage this compound as a hazardous waste unless a formal characterization by a qualified environmental health and safety (EHS) professional determines otherwise.
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is designed to be conservative and prioritizes safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept closed when not in use.[9]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][9]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available information about the waste, including its chemical name and any known hazards.
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1][2][8]
Decontamination of Equipment:
All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Wash with a suitable solvent (e.g., water, if the compound is soluble) followed by a detergent solution.[4] All cleaning materials should be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Information (Based on Related Compounds) | Source |
| Acute Oral Toxicity (LD50) | Guanidine Hydrochloride: 475 mg/kg (Mouse) | [4] |
| Hazard Statements | Related compounds may cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [7][9] |
| Storage Temperature | Recommended for related compounds: 15–25 °C in a dry, cool, and well-ventilated place. | [8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][9] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-phenyl-1,3-thiazol-2-yl)guanidine
As drug discovery and development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of N-(4-phenyl-1,3-thiazol-2-yl)guanidine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk assessment.
Inferred Hazard Profile: A Proactive Assessment
Specific toxicological data for this compound is not extensively published. Therefore, a prudent safety assessment must be based on the hazards associated with its core chemical moieties: the guanidine group and the phenyl-thiazole ring system.
-
Guanidine Moiety : Guanidine and its salts, such as guanidine hydrochloride, are well-characterized. They are known to be harmful if swallowed or inhaled, and cause significant skin and serious eye irritation.[1][2] Guanidine is also a strong base and can be corrosive and drying to tissues upon contact.[3] Severe exposure can lead to systemic effects, including nervous system hyperirritability.[4]
-
Phenyl-Thiazole Moiety : Structurally related compounds like 2-Amino-4-phenylthiazole are classified as toxic upon ingestion and are known skin and serious eye irritants.[5][6] Other substituted thiazole derivatives carry similar warnings for skin, eye, and respiratory irritation.[7]
The Cornerstone of Safety: Risk-Based PPE Selection
Personal Protective Equipment is the final line of defense, employed after engineering controls (like fume hoods) and administrative controls (like Standard Operating Procedures). The selection of PPE is not static; it must be adapted to the specific task and its associated risks.[8][9] An employer is required to assess workplace hazards to determine the necessary PPE.[8] This dynamic risk assessment is the cornerstone of laboratory safety.
The following workflow illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
PPE Protocols for Key Laboratory Operations
Adherence to a baseline of PPE is mandatory for any work in a laboratory where hazardous chemicals are present. This includes a lab coat, safety glasses, long pants, and closed-toe shoes.[9][10] The following table and protocols detail the additional requirements based on specific tasks.
| Laboratory Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Rationale |
| Weighing/Handling Solid | Safety Glasses (minimum); Chemical Goggles if dusty. | Nitrile Gloves | Required if outside fume hood. Use fume hood or vented enclosure. If not possible, an N95 respirator is necessary. | Prevents inhalation of fine particles and eye exposure to airborne dust.[7][11] |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Not required if performed in a fume hood. | Protects against splashes of concentrated solutions during dissolution, which may be exothermic or agitating.[10] |
| Running Reactions & Work-up | Chemical Splash Goggles. Add Face Shield for reactions under pressure or large volumes (>1L).[12] | Nitrile Gloves. Verify compatibility with all solvents used. | Work in a certified chemical fume hood. | Provides maximum protection during transfers, heating, and quenching, where the risk of splashes and aerosol generation is highest. |
| Handling Waste | Chemical Splash Goggles | Heavy-duty Nitrile or Butyl Rubber Gloves | Not required if containers are securely closed. | Protects against splashes from bulk waste containers and potential contamination on exterior surfaces. |
Experimental Protocol: Weighing the Solid Compound
-
Preparation: Don the minimum required PPE: a flame-resistant lab coat, safety glasses, and nitrile gloves.[10][12]
-
Engineering Control: Perform all weighing operations inside a certified chemical fume hood or a vented balance safety enclosure. This is the primary method to control exposure to airborne particles.[11]
-
Procedure: a. Place a weigh boat on the analytical balance and tare. b. Carefully transfer the approximate amount of this compound to the weigh boat using a clean spatula. c. Minimize the generation of dust. If the powder is particularly fine or static, consider upgrading to chemical splash goggles and an N95 respirator. d. Once the desired mass is obtained, securely close the primary container.
-
Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol) and dispose of it as solid chemical waste.
Emergency Response Protocols
Rapid and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[11][13] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Spills: Evacuate the immediate area. For small spills of solid material, use appropriate PPE (including respiratory protection) and gently sweep up the material, placing it in a sealed container for hazardous waste disposal. Avoid raising dust.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse surfaces three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous liquid waste.
-
Waste Disposal:
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses must be collected in a separate, clearly labeled hazardous liquid waste container.
-
Do Not: Never dispose of this compound or its solutions down the sanitary sewer.[15] As a nitrogen- and sulfur-containing organic compound, it must be disposed of through an accredited hazardous waste management service.[16][17]
-
By integrating this expert-level understanding of the potential hazards with a dynamic, risk-based approach to safety, researchers can handle this compound with confidence and control.
References
- Benchchem. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Guanidine hydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-Phenyl-4-(phenylazo)aniline.
- Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- Australian Government Department of Health. (2020). Guanidine, N,N'-diphenyl-: Human health tier II assessment.
- National Institutes of Health, PubChem. Guanidine | CH5N3.
- Carl ROTH. Safety Data Sheet: Guanidine hydrochloride.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
- Google Patents. US4167578A - Method for removing sulfur and nitrogen compounds from a gas mixture.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Phenylthiazole-2(3h)-thione.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
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- Occupational Safety and Health Administration (OSHA). Laboratories - Overview.
- ResearchGate. (2025). Biocide and toxicological properties of synthesized guanidine containing polymer and their structure.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- ASPR. OSHA Standards for Biological Laboratories.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Amino-4-phenylthiazole.
- Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
- PubMed Central. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship.
- U.S. Environmental Protection Agency. Chemical Removal of Nitrogen and Organic Sulfur from Coal: Final Report.
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- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Guanidine hydrochloride.
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- Brigham Young University. A CHEMISTS' GUIDE TO PPE.
- Szabo-Scandic. (2014). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: Guanidine hydrochloride.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Guanidine hydrochloride.
- Legislation.gov.uk. (2026). The Cosmetic Products Regulation (EC) No 1223/2009 (Restriction of Chemical Substances) (Amendment and Transitional Provisions) Regulations 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
